FM4-64
Description
Properties
IUPAC Name |
3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSZGYRRUMOFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424767 | |
| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162112-35-8 | |
| Record name | N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of FM4-64
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular and cellular mechanisms of action of FM4-64, a widely used fluorescent probe in cell biology. It is intended for researchers, scientists, and professionals in drug development who utilize this tool for studying endocytosis, vesicle trafficking, and membrane dynamics.
Core Principles of this compound Action
This compound, a lipophilic styryl dye, is a vital stain used to monitor the endocytic pathway in a variety of eukaryotic cells, including yeast, fungi, and plant cells.[1][2][3][4] Its mechanism of action is primarily based on its amphiphilic nature, possessing a positively charged head and a lipophilic tail.[5] This structure renders the dye impermeant to cell membranes, ensuring that its internalization is predominantly an active, energy-dependent process.[6][7][8]
Upon application, this compound rapidly inserts into the outer leaflet of the plasma membrane, leading to a significant increase in its fluorescence.[9][10] Subsequently, the dye is internalized via endocytic vesicles and trafficked through the endomembrane system. This progression allows for the sequential labeling of various organelles, including early and late endosomes, and ultimately the vacuolar membrane.[1][11][12] The internalization of this compound is a time and temperature-dependent process.[4][11]
While endocytosis is the canonical pathway for this compound uptake, an alternative, non-endocytic mechanism has been identified in certain cell types, such as astrocytes. In these cells, this compound can enter through store-operated calcium channels (SOCCs), suggesting a potential for this dye to also probe ion channel activity.[13][14]
Physicochemical and Spectral Properties
This compound is a water-soluble, lipophilic styryl dye.[15] Its fluorescence is significantly enhanced in hydrophobic environments, such as lipid membranes, compared to aqueous solutions.[7][10]
| Property | Value | Reference |
| Molecular Formula | C30H45Br2N3 | [16] |
| Molecular Weight | 607.51 g/mol | [16] |
| Excitation (Maximum) | 558 nm | [17] |
| Emission (Maximum) | 634 nm | [17] |
| Solubility | Soluble in DMSO and water | [15][16] |
Experimental Protocols and Methodologies
The following sections detail common experimental protocols for utilizing this compound to study endocytosis and vacuolar dynamics.
General Staining Protocol for Endocytosis Tracking
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (1.6 µM in DMSO)
-
Cell culture medium (e.g., YPD for yeast)
-
Phosphate-buffered saline (PBS)
-
Microscopy slides and coverslips
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. For suspension cultures, pellet the cells by centrifugation.
-
Staining: Resuspend the cells in fresh medium containing this compound at a final concentration of 5-20 µM.[15][17]
-
Incubation: Incubate the cells at room temperature or 30°C for a short period (e.g., 5-30 minutes) to label the plasma membrane.[15][17]
-
Washing: Pellet the cells and wash twice with fresh, dye-free medium or PBS to remove excess this compound.[15]
-
Chase: Resuspend the cells in fresh, dye-free medium and incubate for a longer period (e.g., 20-120 minutes) to allow for the internalization and trafficking of the dye to the vacuole.[11][18]
-
Imaging: Mount the cells on a microscope slide and observe using fluorescence microscopy with appropriate filter sets.
Pulse-Chase Labeling of Yeast Vacuoles
This specific protocol is designed to exclusively label the vacuolar membranes in yeast.[18]
Materials:
-
Yeast cells in log-phase growth
-
YPD medium
-
This compound stock solution (1.6 µM in DMSO)
-
YNB medium
Procedure:
-
Harvest 1 mL of log-phase yeast cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.
-
Incubate at 30°C for 20 minutes.
-
Add 1 mL of YPD and centrifuge to pellet the cells.
-
Resuspend the cell pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120 minutes.
-
Harvest the cells by centrifugation and resuspend in 25 µL of YNB medium for microscopy.
Signaling Pathways and Molecular Interactions
The primary "pathway" associated with this compound is the endocytic pathway. The dye acts as a cargo that is transported through the sequential steps of endocytosis.
In some cellular contexts, this compound uptake is linked to ion channel activity, specifically store-operated calcium channels (SOCCs). This suggests a secondary mechanism of action where the dye may permeate these channels.
Experimental Workflow Visualization
A typical experimental workflow for studying endocytosis using this compound involves several key stages, from cell preparation to data analysis.
Quantitative Data Summary
The following table summarizes typical concentrations and incubation times for this compound staining in various organisms. These values should be considered as starting points for experimental optimization.
| Organism | Cell Type | This compound Concentration | Pulse Time | Chase Time | Reference |
| Saccharomyces cerevisiae (Yeast) | Wild-type | ~30 µM | 20 min | 90-120 min | [18] |
| Aspergillus nidulans (Fungus) | Hyphae | Not Specified | Sequential labeling observed over time | Not Applicable | [6] |
| Arabidopsis thaliana (Plant) | Root cells | Not Specified | Immediate plasma membrane staining | Sequential labeling of endomembrane system over time | [2][9] |
| Cultured Astrocytes | Mouse neocortex | 6.7 µM | 5 min | Not Applicable | [13] |
| Rat Lactotrophs | Pituitary cells | 0.1 - 10 µM | 5 min equilibration | Not Applicable | [19] |
Conclusion
This compound is a powerful tool for the visualization and study of endocytosis and vesicle trafficking. Its mechanism of action is well-characterized, primarily involving its intercalation into the plasma membrane and subsequent internalization through the endocytic pathway. Researchers should be aware of the potential for non-endocytic uptake in certain cell types, which may provide an opportunity to study ion channel function. The experimental protocols and data provided in this guide serve as a foundation for the effective application of this compound in cellular research.
References
- 1. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Yeast Vacuole Staining with this compound [bio-protocol.org]
- 11. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. davidmoore.org.uk [davidmoore.org.uk]
- 13. FM dyes enter via a store-operated calcium channel and modify calcium signaling of cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | 162112-35-8 | MOLNOVA [molnova.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. colorado.edu [colorado.edu]
- 19. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of FM4-64 Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM4-64, a lipophilic styryl dye, is a powerful tool in cell biology for investigating the intricate processes of endocytosis and vesicle trafficking. Its unique photophysical properties and mechanism of action allow for the real-time visualization of membrane dynamics in a wide range of living cells, from yeast and plants to neurons.[1][2] This technical guide provides a comprehensive overview of the core principles of this compound staining, detailed experimental protocols for various cell types, and a summary of its key quantitative data.
Principle of Staining
The utility of this compound as a membrane stain lies in its amphipathic nature, possessing both a lipophilic tail and a hydrophilic head group. This structure allows it to readily insert into the outer leaflet of the plasma membrane of living cells.[3][4] In aqueous solutions, this compound is virtually non-fluorescent; however, upon binding to the lipid-rich environment of the cell membrane, its fluorescence quantum yield dramatically increases, resulting in a bright fluorescent signal.[5][6]
Crucially, this compound is cell-impermeant, meaning it cannot passively cross the plasma membrane to enter the cytoplasm. Instead, its internalization is an active process, primarily mediated by endocytosis.[2][7] As the plasma membrane invaginates to form endocytic vesicles, this compound is carried along, effectively labeling the membranes of these newly formed vesicles. This allows researchers to track the endocytic pathway as the dye is transported to various intracellular compartments, including early and late endosomes, and ultimately to the vacuole in yeast and plant cells.[2][7][8] The time-dependent progression of the dye through these organelles provides a dynamic map of membrane trafficking.
Quantitative Data
The photophysical properties of this compound are critical for designing and interpreting imaging experiments. The following tables summarize the key quantitative data for this dye.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (in membrane) | ~515 nm | [9] |
| Emission Maximum (in membrane) | ~640 nm | [9] |
| Stokes Shift | ~125 nm | Calculated |
| Excitation Peak (in solution) | 505 nm | [10] |
| Emission Peak (in solution) | 725 nm | [10] |
Table 2: Application Parameters
| Parameter | Typical Range | Cell Type | Reference(s) |
| Working Concentration | 1 - 10 µM | General | [3] |
| 1 - 1.5 µM | Yeast | [11] | |
| 2 µM | Arabidopsis Root Cells | [12] | |
| 4 µM | Cultured Neurons | [9] | |
| Incubation Time (Plasma Membrane Staining) | 1 - 15 minutes | General | [9][11] |
| Incubation Time (Endocytosis Tracking) | 15 - 120 minutes | General | [7] |
Experimental Protocols
Detailed methodologies are essential for successful and reproducible this compound staining. Below are step-by-step protocols for common research models.
Mammalian Cell Staining (Adherent)
-
Cell Preparation: Culture adherent mammalian cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM) and store it at -20°C, protected from light. Prepare a working solution of 5-20 µM this compound in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).[13]
-
Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C.[13][14] For selective plasma membrane staining, perform the incubation at 4°C for a shorter duration (e.g., 1-5 minutes).[9]
-
Washing: Aspirate the staining solution and wash the cells twice with fresh imaging buffer to remove unbound dye.[13]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Texas Red or Cy3 filter sets).[7]
Plant Cell Staining (Arabidopsis Root)
-
Seedling Preparation: Grow Arabidopsis thaliana seedlings vertically on agar plates.
-
Reagent Preparation: Prepare a 2 mM stock solution of this compound in DMSO. Prepare a working solution of 2 µM this compound in liquid Murashige and Skoog (MS) medium.[12]
-
Staining: Gently transfer seedlings into the this compound working solution. To specifically observe endocytosis, incubate on ice for 5 minutes to allow the dye to label the plasma membrane while inhibiting internalization.[12]
-
Internalization: Transfer the seedlings to a fresh slide with liquid MS medium at room temperature to initiate endocytosis.
-
Imaging: Mount the seedlings and immediately begin imaging using a confocal microscope. Time-lapse imaging is recommended to visualize the progression of the dye through the endocytic pathway.[12]
Yeast Staining (Saccharomyces cerevisiae)
-
Cell Preparation: Grow Saccharomyces cerevisiae cells to the logarithmic phase in a suitable culture medium (e.g., YPD).[11]
-
Reagent Preparation: Prepare a 1.6 µM stock solution of this compound in DMSO.[7]
-
Staining: Pellet the cells by centrifugation and resuspend them in fresh medium containing this compound at a final concentration of 1-1.5 µM. Incubate at 30°C for 15 minutes.[11]
-
Chase (for vacuolar staining): To specifically label the vacuolar membrane, perform a pulse-chase. After the initial incubation, pellet the cells, wash with fresh medium to remove the dye, and then resuspend in fresh medium and incubate for an additional 60-120 minutes at 30°C.[7]
-
Imaging: Pellet the cells and resuspend them in a small volume of medium. Mount the cells on a slide (poly-L-lysine coating can aid immobilization) and image using a fluorescence microscope.[7][11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The endocytic pathway traced by this compound in a eukaryotic cell.
Caption: A generalized experimental workflow for this compound staining.
Troubleshooting
Successful this compound imaging requires careful attention to experimental details. Common issues and their solutions are outlined below.
Table 3: Troubleshooting Common Issues in this compound Staining
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Low dye concentration- Insufficient incubation time- Cell death | - Optimize dye concentration and incubation time.- Ensure cells are healthy and viable. |
| High Background Fluorescence | - Incomplete washing- Dye precipitation | - Increase the number and duration of wash steps.- Filter the this compound working solution before use. |
| Uneven or Patchy Staining | - Uneven dye distribution- Cell morphology issues | - Gently agitate during incubation.- Ensure cells are well-adhered and not overly confluent. |
| Rapid Photobleaching | - High excitation intensity- Prolonged exposure | - Reduce laser power and exposure time.- Use an anti-fade mounting medium. |
Conclusion
This compound remains an indispensable tool for the qualitative and quantitative analysis of endocytosis and membrane trafficking. Its ability to dynamically report on these fundamental cellular processes in living cells provides invaluable insights for basic research and has significant implications for understanding disease mechanisms and evaluating the effects of therapeutic agents on cellular transport pathways. By understanding the core principles of this compound staining and adhering to optimized protocols, researchers can effectively harness the power of this versatile fluorescent probe.
References
- 1. Measuring exocytosis in neurons using FM labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. colorado.edu [colorado.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]
- 11. This compound staining [niki-lab.sakura.ne.jp]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Spectral Properties and Application of FM4-64
FM4-64 is a lipophilic styryl dye widely utilized by researchers for the investigation of cellular membrane dynamics.[1][2] Its utility lies in its ability to reversibly stain the plasma membrane of living cells. As an amphiphilic molecule, this compound inserts into the outer leaflet of the cell membrane, a process that is accompanied by a significant increase in its fluorescence quantum yield.[3][4][5] This dye is largely non-fluorescent in aqueous environments, making it an excellent tool for visualizing membrane structures with high contrast.[3]
Crucially, this compound is cell-impermeant and is subsequently taken into the cell through the process of endocytosis.[1][3] This characteristic allows for the real-time tracking of vesicle trafficking and the labeling of various components of the endocytic pathway, from early endosomes to later compartments like the vacuole in yeast and plants.[6][7][8]
Spectral and Photophysical Properties
The spectral characteristics of this compound are highly dependent on its environment. The significant increase in fluorescence upon binding to lipid membranes is a key feature of this probe. While there is some variation in the reported excitation and emission maxima across different suppliers and experimental conditions, the general spectral profile is well-established. The dye exhibits a broad excitation spectrum, which can be a consideration in multi-color imaging experiments.[9]
| Property | Value | Notes |
| Excitation Maximum (Membrane Bound) | ~505-558 nm | Reported values include 505 nm[10], 510 nm[11], 515 nm[6][12], and 558 nm.[13] |
| Emission Maximum (Membrane Bound) | ~634-750 nm | Reported values include 634 nm[13], 640 nm[12], ~640-700 nm[3], 725 nm[10], and 750 nm.[11] |
| Molar Absorptivity (ε) | ~46,000 M⁻¹cm⁻¹ at 508 nm | In a membrane-like environment.[9] |
| Quantum Yield | Low in aqueous solution, high in lipid membranes. | This property provides a high signal-to-noise ratio for membrane staining.[3][5] |
| Stokes Shift | Large | A significant separation between excitation and emission peaks, e.g., ~220 nm.[10] |
A notable characteristic of this compound is the spectral shift it exhibits in distinct lipid microenvironments. For instance, a different fluorescence emission is observed when the dye localizes to the nuclear envelope compared to the plasma membrane, suggesting sensitivity to lipid composition.[14]
Mechanism of Staining and Vesicle Trafficking Visualization
The process of cellular labeling by this compound provides a visual map of endocytic activity. The dye initially binds to the plasma membrane, and its subsequent internalization allows for the kinetic analysis of membrane trafficking.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in live-cell imaging. Optimization may be required depending on the cell type and experimental objectives.
1. Stock Solution Preparation
-
Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water.[3]
-
Concentration: Prepare a stock solution of 1 to 5 mM.[3]
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[1][13] Avoid repeated freeze-thaw cycles.
2. Working Solution Preparation
-
Dilution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM.[3]
-
Buffer: Use a physiologically compatible buffer such as Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free culture medium.[2][3][13]
3. Live-Cell Staining and Imaging Protocol (General)
This protocol is suitable for observing the plasma membrane and tracking endocytosis over a time course.
Methodology Details:
-
Cell Preparation: Culture cells to an appropriate density on a vessel suitable for microscopy (e.g., glass-bottom dish or coverslip).[3]
-
Initial Wash: Before staining, gently wash the cells with a pre-warmed, serum-free medium or PBS to remove any residual serum proteins.[3]
-
Staining: Replace the wash buffer with the this compound working solution.
-
Incubation: Incubate the cells for 5 to 30 minutes at the desired temperature (e.g., 37°C for mammalian cells).[3] To specifically label only the plasma membrane, perform the incubation on ice to inhibit endocytosis.[1]
-
Final Wash: To visualize internalized vesicles, wash the cells multiple times with fresh, dye-free buffer to remove the dye from the plasma membrane, thus increasing the contrast of intracellular structures.[3] Using a cold buffer for washing can help to halt further endocytosis.[3]
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~514 nm, emission >600 nm).[15] Confocal microscopy is highly recommended to optically section the cells and clearly resolve intracellular vesicles from the plasma membrane.[6][8]
4. Pulse-Chase Protocol for Tracking Vesicle Trafficking
This method is designed to follow a cohort of endocytic vesicles over time as they traffic through the cell.
-
Pulse: Incubate cells with the this compound working solution for a short period (the "pulse," e.g., 5-20 minutes at 30°C for yeast) to label the plasma membrane and early endocytic vesicles.[1]
-
Wash: Rapidly wash the cells with fresh, dye-free medium to remove all extracellular and plasma membrane-bound dye.
-
Chase: Incubate the cells in the dye-free medium for various lengths of time (the "chase," e.g., 90-120 minutes).[1]
-
Image: Acquire images at different time points during the chase period to monitor the progression of the fluorescently labeled vesicles to later compartments of the endocytic pathway.[1]
References
- 1. colorado.edu [colorado.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 4. Yeast Vacuole Staining with this compound [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]
- 11. bio-techne.com [bio-techne.com]
- 12. FM™ 4-64 Dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino) Phenyl) Hexatrienyl) Pyridinium Dibromide) 10 x 100 μg [thermofisher.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Spectral shift of fluorescent dye this compound reveals distinct microenvironment of nuclear envelope in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of membrane trafficking and subcellular organization of endocytic compartments revealed with FM1-43 in resting and activated human T cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FM4-64 Fluorescence in Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM4-64 (N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide) is a lipophilic styryl dye renowned for its utility in studying membrane dynamics in living cells.[1][2] Its amphiphilic nature, consisting of a positively charged head group and a hydrophobic tail, allows it to insert into the outer leaflet of the plasma membrane.[3][4] A key characteristic of this compound is its significant increase in fluorescence quantum yield upon binding to a lipid environment, while remaining largely non-fluorescent in aqueous solutions.[5][6][7] This property makes it an exceptional tool for selectively visualizing cellular membranes and tracking dynamic processes such as endocytosis and vesicle trafficking.[3][8][9] The dye is internalized exclusively through endocytic processes, as its charged head group prevents it from passively crossing the membrane bilayer.[4][6][10] Over time, this compound is distributed throughout the entire vesicular network, from the plasma membrane to internal organelles like endosomes and vacuoles, providing a map of the endocytic pathway.[8][11][12]
Core Mechanism of Action
The functionality of this compound as a membrane probe is rooted in its chemical structure and resulting photophysical properties.
-
Membrane Insertion: Upon introduction to a cell suspension, the amphiphilic this compound molecules rapidly partition into the outer leaflet of the plasma membrane. The hydrophobic tail embeds within the lipid core, while the hydrophilic, positively charged head remains at the aqueous interface.[3][4]
-
Fluorescence Enhancement: In the aqueous extracellular medium, the dye exhibits minimal fluorescence.[5][6] However, once inserted into the nonpolar, hydrophobic environment of the lipid bilayer, its quantum yield increases dramatically, leading to strong fluorescence emission.[7][13]
-
Internalization via Endocytosis: Because the dye cannot diffuse across the membrane, its appearance inside the cell is a direct result of membrane internalization.[10][14] As the plasma membrane invaginates during endocytosis to form vesicles, the dye is carried along, labeling the inner leaflet of the newly formed endosomes.[12]
-
Trafficking and Organelle Staining: These labeled vesicles are then trafficked through the endomembrane system. Consequently, this compound sequentially stains various organelles, including early endosomes, late endosomes (or prevacuolar compartments), and ultimately larger organelles like vacuoles or lysosomes.[3][8][15] This time-dependent progression allows researchers to trace the endocytic pathway in real-time.[8]
Quantitative Data and Photophysical Properties
The utility of this compound is defined by its spectral characteristics. While exact values can be influenced by the specific lipid environment, the following table summarizes its key properties.
| Property | Value | Notes |
| Molecular Formula | C₃₀H₄₅Br₂N₃ | [16] |
| Molecular Weight | 607.51 g/mol | [16] |
| Excitation Maximum (λex) | ~505-515 nm | Can be efficiently excited by a 488 nm or 514 nm laser line.[4][11][17] |
| Emission Maximum (λem) | ~725-750 nm | Exhibits a large Stokes shift.[17] The emission is red-shifted.[4] |
| Stokes Shift | ~220 nm | The large separation between excitation and emission peaks is advantageous for minimizing spectral overlap in multi-color imaging.[17] |
| Solubility | Water, DMSO | Soluble in water and can be prepared in concentrated stock solutions in DMSO.[16][18] |
| Key Feature | Environment-sensitive fluorescence | Low fluorescence in water, high fluorescence in lipid membranes.[5][7] |
| Photostability | High | Considered more photostable than other styryl dyes like FM1-43, making it suitable for time-lapse imaging.[3][15] |
Visualizing the this compound Workflow and Mechanism
To better understand the application and behavior of this compound, the following diagrams illustrate its mechanism and a typical experimental workflow.
Caption: Mechanism of this compound uptake and trafficking.
Caption: Experimental workflow for an this compound endocytosis assay.
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following are generalized protocols that should be optimized for specific cell types and experimental questions.
-
Stock Solution (e.g., 1-5 mM):
-
Dissolve the required mass of this compound powder in high-quality, anhydrous DMSO.[6][18] For example, to make a 5 mM stock solution, dissolve ~3 mg of this compound (MW 607.51) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.[18][19] The dye is sensitive to light and unstable at room temperature for extended periods.[11]
-
-
Working Solution (e.g., 2-20 µM):
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution directly into the desired buffer or cell culture medium (e.g., PBS, HBSS, or serum-free medium) to the final working concentration.[6][18] Typical concentrations range from 2 µM to 20 µM.[18][20]
-
The optimal concentration should be determined empirically, as high concentrations can be cytotoxic or affect membrane properties.[3][13]
-
This protocol describes a "pulse-chase" experiment to track the internalization of the dye over time.
-
Cell Preparation:
-
Staining (Pulse):
-
Washing (Chase):
-
Aspirate the this compound working solution.
-
Wash the cells 2-3 times with fresh, pre-warmed, dye-free medium or buffer to remove unincorporated dye from the plasma membrane and the solution.[14][18] This step is crucial for visualizing the internalized vesicles without overwhelming background from the plasma membrane.
-
-
Imaging:
-
Immediately begin imaging the live cells using a fluorescence or confocal microscope.[18]
-
Use appropriate filter sets for red fluorescence (e.g., excitation around 490-520 nm and a long-pass emission filter above 650 nm).[20]
-
Acquire images at different time points after the wash step to follow the progression of the dye through the endocytic pathway.[11]
-
Applications and Considerations
-
Primary Application: this compound is a gold standard for visualizing endocytosis, exocytosis, and general vesicle trafficking in a wide range of organisms, including yeast, fungi, plants, and animal cells.[3][5][8][15]
-
Advantages: It offers high photostability, low cytotoxicity at working concentrations, and a large Stokes shift, which is beneficial for multiplexing with other fluorophores like GFP.[3][22]
-
Limitations: As a vital dye, it cannot be used on fixed cells.[14] The experiment must be performed with living cells. Furthermore, its properties can be influenced by membrane composition and potential.[23] Researchers should be aware that the dye itself might subtly alter membrane fluidity.[12]
By providing a robust method to track membrane turnover, this compound remains an indispensable tool for cell biologists, neuroscientists, and drug development professionals investigating the intricate pathways of cellular transport.
References
- 1. FM 4-64 dye | C34H53Br2N3 | CID 25195391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FM 4-64 dye | SGD [yeastgenome.org]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Yeast Vacuole Staining with this compound [bio-protocol.org]
- 6. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. FRET analysis of transmembrane flipping of this compound in plant cells: is this compound a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. colorado.edu [colorado.edu]
- 15. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | 162112-35-8 | MOLNOVA [molnova.com]
- 17. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound staining [niki-lab.sakura.ne.jp]
- 22. researchgate.net [researchgate.net]
- 23. Spectral shift of fluorescent dye this compound reveals distinct microenvironment of nuclear envelope in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FM4-64 as a Marker for Endocytosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of endocytosis, the process by which cells internalize molecules and particles by engulfing them, is fundamental to understanding a vast array of cellular functions, from nutrient uptake and signal transduction to synaptic transmission and pathogenesis. A key tool in the visualization and quantification of this intricate process is the lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64. This in-depth technical guide provides a comprehensive overview of the principles, protocols, and applications of this compound as a marker for endocytosis, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an amphipathic molecule, possessing both a hydrophilic head and a lipophilic tail. This structure prevents it from passively crossing the cell membrane. Instead, it reversibly inserts its lipophilic tail into the outer leaflet of the plasma membrane, exhibiting low fluorescence in the aqueous environment but fluorescing intensely upon binding to the lipid-rich membrane.[1][2] This initial staining of the plasma membrane serves as the starting point for tracking endocytosis.
Following membrane binding, this compound is internalized along with the plasma membrane during the formation of endocytic vesicles.[3][4] As these vesicles traffic through the endocytic pathway, the dye sequentially labels early endosomes, late endosomes, and ultimately, in many cell types like yeast and plants, the vacuolar membrane (tonoplast).[1][5][6] The progression of the fluorescent signal from the plasma membrane to these intracellular compartments provides a dynamic readout of the endocytic process. The internalization of this compound is an active, energy-dependent process.[7]
Data Presentation: Quantitative Properties of this compound
For reproducible and quantifiable experiments, understanding the properties of this compound is crucial. The following tables summarize key quantitative data for this dye.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (in membrane) | ~515 nm | [2] |
| Emission Maximum (in membrane) | ~640 nm | [2] |
| Recommended Excitation Wavelengths | 515-540 nm | [2] |
| Recommended Emission Wavelengths | 640-700 nm | [2] |
Table 2: Working Concentrations and Incubation Times for this compound Staining
| Cell Type | Working Concentration | Incubation Time | Reference(s) |
| Yeast (S. cerevisiae) | 1-1.5 µM | 15 minutes | [8] |
| Fungal Hyphae | Varies by species | Time-dependent | [7] |
| Mammalian Cells (general) | 5-20 µM | 5-30 minutes | [9][10] |
| Plant Cells (Arabidopsis) | 1.5 µM | 30 minutes | [11] |
| Neurons (rat hippocampal) | 10 µM | 30-45 seconds (stimulation) | [4] |
Experimental Protocols
Detailed methodologies are essential for successful and reproducible experiments. Below are representative protocols for key model systems.
General Workflow for an this compound Endocytosis Assay
The following diagram outlines the typical steps involved in an this compound endocytosis experiment.
Protocol for Yeast (Saccharomyces cerevisiae)
This protocol is adapted from established methods for visualizing the endocytic pathway and vacuolar membrane in yeast.[3]
-
Cell Culture: Grow yeast cells to the mid-logarithmic phase in appropriate liquid media.
-
Staining:
-
Washing:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in fresh media without the dye to chase the fluorescent signal through the endocytic pathway.
-
-
Imaging:
-
Mount the cells on a microscope slide.
-
Observe under a fluorescence microscope equipped with appropriate filters for red fluorescence. Time-lapse imaging can be performed to visualize the trafficking of the dye.
-
Protocol for Mammalian Cells (Adherent)
This general protocol can be adapted for various adherent mammalian cell lines.[9][10]
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with fresh, pre-warmed buffer.
-
-
Imaging:
-
Immediately image the cells using a confocal or fluorescence microscope. For kinetic studies, image acquisition can begin immediately after the addition of the dye.
-
Protocol for Plant Cells (Arabidopsis thaliana Seedlings)
This protocol is suitable for observing endocytosis in the root cells of Arabidopsis seedlings.[11]
-
Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates containing ½ Murashige and Skoog (MS) medium.
-
Staining:
-
Washing:
-
Briefly dip the seedling roots in two consecutive wells containing liquid ½ MS medium without the dye to remove excess this compound.[11]
-
-
Imaging:
-
Mount the seedlings in a small volume of liquid ½ MS medium on a microscope slide.
-
Use a confocal microscope to image the root epidermal cells.
-
Visualizing the Endocytic Pathway
This compound is a valuable tool for visualizing the general process of endocytosis, a significant portion of which is mediated by clathrin. The following diagram illustrates a simplified clathrin-mediated endocytosis pathway that this compound would traverse.
Applications in Drug Development and Screening
The dynamic and quantifiable nature of this compound uptake makes it a powerful tool for drug discovery and development, particularly in the context of high-throughput screening (HTS) for modulators of endocytosis.
Assays can be designed to identify compounds that either inhibit or enhance the rate of this compound internalization. Such screens are valuable for identifying potential drugs targeting a variety of diseases where endocytosis plays a critical role, including cancer, neurodegenerative disorders, and infectious diseases. For example, a decrease in the rate of this compound uptake in the presence of a test compound could indicate inhibition of endocytosis.[12]
A typical HTS workflow would involve:
-
Plating cells in multi-well plates.
-
Incubating cells with a library of test compounds.
-
Adding this compound to all wells.
-
Automated imaging of the plates using a high-content screening system.
-
Quantifying the intracellular this compound fluorescence in each well to identify "hits" that alter endocytosis.[13][14]
Troubleshooting Common Issues
While this compound is a robust dye, several issues can arise during its use.
Table 3: Troubleshooting Guide for this compound Staining
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | Incomplete washing of excess dye. | Increase the number and duration of wash steps. |
| Non-specific binding to dead cells. | Ensure cell viability is high. Use a viability marker if necessary. | |
| Weak or No Intracellular Signal | Inefficient endocytosis in the chosen cell type or conditions. | Optimize incubation time and temperature. Ensure cells are metabolically active. |
| Photobleaching during image acquisition. | Minimize exposure time and laser power. Use an anti-fade mounting medium. | |
| Artifactual Staining of Intracellular Structures | Dye internalization through mechanisms other than endocytosis. | This is less common with this compound but can occur if the membrane is compromised.[15] Ensure gentle handling of cells. |
| In plant cells, prolonged incubation can lead to indiscriminate staining of all membranes.[16] | Optimize staining time and consider using lower concentrations. |
Advantages and Limitations
Advantages:
-
Vital Dye: Can be used on living cells, allowing for dynamic imaging of endocytosis.[3]
-
High Photostability: More resistant to photobleaching compared to some other fluorescent dyes.[7]
-
Low Cytotoxicity: Generally well-tolerated by cells at working concentrations.[7]
-
Versatility: Applicable across a wide range of organisms, from yeast to mammalian cells.[1][3][4][7]
Limitations:
-
Non-specific Marker: this compound is a marker of bulk endocytosis and does not distinguish between different endocytic pathways (e.g., clathrin-mediated vs. caveolin-mediated).
-
pH Sensitivity: The fluorescence of this compound can be influenced by the pH of the local environment.[17]
-
Potential for Artifacts: Under certain conditions, such as compromised membrane integrity, the dye may enter the cell through non-endocytic routes.[15]
Conclusion
This compound remains an indispensable tool for the study of endocytosis. Its ease of use, coupled with its robust and dynamic fluorescent signal, provides researchers with a powerful method to visualize and quantify this fundamental cellular process. By understanding its mechanism of action, adhering to optimized protocols, and being aware of its limitations, scientists and drug development professionals can effectively leverage this compound to gain deeper insights into cellular function and to accelerate the discovery of novel therapeutics that modulate endocytic pathways.
References
- 1. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. colorado.edu [colorado.edu]
- 4. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. This compound staining [niki-lab.sakura.ne.jp]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using this compound staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of endocytosis through chemical inhibition of clathrin heavy chain function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. FRET analysis of transmembrane flipping of this compound in plant cells: is this compound a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microinjecting this compound validates it as a marker of the endocytic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilic Styryl Dye FM4-64
For Researchers, Scientists, and Drug Development Professionals
The lipophilic styryl dye, N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino) phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64, is a vital, water-soluble fluorescent probe extensively utilized for the real-time visualization of plasma membrane dynamics and endocytic pathways in a wide range of living cells.[1][2][3] Its unique amphiphilic character allows it to insert into the outer leaflet of the plasma membrane, where it becomes intensely fluorescent, providing a powerful tool for investigating vesicle trafficking, exocytosis, and endocytosis.[4][5][6] This guide offers a comprehensive overview of this compound, including its core properties, mechanism of action, experimental protocols, and data interpretation.
Core Properties and Mechanism of Action
This compound is a dicationic styryl dye that is largely non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon insertion into a lipid-rich environment like the cell membrane.[6][7][8] This property is central to its application as a membrane stain. The molecule possesses a positively charged head group that prevents it from passively crossing the lipid bilayer, ensuring it remains in the outer leaflet of the plasma membrane upon initial application.[5]
The internalization of this compound is an active, energy-dependent process that mirrors the bulk flow of the endocytic pathway.[9][10] Once bound to the plasma membrane, the dye is internalized via endocytic vesicles. Over time, it traffics through the endosomal system, sequentially labeling early endosomes, late endosomes (or prevacuolar compartments), and finally accumulating in the limiting membrane of the vacuole in yeast and plant cells, or other terminal compartments in animal cells.[2][3][11] This temporal progression allows researchers to dissect the various stages of endocytosis.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
| Chemical and Physical Properties | Value | Reference |
| Molecular Formula | C30H45Br2N3 | [7] |
| Molecular Weight | 607.51 g/mol | [7] |
| Purity | >98% (HPLC) | [7] |
| Solubility | DMSO: 50 mg/mL (82.30 mM) | [7] |
| Water: 10 mg/mL | [12] |
| Spectral Properties | Wavelength (nm) | Reference |
| Excitation Maximum | ~510-515 | [12][13][14] |
| Emission Maximum | ~640-750 | [12][13][14][15] |
Experimental Protocols
General Staining Protocol for Live Cell Imaging
This protocol provides a general framework for staining living cells with this compound to visualize the endocytic pathway. Optimization of concentrations and incubation times is crucial for different cell types.
Materials:
-
This compound stock solution (1-5 mM in DMSO or water)[1][6]
-
Serum-free cell culture medium or appropriate buffer (e.g., PBS, HBSS)[1]
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope equipped with appropriate filters for red fluorescence
Procedure:
-
Preparation of Working Solution: Dilute the this compound stock solution in serum-free medium or buffer to the desired working concentration. Typical working concentrations range from 5 to 20 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Preparation: Wash the cells with serum-free medium or buffer to remove any residual serum proteins that may interfere with staining.[6]
-
Staining: Add the this compound working solution to the cells and incubate at the desired temperature (e.g., 37°C for mammalian cells, room temperature for plant and yeast cells) for 5-30 minutes.[1][6] Incubation on ice can be used to specifically label the plasma membrane with minimal internalization.[10]
-
Washing: For pulse-chase experiments designed to follow the internalized dye, wash the cells twice with fresh, dye-free medium or buffer to remove the this compound from the plasma membrane.[1] For continuous labeling, washing is not necessary.
-
Imaging: Observe the cells using a fluorescence or confocal microscope. The plasma membrane will be stained initially, followed by the appearance of fluorescently labeled intracellular vesicles over time.
Pulse-Chase Protocol for Tracking Endocytosis in Yeast
This protocol is specifically designed to follow the progression of this compound through the endocytic pathway in yeast cells.[10]
Materials:
-
Log-phase yeast cells
-
YPD medium
-
This compound stock solution (1.6 µM in DMSO)[10]
-
Sterile water
-
YNB medium
Procedure:
-
Cell Harvesting: Centrifuge 1 mL of log-phase yeast cells and resuspend the pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.[10]
-
Pulse: Incubate the cells at 30°C for 20 minutes.[10]
-
Chase: Add 1 mL of YPD, centrifuge, and resuspend the cell pellet in 5 mL of fresh YPD. Incubate at 30°C for 90-120 minutes.[10]
-
Washing and Resuspension: Centrifuge the cells, wash with 1 mL of sterile water, and resuspend the pellet in 25 µL of YNB medium for imaging.[10]
-
Microscopy: Mount the cells on a slide and observe under a fluorescence microscope. This procedure should result in specific labeling of the vacuolar membrane.[10]
Visualizations
Endocytic Pathway of this compound
Caption: Internalization and trafficking of this compound via the endocytic pathway.
General Experimental Workflow for this compound Staining
Caption: A generalized workflow for live-cell imaging using this compound.
Logical Relationship of this compound Mechanism
Caption: The fluorescence mechanism of this compound is dependent on its environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 7. This compound | 162112-35-8 | MOLNOVA [molnova.com]
- 8. researchgate.net [researchgate.net]
- 9. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. colorado.edu [colorado.edu]
- 11. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | SynaptoRed C2 | Fluorescent Lipid Probe | Bio-Techne [bio-techne.com]
- 13. FM™ 4-64 Dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino) Phenyl) Hexatrienyl) Pyridinium Dibromide) 10 x 100μg [thermofisher.com]
- 14. sahoury.com [sahoury.com]
- 15. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]
FM4-64: An In-Depth Technical Guide to Visualizing Vesicle Trafficking
For Researchers, Scientists, and Drug Development Professionals
The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, or FM4-64, has emerged as an indispensable tool for the real-time visualization of vesicle trafficking in living cells. Its ability to reversibly intercalate into the outer leaflet of the plasma membrane and subsequently be internalized through endocytic pathways allows for the dynamic tracking of vesicles. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in studying endocytosis and exocytosis.
Core Principles of this compound Function
This compound is an amphipathic molecule with a hydrophilic head and a hydrophobic tail. This structure prevents it from passively crossing the cell membrane.[1][2] Instead, it rapidly and reversibly binds to the outer leaflet of the plasma membrane.[3][4] The dye exhibits low fluorescence in aqueous solutions but becomes intensely fluorescent upon insertion into the hydrophobic environment of a lipid membrane.[4][5][6] This property is central to its utility, as it provides a high signal-to-noise ratio, clearly demarcating labeled membranes from the surrounding cytosol.
Once at the plasma membrane, this compound is internalized by endocytosis, becoming incorporated into the membranes of newly formed vesicles.[1][2][7] These labeled vesicles can then be tracked as they move through the endocytic pathway, eventually reaching various intracellular compartments, including endosomes and, in some cell types like yeast and plants, the vacuole.[1][2][8] Conversely, during exocytosis, the fusion of labeled vesicles with the plasma membrane results in the release of the dye into the extracellular medium, leading to a decrease in intracellular fluorescence.[5] This destaining process can be monitored to quantify the rate of exocytosis.[5]
Key Applications and Methodologies
This compound is a versatile tool applicable to a wide range of biological systems, including neurons, yeast, fungi, and plant cells.[2][3][5][8][9] Its primary applications involve the qualitative and quantitative analysis of endocytosis and exocytosis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound experiments, compiled from various studies. These values should be considered as starting points and may require optimization for specific cell types and experimental conditions.
Table 1: Working Concentrations of this compound
| Organism/Cell Type | Working Concentration | Reference(s) |
| Neuronal Cultures (rat/mouse) | 2.5 - 20 µM | [6] |
| 10 µM | [5] | |
| Mouse Motor Nerve Terminals | 3.2 µM | [10] |
| Yeast (Saccharomyces cerevisiae) | 1 - 1.5 µM | [11] |
| 1.6 µM (stock) | [1] | |
| Fungal Hyphae | Not specified | [2][12] |
| Arabidopsis Root Cells | 2 µM | [7] |
| Tobacco Pollen Tubes | Not specified | [13] |
| Tomato Root Cells | 5 µM | [14] |
Table 2: Incubation and Chase Times
| Experiment | Organism/Cell Type | Incubation/Pulse Time | Chase Time | Reference(s) |
| Endocytosis (Staining) | Neuronal Cultures | 1 min (dye application), then stimulation | 10 min wash | [4][5] |
| Endocytosis (Pulse-Chase) | Yeast | 20 min | 90 - 120 min | [1] |
| Endocytosis (Pulse-Chase) | Tobacco Pollen Tubes | 1.5 - 2 h (FM 1-43) then 1-10 min (this compound) | N/A | [13] |
| Endocytosis | Arabidopsis Root Cells | 5 min (on ice) | N/A | [7] |
| Endocytosis | Fungal Hyphae | Time-dependent uptake observed | N/A | [2][12] |
| Exocytosis (Destaining) | Neuronal Cultures | Stimulation until fluorescence plateaus | N/A | [5][6] |
Experimental Protocols
Protocol 1: General Staining of the Plasma Membrane and Endocytic Vesicles
This protocol provides a basic framework for labeling the plasma membrane and observing the initial stages of endocytosis.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Reagent Preparation: Prepare a working solution of this compound in a suitable imaging buffer (e.g., HEPES-buffered saline) at the desired concentration (see Table 1). Protect the solution from light.[5][7]
-
Staining: Replace the culture medium with the this compound working solution.
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at the appropriate temperature for the cell type to label the plasma membrane.
-
Imaging: Mount the sample on a confocal or epifluorescence microscope. Use appropriate filter sets for this compound (e.g., excitation ~515 nm, emission >600 nm).[6][7]
-
Time-Lapse Imaging: To visualize internalization, acquire images at regular intervals. The appearance of fluorescent puncta within the cytoplasm indicates the formation of endocytic vesicles.
Protocol 2: Pulse-Chase Experiment to Track Endocytic Trafficking
This method allows for the tracking of a cohort of labeled vesicles over time.
-
Pulse: Label the plasma membrane with this compound as described in Protocol 1 (steps 1-4) for a defined period (the "pulse").
-
Wash: Rapidly and thoroughly wash the cells with dye-free imaging buffer to remove the this compound from the plasma membrane.[5] This step is critical to ensure that subsequent fluorescence is from internalized vesicles.
-
Chase: Incubate the cells in the dye-free buffer for the desired "chase" period.
-
Imaging: Acquire images at different time points during the chase to follow the trafficking of the labeled vesicles to their destination organelles.
Protocol 3: Assay for Monitoring Stimulated Exocytosis
This protocol is commonly used in neuronal preparations to measure the release of synaptic vesicles.
-
Loading Vesicles: Stimulate the neurons (e.g., with high potassium or electrical field stimulation) in the presence of this compound to load the recycling pool of synaptic vesicles with the dye.[4][5][6]
-
Wash: Thoroughly wash the cells with dye-free buffer to remove the surface membrane-bound dye.
-
Baseline Imaging: Acquire a series of baseline images of the labeled nerve terminals.
-
Stimulation and Destaining: Stimulate the neurons again to induce exocytosis. The fusion of labeled vesicles with the plasma membrane will cause the release of this compound and a corresponding decrease in fluorescence intensity.
-
Data Analysis: Quantify the fluorescence intensity of the nerve terminals over time. The rate of fluorescence decay reflects the rate of exocytosis.
Visualization of Signaling Pathways and Workflows
To further elucidate the processes visualized by this compound, the following diagrams, generated using the DOT language, illustrate key concepts and experimental flows.
Considerations and Best Practices
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound is susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity illumination. It is crucial to minimize light exposure and use the lowest possible laser power necessary for adequate signal detection.[15]
-
Controls: Appropriate controls are essential for interpreting this compound experiments. These may include imaging cells at 4°C or in the presence of metabolic inhibitors to block endocytosis, thereby confirming that dye uptake is an active process.[2][7]
-
Non-specific Staining: In some preparations, non-specific binding of this compound to cellular structures other than the plasma membrane can occur. Thorough washing steps are critical to minimize this background fluorescence.[5]
-
Dye Concentration and Incubation Time: The optimal concentration of this compound and incubation time can vary significantly between cell types. It is recommended to perform a titration experiment to determine the lowest effective concentration that provides a good signal without causing cellular artifacts.
-
Quantitative Analysis: For quantitative studies, it is important to use consistent imaging parameters and to analyze a sufficient number of cells to ensure statistical significance. Image analysis software can be used to quantify fluorescence intensity and track the movement of labeled vesicles.[7][14]
By understanding the underlying principles and adhering to rigorous experimental design, researchers can effectively leverage this compound as a powerful tool to unravel the complex and dynamic processes of vesicle trafficking in living cells. This guide serves as a foundational resource to aid in the design, execution, and interpretation of experiments utilizing this versatile fluorescent probe.
References
- 1. colorado.edu [colorado.edu]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Yeast Vacuole Staining with this compound [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferred Sites of Exocytosis and Endocytosis Colocalize during High- But Not Lower-Frequency Stimulation in Mouse Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound staining [niki-lab.sakura.ne.jp]
- 12. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
FM4-64 Compound: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM4-64 is a lipophilic styryl dye renowned for its utility in cellular biology as a fluorescent probe for the plasma membrane and endocytic pathways. Its unique properties make it an invaluable tool for real-time visualization of vesicle trafficking, including endocytosis and exocytosis, in a wide range of living cells. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Core Properties of this compound
This compound, chemically known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is an amphiphilic molecule with a positively charged hydrophilic head and a lipophilic tail. This structure allows it to insert into the outer leaflet of the plasma membrane without readily crossing it. The fluorescence of this compound is significantly enhanced in the hydrophobic environment of a lipid membrane compared to its low fluorescence in aqueous solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₃₀H₄₅Br₂N₃ |
| Molecular Weight | 607.51 g/mol |
| CAS Number | 162112-35-8 |
| Appearance | Solid |
| Solubility | Water-soluble, Soluble in DMSO (e.g., 50 mg/mL)[1] |
Photophysical Properties
The photophysical characteristics of this compound are crucial for its application in fluorescence microscopy. These properties, including excitation and emission maxima, can vary slightly depending on the solvent and membrane environment.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~515 nm | In membranes. Some sources report up to 558 nm.[2] |
| Emission Maximum (λem) | ~640 nm | In membranes. Some sources report up to 750 nm. |
| Stokes Shift | Large | The significant separation between excitation and emission peaks is advantageous for minimizing spectral overlap in multicolor imaging. |
| Quantum Yield | Environment-dependent | Significantly higher in lipid environments compared to aqueous solutions.[3][4] Specific values are highly dependent on membrane composition. |
| Extinction Coefficient | Not consistently reported | Varies with the environment. |
Mechanism of Action and Cellular Uptake
The primary mechanism of this compound as a cellular stain involves its insertion into the plasma membrane followed by internalization through endocytic pathways. This process allows for the dynamic tracking of membrane trafficking.
Experimental Protocols
The following are detailed methodologies for common applications of this compound in cellular imaging.
General Stock Solution Preparation and Storage
-
Stock Solution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1 to 5 mM.[5]
-
Storage: Store the stock solution at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting is recommended.
Plasma Membrane Staining
This protocol is designed for the rapid labeling of the plasma membrane in living cells.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Working Solution Preparation: Dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells and incubate for 1-5 minutes at room temperature or on ice to minimize endocytosis.
-
Washing: Gently wash the cells two to three times with the imaging buffer to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation ~515 nm, emission ~640 nm).
Tracking Endocytosis
This protocol allows for the visualization of the endocytic pathway over time.
-
Cell Preparation: As described in the plasma membrane staining protocol.
-
Working Solution Preparation: Prepare the this compound working solution as described above.
-
Pulse Labeling: Incubate the cells with the this compound working solution for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
Chase Period: Wash the cells thoroughly with a warm, dye-free medium to remove the dye from the plasma membrane.
-
Time-Lapse Imaging: Acquire images at different time points after the wash to track the movement of the fluorescently labeled vesicles through the endocytic pathway (from early endosomes to late endosomes and lysosomes/vacuoles).
Labeling Synaptic Vesicles in Neurons
This protocol is adapted for studying synaptic vesicle recycling at neuromuscular junctions or in cultured neurons.[6]
-
Cell Preparation: Use primary hippocampal neuronal cultures (14-28 days in vitro).[6]
-
Loading Solution: Prepare a working solution of 10 µM this compound in a suitable buffer (e.g., HEPES-buffered saline) containing glutamate receptor antagonists (e.g., 50 µM APV and 10 µM CNQX) to prevent excitotoxicity.[6]
-
Stimulation and Loading: Stimulate the neurons (e.g., with high K+ solution or electrical stimulation) in the presence of the this compound loading solution to induce endocytosis of synaptic vesicles.
-
Washing: Wash the neurons extensively with a dye-free buffer for at least 10 minutes to remove the dye from the plasma membrane.[6]
-
Imaging Exocytosis (Destaining): Stimulate the neurons again and image the decrease in fluorescence as the labeled synaptic vesicles undergo exocytosis and release the dye.
Data Presentation: Quantitative Parameters
The following table summarizes typical experimental parameters for this compound applications.
| Application | Cell Type | Working Concentration | Incubation Time | Temperature |
| Plasma Membrane Staining | Mammalian Cells | 1-10 µM | 1-5 min | 4°C or RT |
| Endocytosis Tracking | Yeast | 1-1.5 µM | 15 min (pulse) | 30°C |
| Endocytosis Tracking | Plant Cells (Arabidopsis) | 2 µM | 5 min (pulse) | 4°C (on ice) |
| Synaptic Vesicle Labeling | Cultured Neurons | 2.5-20 µM | During stimulation | RT or 37°C |
| Autophagy Monitoring | Yeast | 0.8 mM | 20 min | 30°C |
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and cellular pathways involving this compound.
Experimental Workflow for Endocytosis Tracking
Clathrin-Mediated Endocytosis Pathway
This compound is internalized through various endocytic mechanisms, with clathrin-mediated endocytosis being a major pathway in many cell types.
Applications in Research and Drug Development
-
Studying Endocytic Pathways: this compound is widely used to dissect the molecular machinery of endocytosis in various model organisms, including yeast, plants, and mammalian cells.[7][8][9]
-
Analyzing Synaptic Function: In neuroscience, it is instrumental in studying synaptic vesicle recycling, providing insights into neurotransmission and synaptic plasticity.[6]
-
Investigating Autophagy: this compound can be used to monitor the delivery of autophagosomes to the vacuole/lysosome in yeast and other organisms.
-
Drug Screening: The dye can be employed in high-throughput screening assays to identify compounds that modulate endocytosis or membrane trafficking, which is relevant for drug delivery and targeting.
-
Toxicity and Phototoxicity: While generally considered to have low cytotoxicity, prolonged exposure to high concentrations of this compound and intense illumination can lead to phototoxicity.[10][11] Careful optimization of imaging parameters is therefore essential for long-term live-cell imaging.[12]
Conclusion
This compound remains a powerful and versatile tool in cell biology and drug development. Its ability to dynamically label membranes and track their internalization provides a unique window into the complex processes of endocytosis and vesicle trafficking. By understanding its core properties and optimizing experimental protocols, researchers can effectively harness the capabilities of this fluorescent probe to gain deeper insights into fundamental cellular functions.
References
- 1. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
- 8. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Cellular Entry of FM4-64: A Technical Guide to a Versatile Endocytic Tracer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64, is a powerful tool for investigating the intricate processes of endocytosis and vesicle trafficking in a wide range of eukaryotic cells. Its utility stems from its unique photophysical properties and its mechanism of cellular entry. This technical guide provides an in-depth exploration of how this compound permeates the cell, focusing on the core mechanisms of its uptake. We will delve into the experimental data that underpins our current understanding, present detailed protocols for its application, and visualize the key pathways and workflows.
Core Mechanism of this compound Cellular Entry
This compound is an amphiphilic molecule, possessing both a lipophilic tail and a hydrophilic headgroup. This structure prevents it from passively diffusing across the plasma membrane. Instead, its entry into the cell is primarily mediated by the endocytic pathway. The process can be summarized in the following key stages:
-
Plasma Membrane Intercalation: Upon introduction to the cellular environment, this compound rapidly inserts its lipophilic tail into the outer leaflet of the plasma membrane.[1][2][3] In this lipid-rich environment, its fluorescence quantum yield dramatically increases, leading to a bright and distinct labeling of the cell surface.[4] This binding is reversible and concentration-dependent.[4]
-
Endocytic Uptake: The dye is then internalized into the cell as the plasma membrane invaginates to form endocytic vesicles.[2][5][6] This process is an active one, requiring cellular energy in the form of ATP, and is temperature-dependent.[7] Inhibition of endocytosis through low temperatures (e.g., 0°C) or metabolic inhibitors effectively blocks the internalization of this compound, restricting its fluorescence to the plasma membrane.[7] The uptake is also dependent on a functional actin cytoskeleton.
-
Trafficking Through the Endomembrane System: Once inside the cell within endocytic vesicles, this compound serves as a tracer, sequentially labeling various compartments of the endomembrane system. The typical progression is as follows:
-
Early Endosomes: These are often the first distinct, punctate structures to become fluorescent within the cytoplasm.[1]
-
Late Endosomes / Prevacuolar Compartment (PVC): Over time, the dye progresses to these compartments.
-
Vacuole/Lysosome: The final destination for this compound in many cell types, such as yeast and plant cells, is the membrane of the vacuole or lysosome.[1][2] This results in a characteristic "ring-staining" pattern.
-
The time course of this trafficking varies between different organisms and cell types, and is influenced by experimental conditions such as temperature.
Data Presentation: Quantitative Analysis of this compound Uptake
The following tables summarize the available quantitative and semi-quantitative data on the kinetics of this compound uptake and staining.
Table 1: Concentration-Dependent Staining of the Plasma Membrane in Lactotrophs
| Parameter | Value | Reference |
| Half-maximal concentration (KD) for plasma membrane staining | 2.9 µM | [4] |
Table 2: Time Course of this compound Internalization and Trafficking (Qualitative and Semi-Quantitative Data)
| Organism/Cell Type | Plasma Membrane Staining | Early Endosomes/Punctate Structures | Late Endosomes/Prevacuolar Compartment | Vacuolar Membrane Staining | Reference |
| Yeast (Saccharomyces cerevisiae) | Immediate | 5-10 minutes | - | 30-60 minutes | [2] |
| Fungal Hyphae (Neurospora crassa) | Immediate | ~2 minutes | - | Visible after longer incubation | [1] |
| Plant Cells (Arabidopsis thaliana root) | Immediate | 5-15 minutes | - | 45-120 minutes | |
| Lactotroph Vesicles (stimulated) | - | 2.9 seconds (at 4 µM) | - | - | [4] |
| 14.1 seconds (at 2 µM) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General this compound Staining and Visualization of Endocytosis in Yeast (Saccharomyces cerevisiae)
Objective: To visualize the time-course of endocytosis by observing the sequential labeling of the plasma membrane, endosomes, and vacuolar membrane.
Materials:
-
Log-phase yeast culture (e.g., in YPD medium)
-
This compound stock solution (1.6 mM in DMSO)
-
YPD medium
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)
Procedure:
-
Cell Preparation:
-
Harvest 1 mL of a log-phase yeast culture by centrifugation at 5,000 x g for 1 minute.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed (30°C) YPD medium.
-
-
Staining:
-
Add this compound stock solution to the cell suspension to a final concentration of 8-40 µM.
-
Incubate the cells at 30°C.
-
-
Microscopy:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a small aliquot of the cell suspension.
-
Mount the cells on a microscope slide and observe using fluorescence microscopy.
-
At t=0, fluorescence should be localized to the plasma membrane. Punctate intracellular structures (endosomes) should become visible after 5-15 minutes. By 30-60 minutes, the vacuolar membrane should be clearly stained.
-
Pulse-Chase Modification:
-
After an initial incubation with this compound (the "pulse," e.g., 15 minutes at 30°C), pellet the cells by centrifugation.
-
Resuspend the cells in fresh YPD medium without the dye (the "chase").
-
Continue to image the cells at various time points to follow the trafficking of the internalized dye to the vacuole.
This compound Staining of the Endocytic Pathway in Arabidopsis thaliana Root Cells
Objective: To trace the endocytic pathway in plant root cells.
Materials:
-
5- to 7-day-old Arabidopsis thaliana seedlings grown vertically on MS agar plates.
-
This compound stock solution (2 mM in DMSO)
-
Liquid MS medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Seedling Preparation:
-
Carefully transfer seedlings from the agar plate to a microscope slide.
-
-
Staining:
-
Prepare a working solution of 2-4 µM this compound in liquid MS medium.
-
Add a drop of the this compound working solution to the seedlings on the slide, ensuring the roots are submerged.
-
-
Microscopy:
-
Immediately image the root epidermal cells using a confocal microscope. The plasma membrane will be stained instantly.
-
Acquire images at regular intervals (e.g., every 5-10 minutes) for up to 2 hours to observe the internalization of the dye and the subsequent labeling of endosomes and the tonoplast (vacuolar membrane).
-
Mandatory Visualizations
Signaling and Trafficking Pathway
Caption: The endocytic pathway of this compound cellular entry.
Experimental Workflow
References
- 1. Concentration-dependent staining of lactotroph vesicles by FM 4-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Use of FM Dyes to Analyze Plant Endocytosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with FM4-64 in Plant Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
The lipophilic styryl dye FM4-64 is a vital tool for investigating membrane dynamics and vesicle trafficking in living plant cells. Its utility lies in its ability to intercalate into the outer leaflet of the plasma membrane, which is then internalized through endocytosis, allowing for the real-time visualization of endocytic pathways and organelle dynamics.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of plant roots, with a focus on tracking endocytosis and vesicle trafficking.
This compound first stains the plasma membrane and is subsequently incorporated into vesicles through processes dependent on the endomembrane system.[1][2] Over time, the dye is distributed throughout the entire vesicular network, moving from the plasma membrane to the vacuole, and also involving components of the secretory pathway.[1][2][5] This allows for the study of crucial developmental processes in plants that are reliant on endocytosis.[1]
Principle of this compound Staining
This compound is an amphiphilic molecule that is virtually non-fluorescent in aqueous environments but becomes intensely fluorescent upon binding to the lipid-rich environment of cellular membranes. The staining process unfolds in a time-dependent manner, which allows for the kinetic analysis of membrane trafficking:
-
Plasma Membrane Staining: Upon application, this compound rapidly binds to and stains the plasma membrane of root cells.[1][2][6]
-
Endocytosis and Vesicle Formation: The dye is then internalized via endocytic vesicles, providing a direct way to visualize the process of endocytosis.[6][7]
-
Trafficking to Endosomes and Prevacuolar Compartments: These vesicles subsequently fuse with early endosomes (EEs), which can mature into or transport this compound to late endosomes (LEs), also known as prevacuolar compartments (PVCs).[6]
-
Golgi Apparatus and Vacuolar Staining: The dye can also be transported to the Golgi apparatus and eventually accumulates in the tonoplast (the vacuolar membrane).[3][6][8]
This sequential labeling of different endomembrane compartments makes this compound an excellent marker for dissecting the endocytic pathway in living plant cells.
Signaling Pathway and Vesicle Trafficking
The movement of this compound through the plant cell highlights the key organelles involved in the endocytic and secretory pathways.
Caption: this compound trafficking through the endomembrane system.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound staining in plant roots, compiled from various studies. These values should be considered as starting points and may require optimization for specific experimental conditions and plant species.
| Parameter | Value | Plant System | Notes | Reference |
| Stock Solution Concentration | 1-2 mM in DMSO or water | General | Store at -20°C in the dark. This compound is light-sensitive and unstable at room temperature. | [5] |
| Working Concentration | 2-5 µM | Arabidopsis thaliana roots | Higher concentrations may have physiological effects. | [5][9] |
| 4 µM | Tomato root and pericarp cells | Used as a control for plasma membrane localization. | [6] | |
| 17 µM | Tobacco BY-2 cells | Higher concentration used for suspension cells. | [8] | |
| Incubation Time | 5-10 minutes | Arabidopsis thaliana roots | For labeling the plasma membrane and early endosomes. | [8] |
| 15-30 minutes | Arabidopsis thaliana roots | For visualizing later endocytic compartments like the PVC. | [10] | |
| 30-60 minutes | Tobacco BY-2 cells | For labeling the tonoplast. | [8] | |
| Excitation Wavelength | 488 or 514 nm | General | Argon ion laser lines are commonly used. | [5] |
| 561 nm | Tomato cells | [6] | ||
| Emission Wavelength | 630-690 nm | Tomato cells | [6] | |
| >580 nm | General | Long-pass filter is typically used. |
Experimental Protocols
This section provides a detailed protocol for staining plant roots with this compound and subsequent live-cell imaging using confocal microscopy.
Materials
-
This compound dye
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Plant growth medium (e.g., Murashige and Skoog [MS] medium)
-
Seedlings of the plant of interest (e.g., 5-7 day old Arabidopsis thaliana)
-
Microscope slides and coverslips
-
Pipettes and tips
-
Confocal laser scanning microscope (CLSM)
Protocol: Staining and Mounting
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or water to a final concentration of 1-2 mM. Aliquot and store at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in liquid plant growth medium to the desired final concentration (e.g., 2-5 µM). It is crucial to use the same medium for treatments as was used for solid-phase growth.[5]
-
Seedling Incubation:
-
Carefully transfer seedlings from the solid growth medium to a multi-well plate or petri dish containing the this compound working solution. Growing seedlings vertically can facilitate this transfer without damaging the roots.[5]
-
Incubate the seedlings in the staining solution for the desired amount of time (e.g., 5-30 minutes) at room temperature, protected from light. For experiments investigating the inhibition of endocytosis, staining can be performed at 4°C on ice.[5]
-
-
Washing (Optional but Recommended): To reduce background fluorescence and remove excess dye from the cell wall, gently transfer the seedlings to fresh medium without this compound for a brief period (e.g., 1-2 minutes) before imaging.
-
Mounting:
-
Place a drop of fresh growth medium (without the dye) onto a microscope slide.
-
Carefully transfer a stained seedling into the drop of medium.
-
Gently place a coverslip over the sample, avoiding air bubbles and excessive pressure on the root.
-
Protocol: Confocal Microscopy and Image Acquisition
-
Microscope Setup:
-
Turn on the confocal microscope and allow the lasers to warm up.
-
Select an appropriate objective (e.g., 20x or 40x for an overview, 63x or 100x water or oil immersion for high-resolution imaging).
-
-
Locate the Sample: Using transmitted light or brightfield, locate the root and the specific region of interest (e.g., root tip, elongation zone, or root hair zone).
-
Set Imaging Parameters:
-
Excitation: Use a 488 nm or 514 nm laser line for this compound excitation.
-
Emission: Set the detector to collect fluorescence in the range of approximately 580-750 nm.
-
Laser Power and Detector Gain: Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. Use the lowest possible laser power.
-
Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.
-
Image Size and Scan Speed: Choose an appropriate image size (e.g., 512x512 or 1024x1024 pixels) and scan speed. Slower scan speeds with line averaging can improve image quality.
-
-
Time-Lapse Imaging: To visualize the dynamics of endocytosis, acquire a series of images over time (e.g., every 1-5 minutes). This will allow you to track the internalization of this compound from the plasma membrane to internal compartments.
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound in plant roots.
Caption: A step-by-step workflow for this compound imaging.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Minimize laser exposure by using low laser power and reducing the duration of time-lapse imaging.
-
Dye Concentration: The optimal this compound concentration can vary between plant species and even cell types. It is advisable to perform a concentration series to determine the lowest effective concentration that provides a good signal without causing cellular stress.
-
Internalization of the Dye: Be aware that this compound is actively internalized over time. For studies focused solely on the plasma membrane, imaging should be conducted shortly after staining.
-
Specificity: While this compound is a reliable marker for the endocytic pathway, it is not specific to a single organelle at later time points.[7][11] For precise localization, co-localization studies with known organelle markers (e.g., GFP-tagged proteins) are recommended.[8]
-
Environmental Conditions: Maintain a stable temperature and humidity during imaging to ensure the health of the plant tissue.
By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes of endocytosis and vesicle trafficking in plant roots.
References
- 1. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FM-dyes as experimental probes for dissecting vesicle trafficking in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FM‐dyes as experimental probes for dissecting vesicle trafficking in living plant cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microinjecting FM4–64 validates it as a marker of the endocytic pathway in plants | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FRET analysis of transmembrane flipping of this compound in plant cells: is this compound a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Synaptic Vesicles in Neurons with FM4-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
FM4-64 is a lipophilic styryl dye that serves as a crucial tool for investigating the dynamics of synaptic vesicle endocytosis and exocytosis in neurons.[1][2] Its fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous solutions and becoming intensely fluorescent upon insertion into the lipid environment of cell membranes.[3] This property allows for the selective labeling and tracking of synaptic vesicles as they undergo recycling at the presynaptic terminal. This document provides detailed protocols and application notes for the use of this compound in neuronal cultures.
Mechanism of Action
The utility of this compound in tracking synaptic vesicles stems from its amphipathic nature, possessing a hydrophilic head and a lipophilic tail.[3] When applied to neurons, this compound reversibly labels the plasma membrane. Upon neuronal stimulation, which triggers exocytosis, the presynaptic membrane fuses with the synaptic vesicle membrane. During the subsequent compensatory endocytosis, the dye becomes trapped within the newly formed vesicles.[3] After washing away the excess dye from the plasma membrane, the remaining fluorescence is localized to the internalized synaptic vesicles.[4][5] The release of the dye during a second round of stimulation-induced exocytosis can then be monitored as a decrease in fluorescence, providing a measure of vesicle release kinetics.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for using this compound in neuronal cell culture experiments.
Table 1: this compound Dye Properties and Storage
| Parameter | Value | Reference |
| Excitation Maximum (in membranes) | ~515 nm | [3] |
| Emission Maximum (in membranes) | ~640 nm | [3] |
| Stock Solution Concentration | 10 mM | [3] |
| Stock Solution Storage | 4°C or -20°C for up to six months, protected from light | [3] |
| Working Concentration | 4 - 10 µM | [3][4] |
Table 2: Typical Experimental Parameters for Cultured Hippocampal Neurons
| Parameter | Value | Reference |
| Cell Type | Rat or mouse primary hippocampal neuronal cultures | [4] |
| Days in vitro (DIV) | 14-28 | [4] |
| Loading (Staining) | ||
| Loading Buffer | HEPES-buffered saline (HBS) or Tyrode solution | [3][4] |
| This compound Concentration | 10 µM | [4] |
| Stimulation for Loading | 300 Action Potentials (APs) or more (e.g., electrical field stimulation) or high K+ (90 mM) perfusion | [4][6] |
| Loading Incubation Time | 30-45 seconds after stimulation | [4] |
| Washing | ||
| Wash Buffer | HBS or Tyrode solution | [3][4] |
| Wash Duration | ~10 minutes with perfusion (flow rate 1-1.5 mL/min) | [4] |
| Background Reduction (Optional) | 1 mM ADVASEP-7 or 0.5 mM SCAS in wash solution | [3] |
| Unloading (Destaining) | ||
| Stimulation for Unloading | 900 to 1200 APs @ 10 Hz (electrical field stimulation) or high K+ (90 mM) perfusion | [4][6] |
| Imaging | ||
| Microscope | Inverted CCD fluorescent microscope | [4] |
| Objective | 60x oil lens | [4] |
| Image Acquisition Rate | 0.1 Hz for baseline | [6] |
Experimental Protocols
Materials
-
Cultured neurons (e.g., primary hippocampal neurons) on coverslips
-
This compound dye
-
HEPES-buffered saline (HBS) or Tyrode solution
-
Glutamate receptor antagonists (e.g., 50 µM APV and 10 µM CNQX)
-
Potassium chloride (KCl) for high K+ stimulation (if applicable)
-
Perfusion system
-
Fluorescence microscope with appropriate filter sets and a camera
Protocol 1: Staining of Synaptic Vesicles (Loading)
-
Prepare Loading Solution: Dilute the this compound stock solution to a final working concentration of 10 µM in HBS containing glutamate receptor antagonists (50 µM APV and 10 µM CNQX).[4] Protect the solution from light.
-
Mount Coverslip: Mount the coverslip with cultured neurons onto the imaging chamber.
-
Baseline Imaging (Optional): Acquire a few baseline images before adding the dye.
-
Apply Loading Solution: Add the this compound loading solution to the chamber, ensuring the cells are completely submerged.
-
Stimulate for Uptake: Induce synaptic vesicle recycling by either:
-
Incubation: Allow the dye to be taken up for 30-45 seconds following stimulation.[4]
Protocol 2: Washing and Background Reduction
-
Initial Wash: Immediately after the loading incubation, begin washing out the this compound by adding ~2 mL of HBS.[4]
-
Perfusion Wash: Continue washing with HBS using a perfusion system for approximately 10 minutes at a flow rate of 1-1.5 mL/min.[4] This step is critical for removing the dye from the plasma membrane and reducing background fluorescence.
-
Background Quenching (Optional): To further reduce background fluorescence, 1 mM ADVASEP-7 can be included in the wash solution, or the coverslip can be incubated in a solution containing 0.5 mM SCAS for 4 minutes.[3]
Protocol 3: Imaging and Destaining (Unloading)
-
Image Labeled Terminals: After washing, acquire images of the fluorescently labeled synaptic terminals. The fluorescence intensity is proportional to the number of labeled vesicles.
-
Stimulate for Release: To measure exocytosis, induce another round of synaptic vesicle fusion using a stronger stimulus, such as:
-
Time-Lapse Imaging: Acquire a time-lapse series of images during the stimulation to monitor the decrease in fluorescence as the dye is released from the vesicles. The rate of fluorescence decay reflects the rate of exocytosis.[4][5]
Visualizations
Caption: Experimental workflow for this compound labeling and destaining of synaptic vesicles.
Caption: this compound tracking of synaptic vesicle endocytosis and exocytosis.
Caption: Key signaling events in synaptic vesicle recycling tracked by this compound.
Applications in Research and Drug Development
-
Studying Synaptic Plasticity: this compound can be used to investigate changes in synaptic vesicle recycling associated with long-term potentiation (LTP) and long-term depression (LTD).
-
High-Throughput Screening: The protocol can be adapted for high-content screening assays to identify compounds that modulate synaptic vesicle endocytosis or exocytosis.[7] This is valuable for screening potential neurotherapeutics.
-
Disease Modeling: Researchers can use this compound to study defects in synaptic vesicle trafficking in neuronal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Investigating Neurotoxin Mechanisms: The effects of various neurotoxins on presynaptic function can be quantitatively assessed by monitoring their impact on this compound loading and unloading.
Considerations and Troubleshooting
-
Photobleaching and Phototoxicity: Minimize light exposure to the sample to prevent photobleaching of the dye and phototoxicity to the cells. Use the lowest possible excitation power and exposure times.
-
Non-Specific Staining: Inadequate washing can lead to high background fluorescence from dye remaining in the plasma membrane. Ensure the washing step is thorough.[4]
-
Temperature Effects: The fluorescence of this compound can be temperature-dependent.[8] It is important to maintain a consistent temperature throughout the experiment for quantitative comparisons.
-
Fixability: Standard this compound is not fixable with aldehydes. For experiments requiring fixation, aldehyde-fixable derivatives such as FM1-43FX or FM4-64FX should be used.[9]
-
Spontaneous Release: Be aware that some spontaneous release of the dye can occur in the absence of stimulation, which may contribute to a slow decline in baseline fluorescence.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring exocytosis in neurons using FM labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]
- 7. Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endocytosis in Fungal Hyphae Using FM4-64
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent styryl dye, FM4-64, for the investigation of endocytosis in fungal hyphae. This document outlines the principles of this compound staining, detailed experimental protocols for various fungal species, and methods for data analysis. It is intended for researchers in mycology, cell biology, and drug development seeking to understand and manipulate fungal endocytic pathways.
Introduction to this compound and Fungal Endocytosis
This compound is a lipophilic dye that inserts into the outer leaflet of the plasma membrane and is subsequently internalized via endocytosis.[1] It is a vital dye, meaning it requires living cells for uptake and visualization.[1] In fungal hyphae, endocytosis is a crucial process for nutrient uptake, cell wall remodeling, and maintaining polarized growth.[2] The internalization of this compound is an active process, dependent on energy, temperature, and the integrity of the actin cytoskeleton.[3][4] As the dye traverses the endocytic pathway, it sequentially labels various organelles, including early endosomes, the apical vesicle cluster (Spitzenkörper), late endosomes/multivesicular bodies (MVBs), and finally the vacuolar membrane.[5][6] This temporal and spatial progression allows for the detailed study of endocytic trafficking.
Key Applications:
-
Visualization and characterization of the endocytic pathway: Tracing the movement of this compound provides a dynamic view of membrane trafficking from the plasma membrane to the vacuole.[3][5]
-
Phenotypic analysis of mutants: Comparing this compound uptake and trafficking in wild-type versus mutant strains can reveal defects in endocytosis-related genes.[3][7]
-
Drug screening and analysis: The effect of antifungal compounds on endocytosis can be assessed by monitoring changes in this compound internalization and distribution.[8]
-
Investigation of polarized growth: this compound is a valuable tool for studying the dynamics of the Spitzenkörper, a key organizing center for hyphal tip growth.[9][10]
Experimental Protocols
General Considerations:
-
Fungal Species: The provided protocols are adaptable to a range of filamentous fungi and yeasts, including Aspergillus nidulans, Neurospora crassa, Magnaporthe oryzae, and Candida albicans.[2][5][10] However, optimal staining conditions may vary between species.[6]
-
Microscopy: Confocal microscopy is the preferred method for visualizing this compound fluorescence due to its ability to optically section through the hyphae and reduce out-of-focus light.[5] Standard fluorescence microscopy can also be used.
-
Phototoxicity: Minimize exposure of stained cells to excitation light to avoid phototoxicity and photobleaching.[11]
Protocol 1: General this compound Staining of Fungal Hyphae
This protocol is a starting point and can be optimized for specific fungal species and experimental goals.
Materials:
-
This compound stock solution (e.g., 1.3 mg/mL in DMSO)[2]
-
Appropriate liquid growth medium for the fungus of interest
-
Microscope slides and coverslips
-
Confocal or fluorescence microscope with appropriate filter sets (e.g., excitation ~570/620 nm, emission ~630/660 nm for Magnaporthe oryzae)[2]
Procedure:
-
Culture Preparation: Grow fungal hyphae on a glass-bottom dish or on a microscope slide with a thin layer of solid medium.
-
Staining Solution Preparation: Dilute the this compound stock solution in the appropriate growth medium to a final working concentration. Common concentrations range from 5 µg/mL to 40 µM.[2][12] Keep the staining solution on ice and protected from light.[2]
-
Staining:
-
For continuous labeling, add the this compound staining solution directly to the hyphae and incubate for the desired time (from a few minutes to over an hour).
-
For pulse-chase experiments, incubate the hyphae with the staining solution for a short period (the "pulse," e.g., 2-10 minutes).[2][10] Then, wash the hyphae with fresh, dye-free medium and continue to incubate (the "chase").
-
-
Imaging:
-
Mount the stained hyphae for microscopy.
-
Acquire images at different time points to track the internalization and trafficking of the dye.
-
Initially, fluorescence will be observed at the plasma membrane. Over time, the dye will appear in punctate structures (endosomes) within the cytoplasm, followed by accumulation in the vacuolar membrane.[3][5]
-
Protocol 2: Investigating the Role of the Actin Cytoskeleton
This protocol uses an actin polymerization inhibitor to determine if this compound uptake is actin-dependent.
Materials:
-
Latrunculin B (Lat B) stock solution (e.g., 25 mg/mL in DMSO)[2]
-
All materials listed in Protocol 1
Procedure:
-
Pre-treatment with Inhibitor: Before staining, treat the fungal hyphae with Lat B at a final concentration of, for example, 0.1 µg/mL for 30 minutes.[2]
-
Staining: Add the this compound staining solution directly to the Lat B-containing medium and incubate.
-
Imaging: Observe the localization of this compound. In the presence of an effective concentration of Lat B, the internalization of the dye should be significantly inhibited, with fluorescence remaining predominantly at the plasma membrane.[8]
Data Presentation
Table 1: Summary of this compound Staining Parameters and Observations in Various Fungi
| Fungal Species | This compound Concentration | Incubation Time | Key Observations | Reference(s) |
| Aspergillus nidulans | Not specified | Time-dependent | Sequential labeling of cortical punctate organelles, mature endosomes/vacuoles (approx. 0.7 µm), and larger vacuoles (2-3 µm). Also labels mitochondria. | [3] |
| Neurospora crassa | Not specified | Time-dependent | Internalization into putative endosomes, the apical vesicle cluster, and the vacuolar membrane. | [5] |
| Magnaporthe oryzae | 5 µg/mL | 2 minutes | Staining of the plasma membrane and inner cellular membrane components. | [2] |
| Candida albicans (yeast) | 40 µM | 45 min pulse, 1 hr chase | Staining of the vacuolar membrane. | [10] |
| Candida albicans (hyphae) | Not specified | 10 minutes | Labeling of the Spitzenkörper and endocytic intermediates. | [10] |
| Beauveria bassiana | 10 µM | Time-dependent | Time-dependent uptake into apical and subapical compartments, with observable vesicle labeling. | [13] |
Table 2: Effect of Inhibitors on this compound Internalization
| Inhibitor | Fungal Species | Concentration | Effect on this compound Uptake | Reference(s) |
| Sodium Azide | Neurospora crassa | Not specified | Inhibited dye internalization. | [6] |
| Sodium Azide + Sodium Fluoride | Beauveria bassiana | 5 mM each | Reversibly disrupted internalization. | [8][13] |
| Latrunculin A | Beauveria bassiana | 50 µM | Reversibly disrupted internalization. | [8][13] |
| Latrunculin B | Magnaporthe oryzae | 0.1 µg/mL | Disrupts endocytosis. | [2] |
| Cytochalasin D | Beauveria bassiana | 5 µM | Caused abnormal vesicle trafficking. | [8][13] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound pulse-chase labeling of fungal hyphae.
Caption: Generalized endocytic pathway in fungal hyphae as visualized by this compound.
References
- 1. colorado.edu [colorado.edu]
- 2. Endocytosis Detection in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. davidmoore.org.uk [davidmoore.org.uk]
- 7. Candida albicans ENT2 Contributes to Efficient Endocytosis, Cell Wall Integrity, Filamentation, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake of the fluorescent probe this compound by hyphae and haemolymph-derived in vivo hyphal bodies of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neurospora crassa exocyst complex tethers Spitzenkörper vesicles to the apical plasma membrane during polarized growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Searching for gold beyond mitosis: Mining intracellular membrane traffic in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimal Staining with FM4-64: A Detailed Guide for Researchers
Application Notes and Protocols for the precise staining of cellular membranes using the fluorescent dye FM4-64.
This compound is a lipophilic styryl dye widely utilized by researchers, scientists, and drug development professionals for the visualization and tracking of cellular membranes. Its utility lies in its ability to insert into the outer leaflet of the plasma membrane and subsequently become internalized through endocytic pathways, allowing for the dynamic tracing of vesicle trafficking. This document provides detailed application notes and standardized protocols for the optimal use of FM4-t64 in various cell types.
Principle of this compound Staining
This compound is essentially non-fluorescent in aqueous environments but exhibits strong fluorescence upon binding to the lipid-rich environment of cellular membranes. The dye initially stains the plasma membrane and is then taken into the cell via endocytosis.[1][2][3] This process allows for the sequential labeling of various components of the endomembrane system, including early and late endosomes, and ultimately the vacuole in yeast and plant cells.[1][2][3][4] The internalization of this compound is an active, energy-dependent process, which is inhibited at low temperatures and by metabolic inhibitors.[5][6]
Data Presentation: Optimal this compound Concentrations and Incubation Times
The optimal concentration and incubation time for this compound staining can vary significantly depending on the cell type and the specific application. The following table summarizes recommended starting concentrations and incubation periods for various organisms. It is crucial to optimize these parameters for each specific experimental setup.
| Cell Type | Optimal Concentration | Incubation Time | Incubation Temperature | Application | References |
| Yeast (e.g., S. cerevisiae) | 0.8 µM - 40 µM | 15 - 60 min | 25°C - 30°C | Vacuole staining, endocytosis tracking | [1][7][8][9][10] |
| Fungi (e.g., A. nidulans) | 6.4 µM - 7.5 µM | 10 min - continuous | Room Temperature | Vesicle trafficking, endocytosis | [5][6] |
| Plant Cells (e.g., A. thaliana) | 2 µM - 20 µM | 5 - 30 min | Room Temperature or 4°C (on ice) | Endocytosis tracking, plasma membrane staining | [2][3][4][11][12][13][14] |
| Mammalian Cells | 5 µM - 20 µM | 5 - 30 min | Room Temperature or 37°C | Endocytosis, exocytosis, vesicle staining | [15][16][17] |
| Bacteria (e.g., E. coli) | 20 µg/mL | 1 min | Not Specified | Membrane Staining | [18] |
Experimental Protocols
Protocol 1: Vacuole Staining in Yeast (S. cerevisiae) - Pulse-Chase Method
This protocol is designed to specifically label the vacuolar membrane in yeast.[1]
Materials:
-
Log-phase yeast culture (0.5-0.8 OD/mL)
-
YPD medium
-
This compound stock solution (1.6 µM in DMSO)
-
YNB medium
-
Microcentrifuge tubes
-
Water bath at 30°C
-
Microscope slides
Procedure:
-
Transfer 1 mL of log-phase yeast cells to a microcentrifuge tube.
-
Centrifuge at 5,000 x g for 5 minutes at room temperature.
-
Aspirate the supernatant and resuspend the cell pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.
-
Incubate the cells in a 30°C water bath for 20 minutes.
-
Add 1 mL of YPD medium and centrifuge at 5,000 x g for 5 minutes at room temperature.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh YPD medium.
-
Incubate the cells with shaking at 30°C for 90-120 minutes.
-
Centrifuge the cells at 5,000 x g for 5 minutes at room temperature.
-
Aspirate the supernatant and resuspend the cell pellet in 25 µL of YNB medium for imaging.
-
Mount 7 µL of the cell suspension on a microscope slide and observe under a fluorescence microscope.
Protocol 2: Tracking Endocytosis in Plant Root Cells (Arabidopsis thaliana)
This protocol allows for the visualization of the endocytic pathway in plant root cells.[2][3][11]
Materials:
-
Arabidopsis thaliana seedlings (4-5 days old)
-
MS liquid medium
-
This compound stock solution (2 mM in DMSO)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Prepare a working solution of 2 µM this compound in MS liquid medium.
-
Mount the seedlings in a small volume of the this compound working solution on a microscope slide.
-
For time-lapse imaging, immediately start acquiring images every minute for up to 30 minutes to observe the dynamic process of endocytosis.
-
Alternatively, for endpoint analysis, incubate the seedlings in the this compound solution for 5-30 minutes.
-
Briefly wash the seedlings in fresh MS liquid medium to remove excess dye before imaging.
-
Observe the root epidermal cells using a confocal microscope with an excitation wavelength of ~515 nm.[11]
Protocol 3: Staining of Mammalian Cells
This protocol provides a general guideline for staining adherent or suspension mammalian cells.[15][16]
Materials:
-
Mammalian cells (adherent or in suspension)
-
Appropriate cell culture medium (e.g., HBSS, PBS, or serum-free medium)
-
This compound stock solution (1-5 mM in DMSO)
-
6-well plate or sterile coverslips
-
Fluorescence microscope or flow cytometer
Procedure for Suspension Cells:
-
Prepare a working solution of 5-20 µM this compound in a suitable buffer.
-
Centrifuge the cell suspension at 400 x g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in the this compound working solution and incubate at room temperature for 5-30 minutes.
-
Centrifuge the cells and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in serum-free medium or PBS for analysis.
Procedure for Adherent Cells:
-
Culture adherent cells on sterile coverslips.
-
Prepare a working solution of 5-20 µM this compound in a suitable buffer.
-
Remove the culture medium and add the this compound working solution to cover the cells.
-
Incubate at room temperature for 5-30 minutes.
-
Wash the cells twice with the medium.
-
Mount the coverslip and observe under a fluorescence microscope.
Visualizations
Caption: Experimental workflow for this compound cell staining.
Caption: Mechanism of this compound staining and intracellular trafficking.
References
- 1. colorado.edu [colorado.edu]
- 2. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yeast Vacuole Staining with this compound [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Staining [bio-protocol.org]
- 13. biorxiv.org [biorxiv.org]
- 14. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Optimization of labeling and localizing bacterial membrane and nucleus with this compound and Hoechst dyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FM4-64 Staining in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the lipophilic styryl dye FM4-64 for the visualization of the plasma membrane and endocytic pathways in various cell types using confocal microscopy. Detailed protocols, data tables, and explanatory diagrams are included to facilitate experimental design and execution.
Introduction
This compound is a fluorescent probe widely used in cell biology to study the plasma membrane and the dynamics of endocytosis.[1][2] This amphiphilic dye is virtually non-fluorescent in aqueous solutions but exhibits intense fluorescence upon insertion into the lipid-rich environment of cell membranes.[3][4] Because it is cell-impermeant, this compound initially stains the outer leaflet of the plasma membrane.[2][5][6] Subsequently, the dye is internalized through endocytic vesicles, allowing for the real-time tracking of vesicle trafficking to various intracellular compartments, such as endosomes and vacuoles.[5][7][8] This makes this compound an invaluable tool for investigating cellular processes like endocytosis, exocytosis, and vesicle transport in living cells.[2][4] It is important to note that this compound is a vital stain, meaning it is used on living cells; it is not suitable for use on fixed specimens.[5]
Data Presentation
The following table summarizes recommended staining parameters for this compound in different model organisms, derived from various published protocols. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.
| Parameter | Mammalian Cells (General) | Yeast (S. cerevisiae) | Plant Cells (Arabidopsis thaliana) | Fungal Hyphae (Neurospora crassa) | Primary Neurons |
| Stock Solution | 1-15 mM in DMSO or water | 1.6 µM in DMSO | 2 mM or 15 mM in DMSO | Not specified | 10 mM in water |
| Working Concentration | 5-20 µM | ~1.6 µM | 1.5-2 µM | 6.4-7.5 mM | 10 µM |
| Incubation Time | 5-30 minutes | 15-20 minutes (pulse) | 5-30 minutes | 10 minutes to over 1.5 hours | 30-45 seconds (stimulation) |
| Incubation Temperature | Room Temperature or 37°C | 30°C | 4°C (on ice) or Room Temp. | Room Temperature | Room Temperature |
| Wash Steps | 2 washes with PBS or medium | 1 wash with YPD, then resuspend | 2 washes with cold fresh medium | Replace dye-containing medium | ~10 minutes with HBS |
| Imaging Medium | Serum-free medium or PBS | YNB (less autofluorescence) | Liquid medium | Fresh medium | HBS |
Experimental Protocols
Below are detailed protocols for this compound staining. A general protocol is provided first, followed by specific examples for different cell types.
General Protocol for Adherent Mammalian Cells
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-grade dishes to the desired confluency.
-
Reagent Preparation:
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells, ensuring they are completely covered.
-
Incubate at room temperature or 37°C for 5-30 minutes, protected from light.[1][9] The optimal time will depend on the cell type and the specific endocytic pathway being investigated.
-
-
Washing:
-
Imaging:
Specific Protocol for Yeast (Saccharomyces cerevisiae)
This protocol is a pulse-chase procedure designed to label the vacuolar membrane.
-
Cell Preparation: Grow yeast cells to the mid-log phase (0.5-0.8 ODU/mL) in YPD medium.
-
Staining (Pulse):
-
Chase:
-
Add 1 mL of fresh YPD and centrifuge.
-
Resuspend the pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120 minutes.[5] This allows the internalized dye to travel to the vacuole.
-
-
Washing and Imaging:
-
Harvest the cells by centrifugation.
-
Resuspend the pellet in a small volume of YNB medium (which has lower autofluorescence than YPD) for imaging.[5]
-
Mount the cells on a slide and observe with a confocal microscope.
-
Specific Protocol for Plant Root Cells (Arabidopsis thaliana)
This protocol is designed to visualize endocytosis in root epidermal cells.
-
Seedling Preparation: Grow Arabidopsis seedlings vertically on ½ MS agar plates.
-
Reagent Preparation:
-
Staining:
-
Washing:
-
Briefly dip the seedlings into the two wells of cold, dye-free medium to wash.[10]
-
-
Imaging:
-
Mount the seedlings in a drop of liquid medium on a slide.
-
Image the root epidermal cells using a confocal microscope, starting immediately to capture the progression of the dye through the endocytic pathway as the sample warms to room temperature.[8]
-
Visualizations
Mechanism of this compound Staining and Internalization
The following diagram illustrates the process by which this compound labels the plasma membrane and is subsequently internalized by the cell through endocytosis.
Caption: Mechanism of this compound plasma membrane staining and endocytic uptake.
Experimental Workflow for this compound Staining
This diagram outlines the key steps involved in a typical this compound staining experiment for confocal microscopy.
Caption: General experimental workflow for this compound staining of live cells.
References
- 1. This compound (solution) | Red Fluorescent Dye | MedChemExpress [medchemexpress.eu]
- 2. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 3. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. colorado.edu [colorado.edu]
- 6. FRET analysis of transmembrane flipping of this compound in plant cells: is this compound a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using this compound staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Visualizing Endocytosis: A Detailed Protocol for FM4-64 Pulse-Chase Experiments
Application Note: The FM4-64 pulse-chase assay is a powerful and widely used technique to visualize and quantify the process of endocytosis and subsequent vesicular trafficking in living cells. This method is applicable across a broad range of biological systems, including mammalian cells, yeast, fungi, and plants, making it an invaluable tool for researchers in cell biology, neurobiology, and drug development.
The lipophilic styryl dye this compound is virtually non-fluorescent in aqueous media but becomes intensely fluorescent upon insertion into the outer leaflet of the plasma membrane. Crucially, the dye is cell-impermeable and is internalized exclusively through endocytosis.[1][2][3] This property allows for the real-time tracking of newly formed endocytic vesicles as they traffic through the cell's endosomal system. By manipulating the timing of dye exposure (pulse) and subsequent incubation in dye-free medium (chase), researchers can specifically label and follow distinct pools of endosomes and their eventual fusion with lysosomes or vacuoles.[2][4]
This protocol provides a detailed methodology for performing this compound pulse-chase experiments, including reagent preparation, step-by-step instructions for labeling and imaging, and guidelines for data interpretation.
Experimental Protocols
Reagent Preparation
Proper preparation of reagents is critical for successful this compound labeling.
| Reagent | Preparation and Storage | Notes |
| This compound Stock Solution | Dissolve 1 mg of this compound in 1 mL of DMSO to create a 1.6 mM stock solution.[5] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[5][6] | The dye is light-sensitive; minimize exposure to light during preparation and storage.[3] |
| This compound Working Solution | Dilute the stock solution in an appropriate buffer (e.g., PBS, HBSS, or serum-free medium) to the desired working concentration.[3][6] | The optimal working concentration is cell-type dependent and should be determined empirically.[3] See Table 2 for typical concentration ranges. |
| Cell Culture Medium | Use the appropriate culture medium for the specific cell type being investigated. For the chase step, have pre-warmed, dye-free medium ready. | For some cell types like yeast, using a medium with low autofluorescence, such as YNB, is recommended for the final resuspension before imaging.[2] |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) can be used for washing steps to remove unbound dye.[3][6] | Using cold buffer can help to slow down endocytosis and reduce background signal during washes.[3] |
Table 1: Reagent Preparation and Storage Guidelines
This compound Pulse-Chase Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
a. Cell Preparation:
-
Culture cells to an appropriate density on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips). For suspension cells, ensure they are in the logarithmic growth phase.[4]
-
Before labeling, wash the cells once with pre-warmed, serum-free medium or an appropriate buffer to remove any residual serum or other interfering substances.[3]
b. Pulse Step (Labeling):
-
Aspirate the wash buffer and add the this compound working solution to the cells.
-
Incubate the cells with the dye for a specific duration (the "pulse"). This step is typically performed at a controlled temperature. For instance, labeling on ice (4°C) can be used to specifically label the plasma membrane while inhibiting endocytosis.[2][7]
-
The duration of the pulse will determine which initial endocytic compartments are labeled. Shorter pulse times will label early endosomes, while longer pulses allow the dye to reach later compartments.
c. Chase Step (Tracking):
-
After the pulse, rapidly wash the cells two to three times with a larger volume of ice-cold, dye-free buffer or medium to remove the external this compound from the plasma membrane.[3][5]
-
Add pre-warmed, dye-free medium to the cells and return them to the incubator. This marks the beginning of the "chase" period.
-
Incubate the cells for the desired chase duration. During this time, the internalized this compound will be transported along the endocytic pathway.
-
Image the cells at various time points during the chase to visualize the progression of the dye through different endosomal compartments.
Imaging and Data Analysis
-
Microscopy: Visualize the labeled cells using a fluorescence or confocal microscope. This compound has an excitation maximum of approximately 515 nm and is typically imaged using a Texas Red or Cy3 filter set.[2][7]
-
Live-Cell Imaging: For dynamic studies, perform time-lapse imaging to track the movement of labeled vesicles in real-time.
-
Quantitative Analysis: Image analysis software can be used to quantify the fluorescence intensity in different cellular regions over time. This can provide quantitative data on the rate of endocytosis and vesicular trafficking.
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound pulse-chase experiments in different model organisms. These values should be used as a starting point for optimization.
| Organism/Cell Type | This compound Working Concentration | Pulse Duration & Temperature | Chase Duration | Reference |
| Yeast (S. cerevisiae) | 8 - 40 µM | 15-30 min at 15°C or 30°C | 30 - 120 min | [8][9] |
| Plant (Arabidopsis root) | 2 µM | 5 min on ice | Up to 30 min | [7] |
| Mammalian Neurons | 10 µM | 30-45 sec during stimulation | ~10 min | [10] |
| Leishmania Promastigotes | Not specified | 1 min on ice | Up to 30 min | [11] |
| Tobacco Pollen Tubes | Not specified | 1-10 min | Not applicable (continuous) | [12] |
Table 2: Typical Experimental Parameters for this compound Pulse-Chase Assays
Visualizations
Caption: Workflow of the this compound pulse-chase experiment.
Caption: this compound trafficking through the endocytic pathway.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. colorado.edu [colorado.edu]
- 3. TargetMol [targetmol.com]
- 4. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for 4D live fluorescence microscopy to image rapid cellular responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of yeast mutants defective for localization of vacuolar vital dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Time-Lapse Imaging of FM4-64 Uptake: A Detailed Guide for Researchers
Application Notes and Protocols for Visualizing Endocytosis and Vesicle Trafficking
For researchers, scientists, and professionals in drug development, understanding the dynamics of cellular membrane trafficking is crucial. Time-lapse imaging of the fluorescent styryl dye FM4-64 provides a powerful tool to visualize and quantify the process of endocytosis in living cells. This document offers detailed application notes and experimental protocols for utilizing this compound to monitor this fundamental cellular process.
Introduction to this compound and its Mechanism
This compound is a lipophilic dye that inserts into the outer leaflet of the plasma membrane.[1][2][3] It is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the lipid-rich environment of the cell membrane.[4][5] Crucially, this compound is cell-impermeant and is internalized exclusively through endocytosis.[1][2][3] This property allows for the real-time tracking of vesicle formation, transport, and fusion with intracellular compartments.
The typical pathway of this compound uptake involves its initial staining of the plasma membrane, followed by its appearance in early endosomes, which then mature into late endosomes, and finally, delivery to the lytic compartment (vacuole in yeast and plants, or lysosome in animal cells).[1][6][7][8][9][10] This sequential labeling of organelles provides a visual map of the endocytic pathway.
Applications in Research and Drug Development
Time-lapse imaging of this compound uptake has a broad range of applications, including:
-
Elucidating the mechanisms of endocytosis: Studying the kinetics of this compound uptake can reveal insights into the molecular machinery governing this process.
-
Screening for modulators of endocytosis: This technique is valuable for identifying drugs or genetic mutations that enhance or inhibit endocytosis.
-
Investigating vesicle trafficking pathways: Following the journey of this compound-labeled vesicles helps to delineate the routes and dynamics of intracellular transport.
-
Assessing the effects of antimicrobial agents: The impact of drugs on membrane integrity and function in bacteria and fungi can be visualized.[11]
-
Characterizing neuronal activity: In neurons, this compound is used to study synaptic vesicle recycling, a critical process in neurotransmission.[4]
Experimental Protocols
Below are detailed protocols for time-lapse imaging of this compound uptake in various cell types. These protocols should be optimized for specific cell lines and experimental conditions.
General Reagent Preparation
-
This compound Stock Solution (1-5 mM): Dissolve this compound dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5] Store in small aliquots at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.
-
Imaging Medium: Use a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to reduce background fluorescence.[1][5]
Protocol 1: this compound Uptake in Adherent Mammalian Cells
-
Cell Seeding: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment, aiming for 50-70% confluency.
-
Staining:
-
Prepare a working solution of this compound in pre-warmed imaging medium. The final concentration typically ranges from 1 to 10 µM.
-
Wash the cells once with pre-warmed imaging medium.
-
Add the this compound working solution to the cells and incubate at 37°C.
-
-
Time-Lapse Imaging:
-
Immediately after adding the dye, begin acquiring images using a confocal or spinning disk microscope.
-
Capture images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes or longer, depending on the cell type and experimental goals.
-
Use appropriate filter sets for this compound (Excitation: ~515 nm, Emission: >640 nm).[6]
-
Protocol 2: this compound Uptake in Suspension Mammalian Cells
-
Cell Preparation: Centrifuge the cell suspension and resuspend the pellet in pre-warmed imaging medium.
-
Staining: Add this compound working solution to the cell suspension.
-
Imaging:
-
Transfer the cell suspension to a glass-bottom dish. To immobilize the cells for imaging, dishes can be pre-coated with a cell adhesive such as poly-L-lysine.
-
Begin time-lapse imaging as described for adherent cells.
-
Protocol 3: this compound Uptake in Yeast (Saccharomyces cerevisiae)
-
Cell Culture: Grow yeast cells to the mid-logarithmic phase in appropriate liquid medium.
-
Staining:
-
Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed medium.
-
Add this compound to a final concentration of 1-40 µM.
-
Incubate at 30°C for the desired time. For pulse-chase experiments, incubate with the dye for a short period (e.g., 5-15 minutes), then wash the cells and resuspend in dye-free medium for the chase period.[3]
-
-
Imaging:
-
Immobilize the yeast cells on a microscope slide or in a microfluidic device.
-
Acquire time-lapse images. The vacuolar membrane is typically stained within 30-60 minutes.[3]
-
Protocol 4: this compound Uptake in Plant Cells (Arabidopsis thaliana root)
-
Seedling Preparation: Grow Arabidopsis seedlings vertically on agar plates containing Murashige and Skoog (MS) medium.[12]
-
Staining:
-
Imaging:
Quantitative Data Presentation
The following tables summarize typical experimental parameters and observed timings for this compound uptake across different cell types. These values should serve as a starting point and may require optimization.
| Cell Type | This compound Concentration | Incubation Time | Organelle Staining Timeline | Reference |
| Mammalian (generic) | 1 - 10 µM | 5 - 60 min | Plasma Membrane: ImmediateEndosomes: 5 - 15 minLysosomes: 30 - 60 min | [1][5] |
| Yeast (S. cerevisiae) | 1 - 40 µM | 5 - 60 min | Plasma Membrane: ImmediateEndosomes: 5 - 15 minVacuole: 30 - 60 min | [3] |
| Fungal Hyphae (N. crassa) | ~6.4 µM | 30 s - 105 min | Plasma Membrane: ImmediatePutative Endosomes: 30 s - 2 minApical Vesicle Cluster: ~40 minMitochondria/Vacuole: >30 min | [10] |
| Plant (Arabidopsis root) | 1.5 - 2 µM | 5 - 30 min | Plasma Membrane: ImmediateEndosomes/Vesicles: 5 - 15 minTonoplast (Vacuole): 30 - 90 min | [6][12] |
| Neurons (rat hippocampal) | 10 µM | 1 - 2 min (during stimulation) | Synaptic Vesicles: Labeled during endocytosis following stimulation. | [4] |
Data Analysis
Quantitative analysis of this compound uptake typically involves measuring the fluorescence intensity over time. Software such as ImageJ or MATLAB can be used for this purpose.[6][13]
Key parameters to quantify:
-
Rate of internalization: Measure the decrease in plasma membrane fluorescence and the corresponding increase in intracellular fluorescence over time.
-
Vesicle dynamics: Track the movement and velocity of individual this compound-labeled vesicles.
-
Organelle colocalization: Use fluorescent markers for specific organelles to confirm the identity of compartments stained by this compound.
Visualizing the Process: Diagrams
To better understand the experimental workflow and the underlying biological process, the following diagrams are provided.
Caption: Experimental workflow for time-lapse imaging of this compound uptake.
Caption: Simplified signaling pathway of this compound internalization via endocytosis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 3. colorado.edu [colorado.edu]
- 4. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. Protocol for detecting intracellular aggregations in Arabidopsis thaliana cell wall mutants using this compound staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Quantifying Endocytosis Rate with FM4-64: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of plasma membrane protein composition, and cellular signaling. The styryl dye FM4-64, N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is a lipophilic, water-soluble fluorescent probe widely employed to monitor and quantify endocytosis in a variety of organisms, including yeast, fungi, plants, and animal cells.[1][2][3] Its utility lies in its mechanism of action: this compound is largely non-fluorescent in aqueous solution but exhibits a significant increase in fluorescence upon insertion into the outer leaflet of the plasma membrane.[3][4] Subsequently, the dye is internalized via endocytic vesicles, allowing for the real-time visualization and quantification of membrane trafficking along the endocytic pathway.[5][6][7] This application note provides detailed protocols for using this compound to quantify endocytosis rates, guidelines for data analysis, and examples of its application in research.
The internalization of this compound is an active process, dependent on temperature, energy (ATP), and an intact actin cytoskeleton, confirming its transport via endocytosis.[8] Once internalized, the dye sequentially labels various compartments of the endocytic pathway, including early endosomes, late endosomes (or the prevacuolar compartment in yeast and fungi), and ultimately the vacuolar membrane.[2][7] This trafficking can be followed over time using fluorescence microscopy, most commonly confocal microscopy.[9]
Mechanism of this compound Staining and Internalization
The amphiphilic nature of this compound allows it to readily insert into the outer leaflet of the plasma membrane of living cells.[6] The dye does not passively diffuse across the membrane.[7] Instead, it is incorporated into nascent endocytic vesicles during internalization. As these vesicles bud off from the plasma membrane and travel through the cytoplasm, they carry the this compound dye, effectively labeling the endocytic pathway. The progression of the dye through different endosomal compartments can be tracked over time, providing a dynamic measure of endocytic trafficking.[7][10]
Caption: this compound internalization pathway.
Experimental Protocols
Protocol 1: General Protocol for Quantifying this compound Uptake in Cultured Cells
This protocol provides a general framework for labeling cultured cells with this compound and quantifying the rate of endocytosis. Optimization of dye concentration and incubation times may be necessary for specific cell types.
Materials:
-
This compound stock solution (1-5 mM in DMSO or water)[3]
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Serum-free culture medium or appropriate buffer (e.g., PBS, HBS)[4]
-
Confocal microscope with appropriate filter sets for red fluorescence
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate. Before staining, wash the cells once with serum-free medium or buffer to remove any residual serum components.[3]
-
Staining: Prepare a working solution of this compound in serum-free medium or buffer. A final concentration of 2-10 µM is a good starting point.[4][11][12]
-
Incubation: Add the this compound working solution to the cells and incubate at the desired temperature (e.g., 37°C for mammalian cells, room temperature for plant and yeast cells).[3] For time-course experiments, acquire images at regular intervals (e.g., every 1-5 minutes) starting immediately after dye addition.[11] For endpoint assays, incubate for a defined period (e.g., 15-60 minutes).
-
Washing (Optional for Pulse-Chase): For pulse-chase experiments designed to track the movement of a cohort of internalized vesicles, incubate with this compound for a short period (the "pulse," e.g., 1-5 minutes). Then, quickly wash the cells with fresh, dye-free medium to remove the plasma membrane-bound dye (the "chase").[13] Continue imaging to follow the trafficking of the internalized dye.
-
Image Acquisition: Acquire images using a confocal microscope. Use a consistent laser power and detector settings throughout the experiment to ensure comparability between different time points and conditions.
-
Data Quantification:
-
Define a region of interest (ROI) for each cell.
-
Measure the mean fluorescence intensity of the intracellular puncta (internalized this compound).
-
Measure the mean fluorescence intensity of the plasma membrane.
-
Calculate the ratio of intracellular fluorescence to plasma membrane fluorescence or to the total cell fluorescence.[11] An increase in this ratio over time indicates endocytosis.
-
Alternatively, count the number of internalized fluorescent puncta per cell.
-
Caption: Experimental workflow for this compound endocytosis assay.
Protocol 2: Pulse-Chase Analysis of Endocytic Trafficking in Yeast
This protocol is adapted for studying the kinetics of endocytic trafficking in yeast, where the dye moves from the plasma membrane to the vacuole.[7][13]
Materials:
-
Yeast culture grown to mid-log phase
-
This compound stock solution (1-5 mM in DMSO)
-
Yeast growth medium (e.g., YPD or synthetic complete medium)
-
Ice-cold wash buffer (e.g., growth medium or PBS)
-
Concanavalin A or poly-L-lysine coated slides (for immobilizing cells)[13]
-
Fluorescence microscope
Procedure:
-
Harvest and Resuspend: Harvest mid-log phase yeast cells by centrifugation. Resuspend the cell pellet in ice-cold growth medium.
-
Pulse Labeling: Add this compound to the cell suspension to a final concentration of ~0.6-10 µM.[14][15] Incubate on ice with shaking for 30-60 minutes to allow the dye to label the plasma membrane while minimizing endocytosis.[7]
-
Chase: Pellet the cells by centrifugation and wash with fresh, ice-cold, dye-free medium to remove unbound dye.
-
Initiate Trafficking: Resuspend the cells in pre-warmed (e.g., 25-30°C) growth medium to initiate endocytosis and trafficking.
-
Time-Course Imaging: At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), take aliquots of the cell suspension, immobilize them on a slide, and image using a fluorescence microscope.[7][16]
-
Analysis: Observe the localization of the this compound fluorescence over time. Initially, it will be at the plasma membrane. It will then appear in small cytoplasmic puncta (endosomes) and finally accumulate at the vacuolar membrane.[7] The rate of trafficking can be quantified by measuring the time it takes for the fluorescence to predominantly label the vacuolar membrane.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for this compound based endocytosis assays in different model systems.
Table 1: Typical this compound Concentrations and Incubation Times
| Organism/Cell Type | This compound Concentration | Incubation Time | Temperature | Reference |
| Arabidopsis thaliana roots | 2 µM | 30 minutes | Room Temp | [12] |
| Tobacco BY-2 cells | 2 µM | 20 minutes | Room Temp | [17] |
| Saccharomyces cerevisiae | 0.6 - 10 µM | 20 - 60 minutes | 25-30°C | [7][14][15] |
| Aspergillus nidulans | 10 µM | 10 minutes | 30°C | [18] |
| Rat hippocampal neurons | 10 µM | 30 seconds (loading) | 23-37°C | [4][19] |
| HEK293 cells | 10 µM | 1 - 30 minutes | 37°C | [11] |
Table 2: Effects of Inhibitors on this compound Uptake
| Inhibitor | Target | Organism/Cell Type | Concentration | Effect on this compound Uptake | Reference |
| Sodium Azide | Metabolic inhibitor | Arabidopsis thaliana | 15 mM | Total inhibition | [20] |
| Wortmannin | PI3K inhibitor | Tobacco BY-2 cells | 33 µM | Inhibition | [17] |
| Latrunculin B | Actin polymerization inhibitor | Tobacco BY-2 cells | 500 nM | Partial inhibition | [17] |
| Brefeldin A (BFA) | ARF-GEF inhibitor | Tobacco BY-2 cells | 20 µM | Inhibition | [17] |
| Tyrphostin A23 | Clathrin-mediated endocytosis inhibitor | Tobacco BY-2 cells | 50 µM | Inhibition | [17] |
Applications in Drug Development and Research
The quantification of endocytosis using this compound is a valuable tool in both basic research and drug development.
-
Screening for Endocytosis Modulators: This assay can be adapted for high-throughput screening to identify compounds that either inhibit or enhance endocytosis.[2]
-
Characterizing Gene Function: By comparing the rate of this compound uptake in wild-type cells versus mutant strains, researchers can elucidate the role of specific genes in the endocytic pathway.[16][21]
-
Investigating Disease Mechanisms: Aberrant endocytosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound can be used to study how disease-related mutations or pathological conditions affect this process.
-
Studying Cellular Responses to Stimuli: The effect of various stimuli, such as growth factors, hormones, or stress conditions, on the rate of endocytosis can be quantified. For instance, Wnt ligands have been shown to increase the rate of this compound uptake in HEK293 cells.[11]
Concluding Remarks
This compound is a robust and versatile tool for the quantitative analysis of endocytosis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this dye in their studies of this fundamental cellular process. Careful optimization of experimental conditions and rigorous quantitative analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 4. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microinjecting FM4–64 validates it as a marker of the endocytic pathway in plants | Semantic Scholar [semanticscholar.org]
- 6. Microinjecting this compound validates it as a marker of the endocytic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. colorado.edu [colorado.edu]
- 14. Live cell imaging of the assembly, disassembly, and actin cable–dependent movement of endosomes and actin patches in the budding yeast, Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Fluorescence with FM4-64
Welcome to the technical support center for FM4-64 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background fluorescence during their experiments.
Troubleshooting Guide
High background fluorescence can obscure the specific signal from this compound staining, making data interpretation difficult. The following guide, presented in a question-and-answer format, addresses common issues and provides actionable solutions.
Q1: What are the primary causes of high background fluorescence with this compound?
High background fluorescence in this compound staining experiments can stem from several factors:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to a surplus of unbound dye molecules that are not adequately washed away.[1]
-
Insufficient Washing: Inadequate or improper washing steps after staining will fail to remove all the unbound dye, contributing to background signal.[1][2]
-
Non-specific Binding: this compound, being a lipophilic dye, can non-specifically associate with cellular components other than the plasma membrane, leading to off-target staining.[1][3]
-
Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background signal from the dye.
-
Contaminated Reagents: The use of contaminated buffers or media can introduce fluorescent particles that contribute to background noise.[4]
Q2: How can I optimize the concentration of this compound to reduce background?
Optimizing the dye concentration is a critical first step. It is recommended to perform a concentration titration to find the optimal balance between a strong signal and low background for your specific cell type and experimental conditions.
Q3: What is the recommended washing procedure to minimize background?
A robust washing procedure is essential for removing unbound dye.[1][2] Consider the following adjustments to your protocol:
-
Increase the number of washes: Instead of one or two washes, perform three to five wash steps.[1]
-
Increase the duration of washes: Each wash should be performed for at least 5 minutes with gentle agitation to improve the efficiency of unbound dye removal.[1][3][5]
-
Use cold buffer: Washing with cold PBS or medium can help to reduce the internalization of the dye and terminate the staining process, which may lower the background signal.[6]
Q4: My background is still high after optimizing concentration and washing. What else can I do?
If background remains an issue, consider these additional troubleshooting steps:
-
Reduce Incubation Time: Shorter incubation times can limit the extent of non-specific binding and internalization, potentially reducing background.
-
Image an Unstained Control: To determine if the background is from autofluorescence, prepare a sample that undergoes all the same processing steps but without the addition of this compound. If you observe a high signal in this control, autofluorescence is a significant contributor.[1]
-
Use a Blocking Agent: While less common for styryl dyes than for immunofluorescence, pre-incubating your sample with a blocking agent like bovine serum albumin (BSA) may help to reduce non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic styryl dye that is widely used as a marker for endocytosis and exocytosis.[3][6] It is virtually non-fluorescent in aqueous environments but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane. The dye is not cell-permeant and is internalized through endocytic vesicles, allowing for the tracking of membrane trafficking.[7]
Q2: How should I prepare and store this compound?
This compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, usually at a concentration of 1-5 mM.[3][6] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: At what wavelengths should I excite this compound and detect its emission?
The excitation maximum of this compound is approximately 515 nm, and its emission maximum is around 640 nm, appearing as a red fluorescent signal.[6]
Q4: Can I use this compound in fixed cells?
No, this compound is a vital dye, meaning it fluoresces only in living cells.[7] The staining procedure must be performed on live cells, and the cells cannot be fixed before or after staining.[7]
Experimental Protocols
Below are detailed methodologies for staining both adherent and suspension cells with this compound.
Staining Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells twice with a serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[3][5]
-
Staining: Prepare the this compound working solution by diluting the stock solution in a serum-free medium or buffer to the desired final concentration (typically 5-20 µM).[3][5] Add the working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.[3][5]
-
Washing: Aspirate the staining solution and wash the cells twice with the medium or buffer, with each wash lasting for 5 minutes.[3][5]
-
Imaging: The cells are now ready for observation by fluorescence microscopy.
Staining Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[3][5]
-
Washing: Wash the cells twice with PBS, centrifuging after each wash and discarding the supernatant.[3][5] Resuspend the cells to a density of approximately 1x10^6 cells/mL.[5]
-
Staining: Add 1 mL of the this compound working solution (typically 5-20 µM in HBSS) to the cell suspension and incubate for 5-30 minutes at room temperature.[3][5]
-
Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[3][5] Wash the cells twice with PBS, with each wash lasting for 5 minutes.[3][5]
-
Imaging: Resuspend the final cell pellet in a serum-free cell culture medium or PBS for observation by fluorescence microscopy or flow cytometry.[3][5]
Quantitative Data Summary
The following table summarizes the typical concentration ranges and incubation times for this compound staining experiments. Note that optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Concentration Range | Typical Incubation Time | Notes |
| Stock Solution | 1 - 5 mM in DMSO[3][6] | N/A | Store at -20°C to -80°C, protected from light.[3] |
| Working Solution | 1 - 20 µM[3][5][6] | 5 - 30 minutes[3][5][6] | Dilute the stock solution in a suitable buffer or serum-free medium. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.
Caption: A flowchart for troubleshooting high background fluorescence in this compound staining experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 7. colorado.edu [colorado.edu]
Technical Support Center: Preventing FM4-64 Phototoxicity in Live-Cell Imaging
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize FM4-64 phototoxicity in your live-cell imaging experiments, ensuring the integrity of your data and the health of your cells.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during live-cell imaging with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid photobleaching of the fluorescent signal | High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio. |
| Prolonged exposure times. | Decrease the exposure time per frame. If the signal is too weak, consider using a more sensitive detector. | |
| Dye is not photostable. | Consider using a more photostable alternative dye or supplementing the imaging medium with an antifade reagent. | |
| Cells show morphological changes (blebbing, rounding up, detachment) during or after imaging. | Phototoxicity due to the generation of reactive oxygen species (ROS). | - Reduce excitation light intensity and exposure time.- Increase the time interval between image acquisitions.- Use a higher wavelength fluorophore if possible, as blue light is more energetic and potentially more damaging.- Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to quench ROS. |
| Cellular processes (e.g., endocytosis, vesicle trafficking) are altered or arrested. | Sublethal phototoxic effects are altering normal cellular physiology. | - Implement a phototoxicity control experiment (image cells without the dye, and stained cells without illumination) to assess the impact of light and the dye separately.- Use the lowest possible dye concentration and incubation time that provides adequate signal. |
| High background fluorescence. | Dye concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. |
| Incomplete removal of excess dye. | Ensure thorough washing steps with fresh, pre-warmed medium after incubation to remove unbound dye from the cell surface. | |
| Autofluorescence from cell culture medium. | Use phenol red-free imaging medium. Consider using a medium with reduced concentrations of vitamins like riboflavin, which can contribute to autofluorescence. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | This compound Concentration (µM) | Incubation Time | Reference |
| Mammalian Cells (general) | 5 - 20 | 5 - 30 minutes | [1][2] |
| Yeast (Saccharomyces cerevisiae) | 1.6 (in YPD) | 20 minutes (pulse), 90-120 minutes (chase) | [3] |
| Plant Cells (Arabidopsis thaliana roots) | 1.5 | 30 minutes | [4] |
| Fungal Hyphae (Neurospora crassa) | 6.4 - 7.5 | 10 minutes (loading) | [5] |
| Bacteria (Escherichia coli) | 20 µg/mL | 1 minute | [4] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell type and experimental setup.
Table 2: Comparison of Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Mechanism of Action | Recommended Fluorophores | Notes |
| ProLong™ Live Antifade Reagent | Enzymatically metabolizes elements that cause photobleaching. | GFP, RFP, Hoechst 33342, MitoTracker™, LysoTracker™, CellTracker™ | Reported to have little to no effect on cell viability for up to 48 hours. |
| Trolox | Vitamin E analog, acts as an antioxidant to scavenge reactive oxygen species (ROS). | Broad spectrum of fluorophores. | Efficacy can be cell-type and setup-dependent; testing is recommended. |
| Ascorbic Acid (Vitamin C) | Antioxidant that can buffer ROS. | Broad spectrum of fluorophores. | Benefit needs to be tested for each specific experimental setup. |
| Vectashield® | Contains p-phenylenediamine (PPD). | Fluorescein, Rhodamine, Coumarin | Primarily for fixed cells, but some formulations are used for live imaging. Can quench some fluorophores. |
Note: Quantitative data directly comparing the efficacy of these reagents specifically for this compound is limited in the reviewed literature. The effectiveness of an antifade reagent can be dye- and cell-type-specific. It is highly recommended to test different reagents and concentrations for your particular experiment.
Experimental Protocols
Protocol 1: General Staining of Live Mammalian Cells with this compound
Materials:
-
This compound stock solution (e.g., 1-5 mM in DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Pre-warmed imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed imaging medium to the desired final concentration (typically 5-20 µM).
-
Cell Preparation: Remove the cell culture medium from the cells.
-
Staining: Add the this compound working solution to the cells and incubate at 37°C for 5-30 minutes. Protect from light.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye.
-
Imaging: Immediately proceed with live-cell imaging. Use the lowest possible excitation intensity and exposure time that provides an adequate signal.
Protocol 2: Assessing this compound Phototoxicity
Objective: To determine the impact of this compound and imaging conditions on cell viability and function.
Procedure:
-
Set up Control Groups:
-
Control 1 (Untreated): Cells without this compound and without exposure to excitation light.
-
Control 2 (Light Only): Cells without this compound, exposed to the same imaging light dose as the experimental group.
-
Control 3 (Dye Only): Cells stained with this compound but kept in the dark (no imaging).
-
Experimental Group: Cells stained with this compound and subjected to the imaging protocol.
-
-
Staining and Imaging: Stain the "Dye Only" and "Experimental" groups with this compound according to Protocol 1. Image the "Light Only" and "Experimental" groups using your intended imaging parameters (laser power, exposure time, time-lapse interval, and duration).
-
Assess Viability: After the imaging period, assess cell viability in all groups using a viability assay (e.g., Trypan Blue exclusion, Calcein-AM/Propidium Iodide staining).
-
Assess Function: Analyze key cellular processes of interest (e.g., rate of endocytosis, mitochondrial morphology, cell migration) in all groups to identify any alterations caused by the dye and/or light exposure.
-
Data Analysis: Compare the results from the different groups to distinguish between the effects of the dye itself and the phototoxic effects of illumination.
Visualizations
Signaling Pathway of Phototoxicity and its Impact on Endocytosis
Caption: Mechanism of this compound phototoxicity leading to cellular damage.
Experimental Workflow for Minimizing Phototoxicity
Caption: Workflow for optimizing live-cell imaging with this compound.
Troubleshooting Logic for High Background Signal
Caption: Troubleshooting flowchart for high background with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of yeast mutants defective for localization of vacuolar vital dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: FM4-64 Staining in Plant Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FM4-64 staining in plant cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Weak or No Fluorescence Signal
Q: I am not observing any or only a very weak fluorescent signal after this compound staining. What could be the reason?
A: Several factors can contribute to a weak or absent this compound signal. Consider the following potential causes and solutions:
-
Inadequate Dye Concentration: The concentration of this compound may be too low for your specific plant tissue or cell type. While optimal concentrations vary, a common starting point is 2-5 µM.[1][2] For some applications, concentrations up to 10-20 µM have been used.[3][4]
-
Insufficient Incubation Time: The dye requires time to incorporate into the plasma membrane and subsequently be internalized through endocytosis. Initial plasma membrane staining is almost immediate, but visualization of endocytic vesicles can take several minutes.[2][5][6][7] For time-course experiments, imaging can begin shortly after dye application, but for general endosome staining, incubation times of 15-30 minutes are common.[1][6]
-
Low Temperature: Endocytosis is an active process that is temperature-dependent. Low temperatures (e.g., 4°C) can significantly inhibit dye uptake.[8][9] Ensure your experiment is conducted at a suitable temperature, typically room temperature (around 22-26°C), unless you are intentionally blocking endocytosis.[10][11]
-
Poor Dye Quality or Storage: this compound is light-sensitive and can degrade over time.[2][12] Store the stock solution protected from light at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Cell Viability: Dead or unhealthy cells will not actively endocytose the dye, leading to a lack of internal vesicle staining. Assess cell viability using methods like bright-field microscopy to check for cytoplasmic streaming or other viability indicators.[12]
Issue 2: High Background Fluorescence
Q: My images have high background fluorescence, making it difficult to distinguish specific signals. How can I reduce it?
A: High background can obscure the desired staining pattern. Here are some strategies to minimize it:
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to nonspecific binding and high background. Try titrating the dye concentration to find the lowest effective concentration for your sample.
-
Inadequate Washing: After incubation with this compound, it is crucial to wash the sample to remove unbound dye from the cell wall and medium. Perform one or more brief washes with fresh, dye-free medium before imaging.[2][12]
-
Autofluorescence: Some plant tissues, particularly those containing chlorophyll or lignified cell walls, exhibit significant autofluorescence. To mitigate this, you can:
-
Image in a spectral window that minimizes autofluorescence. This compound has a broad emission spectrum, so select a range that captures its peak emission while avoiding the autofluorescence peak.[10]
-
Use a confocal microscope with spectral unmixing capabilities, if available.
-
For fixed samples, consider a tissue-clearing protocol, although this is not compatible with live-cell imaging.
-
Issue 3: Improper Localization of the Dye
Q: The this compound dye is not localizing as expected. For instance, I only see plasma membrane staining, or the dye appears in unexpected compartments.
A: The localization of this compound provides insights into endocytic trafficking. Aberrant localization can indicate experimental issues or interesting biological phenomena.
-
Plasma Membrane Staining Only: If the dye is only observed at the plasma membrane and not in internal vesicles, it could be due to:
-
Rapid Vacuolar Staining: In some plant cells, this compound can move to the tonoplast (the vacuolar membrane) relatively quickly.[5][7] This is a normal part of the endocytic pathway in plants.[5][7] The timing of vacuolar staining can vary between cell types.
-
Cytoplasmic Staining: this compound should not be present in the cytoplasm. If you observe diffuse cytoplasmic fluorescence, it may indicate that the cell membrane has been compromised, allowing the dye to leak into the cell. This can be caused by harsh sample handling or the use of detergents or other membrane-permeabilizing agents.[14]
Issue 4: Staining Artifacts
Q: I am observing bright, irregular aggregates or structures that do not resemble typical vesicles. Are these artifacts?
A: It is possible to observe artifacts during this compound staining. Here's how to identify and avoid them:
-
Dye Precipitation: If the this compound stock solution is not properly dissolved or if it comes out of solution in the working medium, it can form fluorescent precipitates. Ensure your stock solution is fully dissolved in DMSO and then diluted into your aqueous medium.
-
Damaged Cells: Debris from dead or damaged cells can be intensely stained by this compound and may be mistaken for intracellular structures.[12] Use bright-field microscopy to assess the health of the cells in the field of view. Healthy cells should have a turgid appearance and intact organelles.[12]
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound staining in plant cells, compiled from various studies. Note that optimal conditions should be determined empirically for each specific experimental system.
| Parameter | Plant Material | Concentration | Incubation Time | Temperature | Reference(s) |
| Dye Concentration | Arabidopsis thaliana roots | 2 µM | 5-30 min | Room Temp | [1][2] |
| Arabidopsis thaliana ovules | 10 µM | ~10 min | Room Temp | [4] | |
| Arabidopsis thaliana protoplasts | 0.5% (v/v) of 1 µg/µl stock | 10-60 min | Room Temp | [6] | |
| Tobacco BY-2 cells | 2 µM | 10-30 min | Room Temp | ||
| Plant leaf tissue | 20 µM | 30 min | Room Temp | [3] | |
| Incubation Time | Arabidopsis thaliana roots | 2 µM | 5-10 min (early endosomes) | Room Temp | [13] |
| Arabidopsis thaliana roots | 2 µM | 20-30 min (TGN/late endosomes) | Room Temp | [13] | |
| Arabidopsis thaliana roots | 2 µM | > 2 hours (tonoplast) | Room Temp | [10] | |
| Temperature | Tobacco suspension cells | Not specified | 30-120 min | 26°C (optimal) | [8][9] |
| Tobacco suspension cells | Not specified | 120 min | 16°C (~65% inhibition) | [8][9] | |
| Tobacco suspension cells | Not specified | 120 min | 4°C (>90% inhibition) | [8][9] |
Experimental Protocols
Detailed Protocol for this compound Staining of Arabidopsis thaliana Roots
This protocol is adapted from established methods for visualizing endocytosis in Arabidopsis root epidermal cells.[2][13]
Materials:
-
Arabidopsis thaliana seedlings (5-7 days old) grown vertically on ½ MS agar plates.
-
This compound stock solution (e.g., 2 mM in DMSO).
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Liquid ½ MS medium.
-
Multi-well plate (e.g., 12-well).
-
Fine-tipped forceps.
-
Microscope slides and coverslips.
-
Confocal laser scanning microscope.
Procedure:
-
Preparation of Staining and Wash Solutions:
-
In a multi-well plate, add 1 ml of liquid ½ MS medium to three separate wells.
-
To the first well, add the appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 1 µl of 2 mM stock for a final concentration of 2 µM). This is your staining solution.
-
The other two wells will serve as wash solutions.
-
-
Staining:
-
Carefully remove seedlings from the agar plate using fine-tipped forceps, minimizing damage to the roots.
-
Gently transfer the seedlings to the well containing the this compound staining solution. Ensure the roots are fully submerged.
-
Incubate for the desired time at room temperature (e.g., 5-30 minutes), protected from light as this compound is light-sensitive.[12]
-
-
Washing:
-
After incubation, transfer the seedlings sequentially to the two wells containing fresh, dye-free liquid ½ MS medium. Briefly immerse the seedlings in each wash well for a few seconds to remove excess, unbound dye.
-
-
Mounting and Imaging:
-
Place a drop of liquid ½ MS medium onto a clean microscope slide.
-
Carefully transfer a stained and washed seedling to the drop of medium on the slide.
-
Gently place a coverslip over the sample. Avoid trapping air bubbles and applying excessive pressure on the root.
-
Immediately proceed to imaging with a confocal microscope. This compound can be excited with a 488 nm or 514 nm laser line, and its emission is typically collected in the range of 600-750 nm.[2][10]
-
Visualizations
References
- 1. This compound Staining [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uptake of a Fluorescent Marker in Plant Cells Is Sensitive to Brefeldin A and Wortmannin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. biologymann.com [biologymann.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FRET analysis of transmembrane flipping of this compound in plant cells: is this compound a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
FM4-64 artifacts and non-specific staining
Welcome to the technical support center for FM4-64 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments with the lipophilic styryl dye, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a lipophilic, water-soluble styryl dye widely used as a fluorescent marker for the plasma membrane and for tracking endocytosis and vesicle trafficking in living cells.[1][2] Its amphiphilic nature allows it to insert into the outer leaflet of the plasma membrane.[3] Because it cannot passively cross the membrane, its internalization is primarily mediated by endocytosis.[2][4] Once internalized, this compound becomes trapped within vesicles, allowing for the visualization of the endocytic pathway over time, from early endosomes to later compartments like the vacuole in yeast and plants.[3][4] The dye is largely non-fluorescent in aqueous solutions and becomes intensely fluorescent in a hydrophobic environment like a membrane.[5]
Q2: Can this compound be used in fixed cells?
No, this compound is a vital stain, meaning it is designed for use in living cells. The staining process relies on active cellular processes like endocytosis for internalization.[6] Therefore, it is not suitable for use in fixed cells, and attempts to stain post-fixation or fix after staining will not yield reliable results.[6]
Q3: What are the typical excitation and emission wavelengths for this compound?
The spectral properties of this compound can be influenced by its environment. However, a general guideline for its spectral characteristics is provided in the table below.
| Spectral Property | Wavelength (nm) |
| Excitation Maximum | ~515 |
| Emission Maximum | ~640 |
Note: These values are approximate and can vary depending on the lipid environment. It is always recommended to consult the specific product datasheet for precise spectral information.
Troubleshooting Guide
This section addresses common issues encountered during this compound staining experiments.
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from internalized vesicles and the plasma membrane.
-
Possible Cause 1: Excess dye on the cell surface.
-
Solution: Thorough washing after the staining period is crucial to remove non-internalized dye from the plasma membrane and the coverslip.[7] Consider using a pulse-chase protocol where cells are incubated with the dye for a specific period (pulse) and then washed and incubated in dye-free medium (chase) to allow for the tracking of the internalized dye.[6]
-
-
Possible Cause 2: Dye concentration is too high.
-
Solution: Optimize the this compound concentration. High concentrations can lead to increased non-specific binding and potential artifacts.[8] Start with the recommended concentration from the manufacturer and perform a titration to find the lowest effective concentration for your cell type and experimental conditions.
-
-
Possible Cause 3: Non-specific adherence to cellular debris or other materials.
-
Solution: Ensure your cell culture is healthy and free of excessive dead cells or debris. The this compound dye may non-specifically adhere to these materials.[7]
-
Issue 2: Staining of Unintended Organelles (Artifacts)
This compound is primarily a marker for the endocytic pathway, but under certain conditions, it can accumulate in other organelles.
-
Artifact 1: Mitochondrial Staining.
-
Observation: With longer incubation times, this compound has been observed to stain mitochondria in some organisms like fungi.[3]
-
Explanation: This may occur through direct contact between the endoplasmic reticulum (ER) and mitochondria, as the ER can become labeled via retrograde transport from endosomes.[3]
-
Troubleshooting:
-
Reduce Incubation Time: Use the shortest incubation time necessary to visualize the early stages of endocytosis.
-
Co-localization: Use a specific mitochondrial marker to confirm if the observed structures are indeed mitochondria.[9]
-
-
-
Artifact 2: Diffuse Cytoplasmic Staining.
-
Observation: A general, diffuse staining throughout the cytoplasm instead of discrete puncta or membrane labeling.
-
Possible Cause: This could indicate compromised plasma membrane integrity, allowing the dye to enter the cytoplasm non-endocytically.[10]
-
Troubleshooting:
-
Assess Cell Health: Ensure that experimental conditions (e.g., temperature, buffer composition) are not stressing or damaging the cells.
-
Control Experiments: Perform control experiments to verify that dye internalization is an active, energy-dependent process. For example, staining at 4°C or in the presence of metabolic inhibitors should prevent internalization and result in only plasma membrane staining.[3][11]
-
-
Issue 3: Weak or No Staining
Insufficient fluorescence signal can make it difficult to visualize and analyze the results.
-
Possible Cause 1: Inefficient dye uptake.
-
Solution:
-
Optimize Staining Conditions: Ensure the incubation temperature and time are appropriate for your cell type. Endocytosis is an active process and is temperature-dependent.[4][11]
-
Check Cell Viability: As a vital dye, this compound requires healthy, metabolically active cells for proper internalization.
-
-
-
Possible Cause 2: Photobleaching.
-
Solution:
-
Minimize Exposure: Reduce the exposure time and laser power during image acquisition.[7]
-
Use Antifade Reagents: If compatible with your live-cell imaging setup, consider using an antifade reagent.
-
Protect from Light: this compound is light-sensitive; protect the dye stock solution and stained samples from light as much as possible.[7][12]
-
-
Experimental Protocols
General Protocol for this compound Staining in Yeast
This protocol is a general guideline for staining yeast vacuolar membranes.
-
Cell Preparation: Grow yeast cells to the logarithmic phase.
-
Staining (Pulse):
-
Harvest the cells and resuspend them in fresh, pre-warmed growth medium containing the desired concentration of this compound (typically in the low µM range).
-
Incubate at 30°C for 15-20 minutes.[6]
-
-
Washing:
-
Pellet the cells by centrifugation and discard the supernatant containing the dye.
-
Wash the cells with fresh, dye-free medium.
-
-
Chase:
-
Resuspend the cell pellet in fresh, dye-free medium.
-
Incubate at 30°C for 60-120 minutes to allow the dye to traffic to the vacuolar membrane.[6]
-
-
Imaging:
-
Pellet the cells and resuspend them in a suitable imaging buffer.
-
Mount the cells on a microscope slide and proceed with fluorescence microscopy.
-
| Parameter | Recommended Range/Value |
| This compound Concentration | 1-20 µM |
| Staining Time (Pulse) | 15-30 minutes |
| Chase Time | 60-120 minutes |
| Temperature | 30°C |
Note: This is a starting point, and optimal conditions may vary depending on the yeast strain and experimental goals.
Visualizations
Caption: A generalized experimental workflow for this compound staining.
Caption: The endocytic pathway traced by this compound and a potential artifact pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring exocytosis in neurons using FM labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FRET analysis of transmembrane flipping of this compound in plant cells: is this compound a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of yeast mutants defective for localization of vacuolar vital dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FM4-64 Staining in Yeast
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the lipophilic styryl dye FM4-64 for visualizing vacuolar membrane dynamics and endocytosis in yeast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in yeast?
A1: this compound is a lipophilic styryl dye used as a vital stain to visualize endocytosis and the vacuolar membrane in living yeast cells.[1][2] It is not fluorescent in aqueous media but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane.[3] The dye is then internalized through the endocytic pathway, moving from the plasma membrane to endosomes, and finally to the vacuolar membrane.[2][4][5] This trafficking is time, temperature, and energy-dependent.[2]
Q2: Can I fix the yeast cells before or after this compound staining?
A2: No, this compound is a vital stain, which means it only works on living cells.[1] You cannot fix the cells before or after staining, as the staining process relies on active cellular processes like endocytosis.[1]
Q3: Why is YPD medium recommended for the staining step?
A3: this compound does not efficiently label cells in minimal medium.[1] Therefore, it is recommended to perform the staining (pulse) step in a rich medium like YPD, even if the cells were grown in a synthetic medium to maintain a plasmid.[1] For imaging, however, a medium with less autofluorescence, such as YNB, is preferable.[1]
Q4: Is the binding of this compound to the plasma membrane reversible?
A4: Yes, the initial binding of this compound to the plasma membrane is rapid and reversible.[3]
Experimental Protocols
Standard Pulse-Chase Protocol for Vacuolar Membrane Staining
This protocol is designed to specifically label the vacuolar membrane.
-
Cell Preparation: Grow yeast cells in the appropriate medium to the logarithmic phase (0.5-0.8 ODU/mL).[1]
-
Harvesting: Transfer 1 mL of the cell culture to a microcentrifuge tube and centrifuge at 5,000 x g for 5 minutes at room temperature.[1]
-
Staining (Pulse): Aspirate the supernatant and resuspend the cell pellet in 50 µL of YPD medium containing the desired concentration of this compound (e.g., 8 µM to 40 µM).[1][6][7] Incubate at 30°C for 20-30 minutes.[1][8]
-
Wash: Add 1 mL of YPD, centrifuge at 5,000 x g for 5 minutes, and aspirate the supernatant.[1]
-
Chase: Resuspend the cell pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 45 to 120 minutes.[1][6] This allows the dye to travel from the plasma membrane to the vacuole.
-
Final Wash and Preparation for Imaging: Centrifuge the cells, discard the supernatant, and resuspend the pellet in a minimal medium with low autofluorescence (e.g., YNB) to an optimal density for microscopy.[1]
-
Microscopy: Mount the cells on a slide and observe using fluorescence microscopy with a Texas Red or similar filter set.[6]
Visualizing Endocytic Intermediates
To trap this compound in endosomes, the protocol can be modified by lowering the incubation temperature.
-
Cell Preparation and Harvesting: Follow steps 1 and 2 of the standard protocol.
-
Staining (Pulse): Resuspend the cells in YPD containing this compound. Incubate at a reduced temperature, such as 15°C, for 30 minutes.[2][6] At this temperature, the dye will be internalized but will accumulate in endocytic intermediates.[2][4]
-
Wash and Imaging: Wash the cells as described in the standard protocol and proceed directly to microscopy. A chase step is omitted to prevent the dye from trafficking to the vacuole.
Quantitative Data Summary
The optimal concentration, time, and temperature for this compound staining can vary depending on the yeast strain and experimental goals. The following tables provide a summary of commonly used parameters.
Table 1: Recommended this compound Concentrations
| Parameter | Concentration Range | Notes |
| Stock Solution | 1.6 µM in DMSO | Store at -20°C.[1] |
| Working Concentration | 8 µM - 40 µM | The optimal concentration should be determined empirically.[6][7] |
Table 2: Incubation Times and Temperatures for Staining Different Cellular Compartments
| Target Compartment | Incubation (Pulse) Temperature | Incubation (Pulse) Time | Chase Time |
| Plasma Membrane | 0°C (on ice) | 5-10 minutes | No Chase |
| Endosomes | 15°C | 30 minutes | No Chase |
| Vacuolar Membrane | 25°C - 38°C | 15-30 minutes | 45-120 minutes |
Troubleshooting Guide
Q: Why am I only seeing staining at the plasma membrane?
A: This typically occurs when the endocytic process is inhibited.
-
Low Temperature: Staining on ice or at 0°C will restrict the dye to the plasma membrane as endocytosis is blocked at low temperatures.[2][4][7]
-
Energy Depletion: The transport of this compound to the vacuole is an active process that requires ATP.[9] The presence of energy poisons like sodium azide (NaN₃) and sodium fluoride (NaF) will result in the dye remaining at the plasma membrane.[9][6]
-
Insufficient Incubation Time: The pulse or chase times may be too short for the dye to be internalized and transported to the vacuole.[2][4]
Q: My images show bright dots (punctate staining) in the cytoplasm but the vacuole is not stained. What does this mean?
A: This pattern indicates that this compound has been internalized from the plasma membrane but is trapped in endocytic intermediates (endosomes).[2][4]
-
Intentional Trapping: This is the expected result when incubating at low temperatures like 15°C.[2][6]
-
Blocked Endocytic Pathway: In certain yeast mutants, such as some vps (vacuolar protein sorting) mutants, the transport from endosomes to the vacuole is blocked, leading to an accumulation of the dye in these compartments.[2][4]
Q: I am not seeing any vacuolar staining, or the signal is very weak. What could be wrong?
A: A lack of vacuolar staining can be caused by several factors.
-
Cell Viability: this compound is a vital dye, so it will not stain dead cells.[1] Ensure your yeast culture is healthy and in the logarithmic growth phase.
-
Incorrect Chase Conditions: The chase period may be too short, or the temperature during the chase may be too low to allow for transport to the vacuole. A chase of at least 45-60 minutes at 30°C is typically required.[2][4][6]
-
Genetic Background: Some yeast mutants have defects in endocytosis or vacuolar fusion, which can prevent the dye from reaching the vacuole.[2][4]
Q: How can I reduce high background fluorescence in my images?
A: High background can obscure the specific staining of the vacuolar membrane.
-
Thorough Washing: Ensure that the cells are washed properly after the initial pulse with this compound to remove any unbound dye.[6]
-
Imaging Medium: For microscopy, resuspend the cells in a medium that has low autofluorescence.[1] It has been noted that YNB exhibits less autofluorescence than YPD.[1]
Visualizations
References
- 1. colorado.edu [colorado.edu]
- 2. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Vacuole Staining with this compound [bio-protocol.org]
- 4. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Isolation of yeast mutants defective for localization of vacuolar vital dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
FM4-64 Washing and Dye Removal: A Technical Support Guide
Welcome to the technical support center for FM4-64, a vital lipophilic styryl dye used for visualizing plasma membrane and endocytic pathways. This guide provides troubleshooting advice and detailed protocols to address common issues encountered during the critical washing and dye removal steps of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the washing and destaining process in a question-and-answer format.
Question: Why is there high background fluorescence across my sample after washing?
Answer: High background fluorescence is a common issue that can obscure your specific signal. It typically arises from insufficient removal of unbound this compound dye from the plasma membrane and extracellular space. Here are several factors and solutions to consider:
-
Inadequate Washing: The number and duration of your wash steps may be insufficient.[1][2] Increasing the number of washes (e.g., from 2 to 3-5 times) and the duration of each wash (e.g., 5 minutes per wash) can significantly reduce background.[1][2][3] Gentle agitation during washing can also improve the efficiency of dye removal.[1]
-
Suboptimal Wash Buffer: The composition of your wash buffer is critical. Using a fresh, high-quality buffer like PBS or a specific imaging medium is recommended.[3][4] For persistent background, consider using a buffer with a slightly higher ionic strength to disrupt non-specific binding. The use of cold PBS or media can also help to reduce background signals by slowing down membrane trafficking.[5]
-
Excessive Dye Concentration: Using a higher than necessary concentration of this compound during the staining step can lead to increased non-specific binding and make complete removal more challenging.[6] It is advisable to titrate the dye concentration to find the optimal balance between signal intensity and background.
-
Cell Health and Density: Unhealthy or dying cells can exhibit increased, non-specific staining. Ensure your cells are healthy and not overly confluent, as this can trap dye and hinder effective washing.
Question: My fluorescent signal is very weak or has disappeared after washing. What could be the cause?
Answer: Significant loss of signal after washing can be frustrating. This issue is often a result of overly stringent washing conditions or inherent properties of the biological system being studied.
-
Excessive Washing: While thorough washing is necessary to reduce background, excessive or harsh washing can lead to the removal of specifically bound dye, especially in systems with rapid membrane turnover.[7] If you suspect this is the case, try reducing the number or duration of the wash steps.
-
Spontaneous Exocytosis: In neuronal and other secretory cells, labeled vesicles can undergo spontaneous exocytosis even at rest.[7] Prolonged washing periods increase the likelihood of losing vesicle-bound dye through this process.[7] It is recommended to keep the wash duration to a minimum, for example, no more than 10-12 minutes in neuronal cultures.[7]
-
Photobleaching: this compound is sensitive to light.[5] Excessive exposure to excitation light during sample preparation and washing can cause photobleaching and lead to a weaker signal. It is crucial to protect the sample from light as much as possible.
Question: I observe punctate staining inside the cytoplasm that is not my target organelle. What are these?
Answer: this compound is internalized via endocytosis. The appearance of intracellular puncta is an expected part of the staining process, representing endocytic vesicles. However, if these structures are confounding your results, consider the following:
-
Kinetics of Internalization: The rate of this compound internalization varies between cell types and experimental conditions (e.g., temperature). To specifically label the plasma membrane, staining and washing should be performed at low temperatures (e.g., on ice) to inhibit endocytosis.[8][9]
-
Pulse-Chase Experiments: To specifically label later endocytic compartments like the vacuole in yeast, a pulse-chase experiment can be performed. This involves a short incubation with the dye (pulse) followed by a longer incubation in dye-free medium (chase) to allow for internalization and trafficking to the target organelle.[8]
Frequently Asked Questions (FAQs)
Q1: Can I fix my cells after this compound staining?
A1: No, this compound is a vital dye and relies on an intact cell membrane to be retained.[8] Fixation procedures will disrupt the membrane and cause the dye to leak out, resulting in a loss of specific staining. All imaging must be performed on live cells.[8]
Q2: What is the optimal temperature for washing?
A2: The optimal washing temperature depends on your experimental goals. To minimize endocytosis and primarily label the plasma membrane, perform all staining and washing steps at 4°C or on ice.[9] For studying endocytic trafficking, washing at room temperature or 37°C is appropriate.
Q3: How many times should I wash my cells?
A3: Most protocols recommend washing the cells two to five times.[1][2][3] The exact number will depend on your cell type, the dye concentration used, and the level of background you are trying to minimize. It is best to optimize this for your specific experimental setup.
Q4: What buffer should I use for washing?
A4: A balanced salt solution such as PBS or HBSS is commonly used.[3] The wash buffer should be compatible with your cells and imaging conditions. For some applications, using the same culture medium without the dye for washing is also effective.[3]
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for this compound staining and washing across different cell types. These are starting points and should be optimized for your specific experiments.
| Parameter | Suspension Cells | Adherent Cells | Yeast | Neurons | Plant Cells |
| Staining Concentration | 5-20 µM[10] | 5-20 µM[10] | 1.6 µM (stock)[8] | 10 µM[7] | 2 µM[9] |
| Staining Incubation Time | 5-30 min[10] | 5-30 min[10] | 20 min[8] | 30-45 sec (with stimulation)[7] | 5 min (on ice)[9] |
| Number of Washes | 2[10] | 2 | 1 (initial) + subsequent washes[8] | Perfusion (continuous)[7] | 2[9] |
| Wash Duration | 5 min each | 5 min each | 5 min[8] | ~10 min[7] | Brief, consecutive transfers[9] |
| Wash Buffer | PBS | Medium or PBS[3] | YPD/Sterile Water/YNB[8] | HBS[7] | Dye-free liquid medium[9] |
Experimental Protocols
Protocol 1: Washing and Dye Removal for Adherent Mammalian Cells
-
Staining: After incubating your adherent cells with the optimal concentration of this compound for the desired time, gently aspirate the staining solution.
-
Washing:
-
Add pre-warmed (or cold, if inhibiting endocytosis) wash buffer (e.g., PBS or imaging medium) to the cells.
-
Gently rock the plate or coverslip for 5 minutes.
-
Aspirate the wash buffer.
-
Repeat the wash step at least one more time.[3]
-
-
Imaging: After the final wash, add fresh imaging medium to the cells and proceed with imaging immediately.
Protocol 2: Washing and Dye Removal for Suspension Cells
-
Staining: Following incubation with this compound, pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes).[3]
-
Washing:
-
Aspirate the supernatant containing the dye.
-
Gently resuspend the cell pellet in fresh wash buffer (e.g., PBS).
-
Centrifuge the cells again.
-
Aspirate the supernatant.
-
Repeat this wash cycle at least once.[3]
-
-
Imaging: After the final wash, resuspend the cells in the desired imaging medium for analysis.
Visualizations
Caption: General experimental workflow for this compound washing and dye removal.
Caption: Troubleshooting logic for high background fluorescence with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How do I reduce high background in my FISH assay? [ogt.com]
- 5. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 6. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Exocytosis in Neurons Using FM Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorado.edu [colorado.edu]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
minimizing FM4-64 internalization for plasma membrane staining
Welcome to the technical support center for FM4-64 plasma membrane staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the internalization of this compound and achieve specific plasma membrane labeling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label the plasma membrane?
A1: this compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane.[1][2] This binding is rapid and reversible.[1] Because it is a charged molecule, this compound cannot passively diffuse across the cell membrane.[2][3]
Q2: Why does this compound get internalized into the cell?
A2: this compound is internalized by the cell through the process of endocytosis.[3][4][5] It serves as a reliable marker for tracking bulk membrane flow and vesicle trafficking.[4][6][7] Once internalized, the dye travels through the endocytic pathway, sequentially labeling endosomes and eventually accumulating in the vacuolar membrane in yeast and plant cells.[4][8]
Q3: Is it possible to stain only the plasma membrane with this compound?
A3: Yes, it is possible to restrict the staining to the plasma membrane by inhibiting the endocytic process. This is typically achieved by performing the staining procedure at low temperatures (e.g., on ice) or by using metabolic inhibitors.[3][4][9]
Q4: Can I use this compound on fixed cells to label the plasma membrane?
A4: No, standard this compound is a vital dye and is not suitable for staining fixed cells.[3] Staining fixed cells will result in non-specific, widespread fluorescence.[10] If you need to fix your cells after staining, you must use the fixable analog, FM™ 4-64FX, which is retained after aldehyde-based fixation.[10]
Q5: What is the optimal concentration of this compound for plasma membrane staining?
A5: The optimal working concentration can vary depending on the cell type and experimental conditions, but a general range is between 1 and 10 µM.[2] It is always recommended to optimize the concentration for your specific experiment to achieve bright plasma membrane staining with minimal background.
Troubleshooting Guide: Minimizing this compound Internalization
Here are some common issues encountered when trying to limit this compound to the plasma membrane and how to resolve them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Fluorescence is observed in intracellular vesicles/organelles. | Endocytosis is occurring. this compound internalization is an active, energy-dependent process that occurs at physiological temperatures (e.g., 25-37°C).[4][5][11] | Perform staining and imaging at low temperatures. Incubate and observe your cells on ice or at 0-4°C.[3][4][12][13] This is the most common and effective method to inhibit endocytosis.[4] Use metabolic inhibitors. Pre-incubate cells with metabolic inhibitors like sodium azide (NaN₃) and sodium fluoride (NaF) to deplete ATP, which is required for endocytosis.[9][11][14] |
| Weak or no plasma membrane fluorescence. | Inappropriate dye concentration. The concentration of this compound may be too low for your cell type. | Optimize dye concentration. Titrate the this compound concentration, trying a range from 1 to 20 µM.[15][16] |
| Incorrect buffer or medium. The dye may not be efficient in certain types of media. For example, yeast cells may not label efficiently in minimal medium.[3] | Use an appropriate buffer. Stain in a suitable buffer like PBS, serum-free medium, or a rich medium like YPD for yeast.[2][3] | |
| High background fluorescence. | Excess dye was not removed. Residual this compound in the medium will cause background fluorescence. | Wash the cells. After staining, wash the cells with cold, dye-free medium or buffer to remove unbound dye.[2][15] Using cold buffer will also help to prevent internalization during the washing steps. |
| Photodegradation of the dye. this compound is light-sensitive and can degrade, leading to non-specific fluorescence.[2] | Protect from light. Keep the dye stock solution and stained samples protected from light as much as possible.[2][15][16] | |
| Signal is lost after fixation. | Using the non-fixable version of this compound. Standard this compound is not retained after fixation with aldehydes.[10] | Use FM™ 4-64FX. This fixable analog is designed to be retained in the membrane after fixation.[10] |
Experimental Protocols
Protocol 1: Plasma Membrane Staining of Mammalian Cells at Low Temperature
This protocol is designed to exclusively label the plasma membrane of live mammalian cells by inhibiting endocytosis at 4°C.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Pre-chilled (4°C) serum-free medium or PBS
-
Adherent or suspension cells
-
Pre-chilled (4°C) glass slides or imaging dishes
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 5-10 µM in ice-cold, serum-free medium or PBS.
-
Wash the cells twice with ice-cold PBS to remove any residual culture medium.
-
Add the ice-cold this compound working solution to the cells.
-
Incubate the cells on ice, protected from light, for 1-5 minutes. Incubation time may need optimization.
-
Wash the cells two to three times with ice-cold, dye-free PBS to remove unbound dye.
-
Immediately image the cells using a fluorescence microscope equipped for red fluorescence. Ensure the stage and objective are pre-cooled if possible to maintain the low temperature.
Protocol 2: Plasma Membrane Staining of Yeast Cells on Ice
This protocol is adapted for yeast cells to specifically stain the plasma membrane.
Materials:
-
This compound stock solution (1.6 mM in DMSO)
-
Yeast cells in the logarithmic growth phase
-
Pre-chilled (4°C) YPD medium
-
Microcentrifuge tubes
Procedure:
-
Harvest 1 mL of log-phase yeast cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of ice-cold YPD medium containing the desired concentration of this compound (e.g., 8-16 µM).
-
Incubate the cells on ice, protected from light, for 5-10 minutes.
-
Wash the cells by adding 1 mL of ice-cold YPD, centrifuging, and removing the supernatant. Repeat this step twice.
-
Resuspend the final cell pellet in a small volume of ice-cold YNB medium (YNB has lower autofluorescence than YPD).[3]
-
Mount the cells on a pre-chilled slide and image immediately, maintaining the low temperature during observation.[3]
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound staining.
Table 1: Recommended this compound Concentrations and Incubation Parameters
| Cell Type | Staining Condition | This compound Concentration | Incubation Time | Temperature | Reference(s) |
| Mammalian Cells | Plasma Membrane | 5 - 20 µM | 1 - 30 min | 4°C or Room Temp | [15][16] |
| Yeast (S. cerevisiae) | Plasma Membrane | ~16 µM | 5 - 10 min | 0°C (on ice) | [3] |
| Yeast (S. cerevisiae) | Endocytosis/Vacuole | 8 - 40 µM | 15 - 60 min | 25 - 30°C | [3][4] |
| Plant Cells (Arabidopsis) | Plasma Membrane | 2 - 4 µM | 2 - 5 min | 4°C (on ice) | [17] |
| Fungal Hyphae | Plasma Membrane | 3.2 - 7.5 µM | < 30 sec | 4°C or RT with azide | [9] |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | ~515 nm | [2][18] |
| Emission Maximum | ~640-700 nm | [2] |
Visualized Workflows and Pathways
Caption: Workflow for minimizing this compound internalization.
Caption: The endocytic pathway traced by this compound.
References
- 1. Yeast Vacuole Staining with this compound [bio-protocol.org]
- 2. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 3. colorado.edu [colorado.edu]
- 4. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. davidmoore.org.uk [davidmoore.org.uk]
- 10. FM™ 4-64FX, fixable analog of FM™ 4-64 membrane stain - FAQs [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. FM™ 4-64 Dye (N-(3-Triethylammoniumpropyl)-4-(6-(4-(Diethylamino) Phenyl) Hexatrienyl) Pyridinium Dibromide) 10 x 100μg [thermofisher.com]
Technical Support Center: Managing FM4-64 Spectral Bleed-Through in Multi-Color Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral bleed-through with the lipophilic styryl dye FM4-64 in multi-color fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound spectral bleed-through?
A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy where the fluorescence emission from one fluorophore (in this case, this compound) is detected in the channel designated for another fluorophore. This occurs because fluorophores often have broad emission spectra, and the tail of this compound's emission can overlap with the detection window of other fluorophores, particularly those in the green or yellow channels. This can lead to false-positive signals and inaccurate co-localization analysis.
Q2: I'm seeing a red signal in my green channel that mirrors my this compound staining. Is this spectral bleed-through?
A2: It is highly probable that you are observing spectral bleed-through from this compound into your green channel. This compound has a broad emission spectrum that can extend into the green region of the visible spectrum. To confirm this, you should prepare a control sample stained only with this compound and image it using both your red and green channel settings. If you observe a signal in the green channel from this single-stained sample, it confirms spectral bleed-through.
Q3: How can I minimize or prevent this compound spectral bleed-through during image acquisition?
A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:
-
Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially instead of simultaneously is a very effective method.[1][2][3][4] This ensures that only one laser line is exciting the sample at a time, preventing the excitation of this compound from causing emission that bleeds into another detection channel.
-
Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra from this compound.[5] Fluorophores with narrower emission spectra are also preferable to minimize overlap.[5]
-
Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission peak of your other fluorophores. This helps to exclude the longer wavelength emissions from this compound.
Q4: What is spectral unmixing, and can it correct for this compound bleed-through?
A4: Spectral unmixing is a computational technique used to separate the individual fluorescence signals from a composite image where multiple fluorophores are present.[6][7] By imaging single-stained control samples for each fluorophore (including an unstained control for autofluorescence), the unique spectral profile of each dye can be determined.[2][6][8] An algorithm then uses these reference spectra to mathematically separate the mixed signals in your multi-color image, effectively removing the bleed-through from this compound into other channels.[7]
Q5: Are there any alternatives to this compound with less spectral overlap?
A5: Yes, several alternatives to this compound are available that may exhibit less spectral bleed-through, depending on the other fluorophores in your experiment. Some options include other lipophilic dyes with different spectral properties. For instance, some newer dyes have been developed to be fixable and offer better spectral separation. It is recommended to consult a fluorescence spectra viewer to compare the excitation and emission profiles of different dyes with your other chosen fluorophores.
Troubleshooting Guides
Problem: High Background Fluorescence
High background can be mistaken for or exacerbate the appearance of spectral bleed-through.
| Potential Cause | Troubleshooting Steps |
| Cell or Tissue Autofluorescence | - Include an unstained control sample to determine the level of autofluorescence.[9] - Autofluorescence is often more prominent at shorter wavelengths; consider using fluorophores in the red or far-red spectrum to minimize this.[9] - Utilize spectral unmixing to computationally subtract the autofluorescence signal. |
| Excessive Dye Concentration | - Titrate the concentration of this compound and other fluorescent probes to find the optimal concentration that provides a strong signal with minimal background.[10] |
| Inadequate Washing | - Ensure thorough washing steps after staining to remove any unbound dye.[11] |
| Contaminated Reagents or Slides | - Use high-quality, clean slides and coverslips. - Filter all solutions to remove any particulate matter that may be fluorescent. |
Problem: Inaccurate Co-localization with this compound
Apparent co-localization may be an artifact of spectral bleed-through.
| Potential Cause | Troubleshooting Steps |
| Spectral Bleed-through from this compound | - Perform single-color control experiments. Image a sample stained only with this compound and check for signal in other channels. - Implement sequential scanning during image acquisition on a confocal microscope.[1][2][3][4] - Apply linear spectral unmixing as a post-acquisition correction method.[6][7] |
| Chromatic Aberration | - Ensure your microscope's objectives are corrected for chromatic aberration, which can cause a shift in the apparent position of objects imaged at different wavelengths. |
Data Presentation
Table 1: Spectral Properties of this compound and Commonly Used Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) | Notes |
| This compound | ~505-515[12][13] | ~640-750[12][13][14] | 488, 514 | Emission spectrum is broad and can vary with the environment.[15][16] |
| GFP (EGFP) | ~488 | ~509 | 488 | Significant spectral overlap with this compound's excitation.[4] |
| RFP (mCherry) | ~587 | ~610 | 561 | Better spectral separation from this compound compared to GFP. |
| Alexa Fluor 488 | ~495 | ~519[17] | 488 | Similar to GFP, significant excitation overlap with this compound. |
| Alexa Fluor 568 | ~578 | ~603[17] | 561 | Good separation from this compound emission. |
| DAPI | ~358 | ~461[17] | 405 | Minimal spectral overlap with this compound. |
Experimental Protocols
Protocol 1: Sequential Scanning for Confocal Microscopy
This protocol outlines the general steps for setting up a sequential scan to avoid bleed-through. Specific steps may vary depending on the microscope software.
-
Define Individual Channels:
-
Set up the excitation laser and emission detection range for your first fluorophore (e.g., GFP).
-
Optimize the detector gain and offset for this channel using a single-stained control slide.
-
Repeat this process for this compound, setting up its corresponding excitation and emission parameters in a separate channel.
-
-
Activate Sequential Scanning Mode:
-
Select Scan Mode:
-
Choose the appropriate sequential scanning mode:
-
Between Lines: The microscope scans one line with the first laser/detector set, then immediately rescans the same line with the second set before moving to the next line. This is ideal for live-cell imaging to minimize motion artifacts.[1][4]
-
Between Frames: The entire frame is scanned for the first channel, and then the entire frame is scanned for the second channel. This is suitable for fixed samples.[1][4]
-
-
-
Acquire Image:
-
Initiate the scan. The microscope will now excite each fluorophore and collect its emission independently, significantly reducing spectral bleed-through.
-
Protocol 2: Spectral Unmixing
This protocol provides a general workflow for performing spectral unmixing.
-
Prepare Control Samples:
-
Acquire Reference Spectra:
-
Using a spectral confocal microscope, image each of your single-stained control samples.
-
For each control, the microscope will detect the fluorescence emission across a range of wavelengths, generating a unique "spectral signature" or "fingerprint" for that fluorophore.
-
Acquire the spectral signature for the unstained sample to account for autofluorescence.
-
-
Acquire Multi-Color Image:
-
Image your fully stained experimental sample, collecting the entire emission spectrum.
-
-
Perform Linear Unmixing:
-
In the microscope software, open the spectral unmixing tool.
-
Load the reference spectra you acquired from your control samples.
-
The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore to the total signal in every pixel of your multi-color image.[7]
-
The output will be a set of separated images, one for each fluorophore, with the bleed-through computationally removed.
-
Mandatory Visualizations
Caption: Diagram illustrating spectral bleed-through.
Caption: Troubleshooting workflow for this compound bleed-through.
Caption: Clathrin-mediated endocytosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Using Organic Fluorescent Probes in Combination with GFP—Note 12.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Unmixing from Single Stained Controls [fcsexpressdownloads.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectral Flow Cytometry Panel Controls and Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. youtube.com [youtube.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Spectrum [FM 4-64] | AAT Bioquest [aatbio.com]
- 14. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. abcam.com [abcam.com]
impact of temperature on FM4-64 staining efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on FM4-64 staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound staining?
A1: The optimal temperature for this compound staining depends on the specific organism and the experimental goal. For visualizing the endocytic pathway, incubation is typically performed at temperatures that maintain the organism's metabolic activity, such as room temperature, 30°C, or 37°C.[1][2][3] For instance, a common temperature for staining yeast is 30°C.[1][3] It is recommended to optimize the incubation temperature based on your specific cell type and experimental setup.[4]
Q2: How does low temperature affect this compound staining?
A2: Low temperatures, typically 0-4°C, inhibit endocytosis.[1][5] When cells are incubated with this compound on ice, the dye intercalates into the outer leaflet of the plasma membrane but is not internalized.[1][6] This is often used as a negative control to confirm that the observed intracellular staining at warmer temperatures is due to active endocytosis.[1][5]
Q3: Can I perform a pulse-chase experiment with this compound using temperature shifts?
A3: Yes, temperature shifts are a key component of many this compound pulse-chase experiments. A common protocol involves first incubating the cells with this compound at a low temperature (e.g., on ice) to label the plasma membrane (the "pulse"). Subsequently, the cells are washed to remove excess dye and then warmed to a physiologically relevant temperature to initiate endocytosis (the "chase"), allowing the internalized dye to be tracked over time.[1][6]
Q4: Does temperature affect the rate of this compound internalization?
A4: Yes, the internalization of this compound is an active, energy-dependent process that is sensitive to temperature.[7] Lowering the temperature can delay the transport of the dye to internal compartments like the vacuole.[1] For example, in yeast, internalization at 15°C was found to delay vacuolar labeling and trap the dye in intermediate endocytic structures.[1]
Troubleshooting Guide
Issue 1: No intracellular staining is observed, only the plasma membrane is labeled.
-
Possible Cause: The incubation temperature may be too low, inhibiting endocytosis. This compound internalization is an active process that is blocked at low temperatures (0-4°C).[1][5]
-
Solution: Ensure that the incubation is performed at a temperature suitable for the metabolic activity of your cells (e.g., room temperature, 30°C, or 37°C).[2][3] Use a positive control known to undergo endocytosis in your system to verify the experimental conditions.
Issue 2: The staining is very faint or the signal-to-noise ratio is poor.
-
Possible Cause: The incubation time at the optimal temperature might be too short for sufficient internalization.
-
Solution: Increase the incubation time at the appropriate temperature. The rate of internalization is time and temperature-dependent. You may need to perform a time-course experiment to determine the optimal staining duration for your cell type.
Issue 3: The entire cell is diffusely stained, with no distinct organelles visible.
-
Possible Cause: The incubation temperature might be too high, or the incubation time too long, leading to excessive internalization and dispersal of the dye throughout the endomembrane system. High temperatures can also increase membrane fluidity, potentially affecting dye distribution.[2]
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Solution: Try reducing the incubation temperature or shortening the incubation time. Alternatively, consider a pulse-chase experiment where you label the plasma membrane at a low temperature, wash, and then chase for a shorter period at a higher temperature.[6]
Quantitative Data Summary
The efficiency of this compound staining is qualitatively dependent on temperature, as it relies on the biological process of endocytosis. The following table summarizes the expected outcomes at different temperature ranges based on published experimental observations.
| Temperature Range | Expected Outcome on this compound Staining | Primary Mechanism | References |
| 0 - 4°C | Staining is restricted to the plasma membrane. | Inhibition of endocytosis. | [1][5][6] |
| 15°C | Delayed internalization; dye may accumulate in early endocytic intermediates. | Reduced rate of endocytic trafficking. | [1] |
| Room Temperature (approx. 20-25°C) | Active internalization of the dye into endosomes and other organelles. | Active, energy-dependent endocytosis. | [8][9][10] |
| 30 - 37°C | Robust internalization of the dye, labeling the endocytic pathway and eventually the vacuolar membrane in yeast and fungi. | Optimal temperature for endocytosis in many model organisms. | [1][2][3] |
Experimental Protocols
General Protocol for Temperature-Controlled this compound Staining
This protocol provides a general framework. The optimal concentrations, times, and temperatures should be determined empirically for your specific cell type.
-
Cell Preparation: Culture cells to the desired density. Before staining, wash the cells with an appropriate buffer (e.g., PBS or serum-free medium) to remove any residual media components.[4]
-
Staining Solution Preparation: Prepare a working solution of this compound (typically 1-10 µM) in your chosen buffer.[4]
-
Plasma Membrane Labeling (Cold Pulse - Optional):
-
Pre-chill the cells and the this compound working solution on ice.
-
Add the cold working solution to the cells and incubate for 5-10 minutes on ice. This will label the plasma membrane with minimal internalization.[6]
-
Wash the cells with a cold buffer to remove excess dye.
-
-
Internalization (Warm Incubation):
-
Washing: Wash the cells multiple times with buffer to remove the dye from the plasma membrane and reduce background fluorescence. Using a cold buffer for washing can help to stop further endocytosis.[4]
-
Imaging: Observe the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~515-540 nm, Emission: ~640-700 nm).[4]
Mandatory Visualization
Caption: Workflow for a temperature-controlled this compound pulse-chase experiment.
Caption: Impact of temperature on the this compound staining pathway.
Caption: A troubleshooting flowchart for common this compound staining issues.
References
- 1. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound staining [niki-lab.sakura.ne.jp]
- 4. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. colorado.edu [colorado.edu]
- 7. Tracing the endocytic pathway of Aspergillus nidulans with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: FM4-64 Stock Solutions
This guide provides troubleshooting advice and answers to frequently asked questions concerning the preparation and storage of FM4-64 stock solutions, with a focus on preventing dye aggregation.
Troubleshooting Guide
Q1: My this compound stock solution appears cloudy or has visible precipitates. What is happening?
A: Cloudiness or precipitation in your this compound solution is a common sign of dye aggregation. This compound is a lipophilic molecule, meaning it has a tendency to clump together in solution, especially if not prepared or stored correctly.[1][2] This aggregation can be caused by several factors, including incomplete dissolution, the use of a suboptimal solvent, or improper storage conditions that lead to freeze-thaw cycles.[2][3][4]
Q2: What is the best solvent for preparing a stable this compound stock solution?
A: The recommended solvent for a high-concentration this compound stock solution is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][3][5] While some protocols mention the possibility of using sterile water for stock solutions, DMSO provides significantly better solubility, with concentrations of 30-50 mg/mL being achievable.[3][6] It is critical to use newly opened DMSO, as it is hygroscopic (absorbs moisture from the air), and the presence of water can dramatically reduce solubility and promote aggregation.[2]
Q3: How can I ensure the this compound powder dissolves completely to prevent aggregation from the start?
A: Complete initial dissolution is crucial. Many suppliers recommend mechanical assistance to ensure the dye fully dissolves in DMSO.[1][2][3][6] Simply adding the solvent to the powder may not be sufficient.
Experimental Protocol: Dissolving this compound Powder
-
Preparation : Bring the vial of this compound powder and a bottle of new, anhydrous DMSO to room temperature.
-
Solvent Addition : Add the required volume of DMSO to the vial to achieve your target concentration (e.g., 1-15 mM).
-
Mechanical Agitation : Vigorously vortex the solution.
-
Sonication : Place the vial in an ultrasonic water bath and sonicate until the solution is clear and no particulates are visible.[1][2][3] This step is highly recommended by multiple suppliers to achieve maximum solubility.
-
Visual Inspection : Hold the vial against a light source to confirm that all powder has dissolved and the solution is homogenous.
Q4: What are the optimal storage conditions to maintain a stable, aggregation-free stock solution?
A: Proper storage is essential to prevent degradation and aggregation over time. The key principles are cold temperature, protection from light, and avoidance of repeated freezing and thawing.
-
Aliquotting : To avoid freeze-thaw cycles, divide the main stock solution into smaller, single-use aliquots in opaque tubes.[7]
-
Storage Temperature : Store the aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (up to one year).[3][8][6]
-
Light Protection : this compound is light-sensitive.[6][9] Always store vials and tubes in the dark (e.g., in a freezer box or wrapped in foil) to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for an this compound stock solution?
A: Stock solutions are typically prepared at concentrations ranging from 1 mM to 15 mM.[5][6] Common concentrations cited in protocols are 5 mM and 10 mM.[2][3][9] The high concentration allows for significant dilution when preparing the final working solution for cell staining (usually 1-10 µM).[6]
Q2: Can I use water to prepare my stock solution?
A: It is strongly advised not to use water for preparing a high-concentration stock solution. This compound is described as a water-soluble lipophilic dye, but its solubility in purely aqueous solutions is limited, and aggregation is highly likely at millimolar concentrations.[1][2][6] Water-based buffers like PBS or HBSS are appropriate for diluting the DMSO stock to a final working concentration immediately before use.[8][6]
Q3: How do I properly dilute my DMSO stock into an aqueous buffer without causing the dye to precipitate?
A: To prevent precipitation when moving from a high-concentration organic stock to a low-concentration aqueous working solution, you should add the stock to the buffer, not the other way around.
-
Pipette the required volume of your aqueous buffer (e.g., HBSS, PBS, or cell culture medium) into a new tube.
-
While gently vortexing or swirling the buffer, add the small volume of the this compound DMSO stock solution.
-
Continue to mix thoroughly to ensure rapid and even dispersion. This method prevents localized high concentrations of the dye from crashing out of solution.
Quantitative Data Summary
The following table summarizes key quantitative data for preparing and storing this compound solutions.
| Parameter | Value | Solvent | Notes | Citations |
| Solubility | 30 - 50 mg/mL (49 - 82 mM) | DMSO | Sonication is recommended to achieve maximum solubility. | [1][2][3][6] |
| Stock Concentration | 1 - 15 mM | DMSO | A high concentration allows for large dilutions for working solutions. | [5][6] |
| Working Concentration | 1 - 10 µM | Aqueous Buffer (PBS, HBSS, etc.) | Prepared by diluting the DMSO stock immediately before use. | [6] |
| Powder Storage | -20°C for up to 3 years | N/A | Keep dry and protected from light. | [6] |
| Stock Solution Storage | -80°C for up to 1 year | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | [10][3][6] |
| Stock Solution Storage | -20°C for 1-6 months | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | [3][9] |
Experimental Workflow Visualization
The diagram below illustrates the recommended workflow for preparing a stable this compound stock solution to minimize the risk of aggregation.
Caption: Workflow for preparing a stable this compound stock solution.
References
- 1. This compound | 162112-35-8 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound (solution) | Red Fluorescent Dye | MedChemExpress [medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of FM4-64 and FM1-43 for Vesicle Tracking
For researchers, scientists, and drug development professionals engaged in the study of endocytosis, exocytosis, and vesicle trafficking, the choice of fluorescent probe is critical. Among the most widely used tools are the styryl dyes, FM4-64 and FM1-43. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your specific research needs.
Both this compound and FM1-43 are lipophilic styryl dyes that reversibly stain the plasma membrane.[1][2] These dyes are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon insertion into the lipid bilayer of the cell membrane.[3][4] This property allows for the real-time tracking of vesicle turnover. As endocytosis occurs, portions of the stained plasma membrane are internalized, forming fluorescently labeled vesicles. Conversely, during exocytosis, the fusion of these labeled vesicles with the plasma membrane leads to a decrease in intracellular fluorescence as the dye is released back into the extracellular medium.[2]
While both dyes operate on the same principle, their distinct molecular structures lead to differences in their spectral properties, hydrophobicity, and ultimately, their performance in various experimental settings.
Quantitative Performance Comparison
The selection between this compound and FM1-43 often depends on the specific requirements of the experiment, such as the duration of imaging, the need for multi-color imaging, and the sensitivity of the cell type to phototoxicity. The following table summarizes key performance metrics based on available experimental data.
| Feature | This compound | FM1-43 | Key Findings and Citations |
| Excitation/Emission Maxima | ~515-540 nm / ~640-700 nm (Red) | ~470-480 nm / ~580-600 nm (Green-Orange) | This compound's red-shifted emission is advantageous for multicolor imaging with common green fluorophores like GFP.[5][6] |
| Photostability | Higher | Lower | This compound is generally considered more photostable, making it more suitable for long-term imaging experiments.[7][8] |
| Hydrophobicity & Staining Speed | Less hydrophobic | More hydrophobic | FM1-43's higher hydrophobicity can lead to faster and stronger initial plasma membrane staining.[9] In some cases, the uptake of FM 1-43 has been observed to be significantly slower than that of FM 4-64 in pulse-chase experiments in pollen tubes.[10] |
| Fluorescence Intensity | Lower initial signal | Higher initial signal | In rat lactotrophs, the ratio of fluorescence peak amplitudes (vesicle vs. plasma membrane) was 2.6 times higher with FM 1-43 compared to FM 4-64, suggesting a stronger fluorescence emission upon vesicle incorporation.[11][12] |
| Cytotoxicity | Generally lower | Can be higher | This compound is often reported to have lower cytotoxicity, which is a critical consideration for live-cell imaging.[7] |
| Unloading Kinetics | Slower | Faster | The slightly higher hydrophobicity of this compound can sometimes result in stronger binding to the plasma membrane, potentially affecting the rate of dye unloading during exocytosis studies.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for staining mammalian cells with this compound and FM1-43. Note that optimal conditions may vary depending on the cell type and experimental goals.
Protocol 1: Vesicle Loading with this compound in Cultured Mammalian Cells
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes. Before staining, wash the cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution, to remove any residual serum.[13][14]
-
Working Solution Preparation: Prepare a fresh working solution of this compound at a final concentration of 1-10 µM in the chosen buffer.[3] Stock solutions are typically prepared in DMSO or water at 1-5 mM and can be stored protected from light.[3]
-
Staining: Add the this compound working solution to the cells and incubate for 1-30 minutes at 37°C.[3] The incubation time should be optimized based on the cell type and the specific process being studied. For selective labeling of the plasma membrane, staining can be performed at 4°C.[13]
-
Washing: To remove the dye from the plasma membrane and reduce background fluorescence, wash the cells multiple times with a dye-free buffer.[3] For studies focusing on exocytosis, a more extensive wash may be necessary to ensure that the fluorescence signal is primarily from internalized vesicles.[15]
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~530 nm, emission ~660 nm).
Protocol 2: Vesicle Loading with FM1-43 in Cultured Mammalian Cells
-
Cell Preparation: As with this compound, culture cells on a suitable imaging substrate and wash with buffer prior to staining.[16]
-
Working Solution Preparation: Prepare a fresh working solution of FM1-43 at a final concentration of 2-15 µM in buffer.[4] Stock solutions are typically prepared in water or DMSO at 1 mM.[16]
-
Staining: Incubate the cells with the FM1-43 working solution. For tracking activity-dependent endocytosis in neurons, this is often done in the presence of a stimulus, such as high potassium (e.g., 50-90 mM KCl), for a short duration (e.g., 1-2 minutes).[4][17] For general endocytosis, incubation times can range from 5 to 30 minutes.[14]
-
Washing: After staining, thoroughly wash the cells with dye-free buffer to remove the dye from the plasma membrane.[18]
-
Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for green-orange fluorescence (e.g., excitation ~488 nm, emission ~590 nm).[5]
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the cellular processes being tracked and the experimental steps involved, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and FM1-43 are powerful tools for the real-time visualization of vesicle trafficking. The choice between them should be guided by the specific demands of the experiment. For long-term imaging and multi-color experiments where photostability and spectral separation are paramount, This compound is often the superior choice. For experiments requiring a bright initial signal and rapid membrane labeling, FM1-43 may be more suitable. Researchers should carefully consider the properties of each dye and optimize their experimental protocols to achieve the most accurate and reliable data.
References
- 1. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 2. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | Styrene Dye | Endocytosis and Exocytosis Research | TargetMol [targetmol.com]
- 4. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 5. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different rates of endocytic activity and vesicle transport from the apical and synaptic poles of the outer hair cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Detecting Internalized, FM 1-43 Stained Particles in Epithelial Cells and Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
FM4-64: A Superior Choice for Dynamic Membrane and Vesicle Trafficking Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic world of cellular biology and drug development, the accurate visualization of cellular membranes and the intricate processes of endocytosis and exocytosis is paramount. Fluorescent membrane dyes are indispensable tools in this endeavor, and among them, FM4-64 stands out for its unique properties that offer distinct advantages over other commonly used membrane stains. This guide provides an objective comparison of this compound with other popular alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Key Advantages of this compound
This compound is a lipophilic styryl dye that exhibits low fluorescence in aqueous environments but becomes intensely fluorescent upon insertion into the lipid bilayer of the plasma membrane.[1] Its primary advantage lies in its mechanism of action: it is a vital dye that cannot cross the cell membrane and is internalized exclusively through endocytosis.[2] This characteristic makes it an exceptional marker for tracking vesicle trafficking, endosomal sorting, and exocytosis in living cells.
Compared to other dyes, this compound offers a compelling combination of:
-
Accurate Tracking of Endocytosis: As this compound is internalized via endocytic vesicles, it allows for the real-time visualization of this fundamental cellular process. This provides a clear advantage over dyes that passively diffuse across the membrane or label intracellular organelles indiscriminately.
-
High Photostability: Studies have indicated that this compound exhibits greater photostability compared to some other styryl dyes like FM1-43, enabling longer-term imaging experiments with reduced signal loss.
-
Low Cytotoxicity: The vital nature of this compound staining, where it is excluded from the cytoplasm of healthy cells, contributes to its lower cytotoxicity compared to membrane dyes that can disrupt cellular processes upon internalization.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons across all performance metrics in a single study are limited, the available data and qualitative observations from various sources allow for a comparative assessment of this compound against other common membrane dyes such as DiI and CellMask Deep Red.
| Feature | This compound | DiI (Carbocyanine Dye) | CellMask™ Deep Red |
| Primary Application | Live-cell imaging of endocytosis and vesicle trafficking | General membrane labeling, cell tracking | General plasma membrane staining in live and fixed cells |
| Mechanism of Staining | Intercalates into the outer leaflet of the plasma membrane and is internalized via endocytosis | Diffuses laterally within the plasma membrane | Amphipathic molecule that inserts into the plasma membrane |
| Photostability | Generally considered to have good photostability | High photostability, often used for long-term cell tracking | Good photostability |
| Cytotoxicity | Low, as it is a vital dye excluded from the cytoplasm of healthy cells | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure | Reported to have low cytotoxicity |
| Quantum Yield in Membrane | Significantly increases upon binding to lipid membranes[1] | High in lipid environments | High in lipid environments |
| Internalization | Actively internalized through endocytosis, allowing for pathway tracking | Can be internalized over time, but not specifically for tracking endocytic pathways | Designed for slow internalization to maintain plasma membrane staining |
| Fixability | Staining is not well-retained after fixation | Staining can be retained after fixation | Staining is retained after formaldehyde fixation |
Experimental Methodologies
To facilitate reproducible and comparative studies, detailed experimental protocols are essential. Below are methodologies for key experiments to evaluate and compare the performance of membrane dyes.
Experimental Protocol: Comparative Analysis of Membrane Dye Performance
This protocol outlines a side-by-side comparison of this compound, DiI, and CellMask Deep Red for plasma membrane staining, internalization, and photostability.
1. Cell Preparation:
-
Plate cells (e.g., HeLa, COS-7, or a cell line relevant to your research) on glass-bottom dishes or coverslips at a suitable density to allow for individual cell imaging.
-
Culture cells in appropriate media until they reach 70-80% confluency.
2. Staining Procedure:
-
This compound: Prepare a 5 µM working solution of this compound in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
DiI: Prepare a 5 µg/mL working solution of DiI in imaging buffer.
-
CellMask Deep Red: Prepare a 1X working solution according to the manufacturer's instructions.
-
Wash the cells once with pre-warmed imaging buffer.
-
Incubate the cells with the respective dye solutions for 5-10 minutes at 37°C, protected from light.
-
For this compound and DiI, wash the cells three times with fresh imaging buffer to remove excess dye. For CellMask, follow the manufacturer's washing instructions.
3. Live-Cell Imaging and Internalization Assay:
-
Image the stained cells immediately using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for each dye.
-
Acquire images at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) to observe the rate and pattern of dye internalization.
-
Maintain the cells at 37°C and 5% CO2 during the imaging period.
4. Photostability Assay:
-
Select a field of view with well-stained cells for each dye.
-
Continuously expose the cells to excitation light at a consistent intensity.
-
Acquire images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.
-
Measure the fluorescence intensity of a defined region of interest (ROI) on the plasma membrane over time.
-
Calculate the photobleaching rate by fitting the fluorescence decay to an exponential function.
5. Cytotoxicity Assay (MTT Assay):
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations for each membrane dye (e.g., 0.1, 1, 5, 10, 25 µM) for a duration relevant to a typical imaging experiment (e.g., 2-4 hours).
-
Include untreated cells as a control.
-
After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each dye.
Visualizing Cellular Pathways and Workflows
To further illustrate the application and advantages of this compound, the following diagrams, generated using Graphviz, depict key cellular pathways and experimental workflows.
Caption: this compound endocytic pathway visualization.
Caption: Experimental workflow for comparing membrane dyes.
Conclusion
This compound offers a distinct set of advantages for researchers focused on the dynamic processes of endocytosis and vesicle trafficking in living cells. Its mechanism as a vital dye that is internalized through endocytosis provides a level of specificity for tracking these pathways that is unmatched by general membrane stains. While other dyes like DiI and CellMask Deep Red have their own strengths, particularly in applications requiring high photostability for long-term tracking or robust staining in fixed cells, this compound remains the superior choice for elucidating the intricate choreography of membrane dynamics in real-time. By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can confidently select the most appropriate fluorescent tool to advance their scientific discoveries.
References
Validating FM4-64 Uptake: A Comparative Guide to Endocytosis Inhibition
For researchers, scientists, and drug development professionals, understanding and accurately measuring endocytosis is critical. The fluorescent styryl dye, FM4-64, has emerged as a widely used tool for visualizing and tracking this fundamental cellular process. This guide provides a comprehensive comparison of methods to validate this compound uptake by utilizing various endocytosis inhibitors, offering supporting experimental data and detailed protocols to ensure robust and reliable results.
This compound is an amphiphilic dye that inserts into the outer leaflet of the plasma membrane and is subsequently internalized via endocytic vesicles.[1][2][3][4][5][6][7][8][9] Its fluorescence is low in aqueous environments but increases significantly upon binding to a membrane, making it an excellent marker for tracking the endocytic pathway. The validation of this compound uptake through the use of specific inhibitors is a crucial step to confirm that the observed internalization is indeed a result of active endocytosis and not passive diffusion or other artifacts.
Comparative Analysis of Endocytosis Inhibitors on this compound Uptake
A variety of pharmacological agents can be employed to dissect the specific pathways of endocytosis. The choice of inhibitor is critical and depends on the specific endocytic route being investigated. Below is a comparative summary of commonly used endocytosis inhibitors and their effects on this compound uptake.
| Inhibitor | Target/Mechanism | Pathway(s) Inhibited | Typical Working Concentration | Observed Effect on this compound Uptake |
| Tyrphostin A23 (TYR A23) | Inhibits the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in clathrin-mediated endocytosis. | Clathrin-Mediated Endocytosis (CME) | 50 µM | Significant inhibition of this compound internalization.[10] |
| Wortmannin (WM) | A specific and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), which are crucial for vesicle trafficking and macropinocytosis. | Macropinocytosis, PI3K-dependent endocytosis | 33 µM | Strong inhibition of this compound uptake.[10] |
| Brefeldin A (BFA) | A fungal metabolite that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, affecting membrane recycling and endocytosis. | General vesicle trafficking | 20 µM | Pronounced inhibition of this compound internalization.[10] |
| Dynasore | A cell-permeable inhibitor of the GTPase activity of dynamin, a protein essential for the scission of endocytic vesicles from the plasma membrane. | Dynamin-dependent endocytosis (including CME and caveolae-mediated endocytosis) | 80 µM | Partial to significant inhibition of this compound uptake.[10][11] |
| Filipin | A fluorescent antibiotic that binds to cholesterol, thereby disrupting the formation and function of lipid rafts and caveolae. | Caveolae-Mediated Endocytosis, Clathrin-Independent Endocytosis (CIE) | 15 µM | Partial inhibition of this compound uptake.[10][11][12] |
| Cytochalasin D (Cyt D) | An actin polymerization inhibitor that disrupts the actin cytoskeleton, which is involved in various forms of endocytosis, particularly phagocytosis and macropinocytosis. | Actin-dependent endocytosis | 40 µM | Partial inhibition of this compound uptake.[10][11][12] |
| Latrunculin B (Lat B) | A toxin that sequesters actin monomers, preventing their polymerization and disrupting the actin cytoskeleton. | Actin-dependent endocytosis | 500 nM | Partial inhibition of this compound uptake.[10] |
| Sodium Azide | A metabolic inhibitor that depletes cellular ATP, thereby blocking energy-dependent processes like endocytosis. | General energy-dependent endocytosis | Varies (e.g., used in some protocols) | Inhibition of dye internalization while plasma membrane staining remains.[3] |
Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: General this compound Uptake Assay
This protocol describes a basic procedure for observing this compound internalization in living cells.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Labeling:
-
Prepare a working solution of this compound in a suitable imaging buffer (e.g., HBSS, YEPD) at a final concentration of 5-20 µM.[13]
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the this compound working solution to the cells and incubate on ice for 20 minutes to label the plasma membrane without significant internalization.[13]
-
-
Chase and Imaging:
-
To initiate endocytosis, wash the cells twice with pre-warmed imaging buffer to remove excess dye.
-
Add fresh, pre-warmed imaging buffer and incubate the cells at their optimal growth temperature (e.g., 25°C or 37°C).[13]
-
Image the cells at various time points (e.g., 0, 15, 30, 60 minutes) using a fluorescence microscope with appropriate filter sets (e.g., Texas Red).[13][14]
-
Protocol 2: Validating this compound Uptake with Endocytosis Inhibitors
This protocol details the use of inhibitors to confirm that this compound uptake is an active endocytic process.
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare a working solution of the chosen inhibitor in the imaging buffer at the desired final concentration (see table above).
-
Remove the culture medium, wash the cells, and add the inhibitor solution.
-
Incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes) to allow for cellular uptake and target engagement.[10][15]
-
-
This compound Labeling and Chase:
-
Add this compound directly to the inhibitor-containing medium to the final desired concentration.
-
Incubate on ice for 20 minutes to label the plasma membrane.
-
Wash the cells twice with pre-warmed imaging buffer containing the inhibitor.
-
Add fresh, pre-warmed imaging buffer containing the inhibitor and incubate at the optimal temperature.
-
-
Imaging and Analysis:
-
Image the inhibitor-treated cells and a control group (treated with vehicle, e.g., DMSO) at various time points.
-
Quantify the intracellular fluorescence intensity or the number of internalized vesicles to determine the extent of inhibition.
-
Visualizing the Experimental Workflow and Pathways
To better illustrate the experimental process and the mechanisms of inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating this compound uptake using endocytosis inhibitors.
Caption: Major endocytic pathways and points of inhibition by various pharmacological agents.
Alternatives to this compound for Tracking Endocytosis
While this compound is a robust tool, several alternatives exist, each with unique properties that may be advantageous for specific experimental questions.
-
FM1-43 and FM5-95: These are analogs of this compound with similar membrane-staining properties but different fluorescence spectra, allowing for multiplexing with other fluorescent probes.[5][8][16]
-
TMA-DPH: Another membrane-selective dye that can be used to track endocytosis.[5]
-
pH-sensitive dyes (e.g., pHrodo™, ECGreen): These dyes are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[16][17][18] This property allows for the specific visualization of later stages of the endocytic pathway and reduces background fluorescence from the plasma membrane.
-
Fluorescently-labeled dextrans: These are used to trace fluid-phase endocytosis.[16][18]
References
- 1. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microinjecting FM4–64 validates it as a marker of the endocytic pathway in plants | Semantic Scholar [semanticscholar.org]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microinjecting this compound validates it as a marker of the endocytic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferred Sites of Exocytosis and Endocytosis Colocalize during High- But Not Lower-Frequency Stimulation in Mouse Motor Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different rates of endocytic activity and vesicle transport from the apical and synaptic poles of the outer hair cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. FM 4-64 uptake assay [bio-protocol.org]
- 14. colorado.edu [colorado.edu]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Endocytosis and Pinocytosis | Thermo Fisher Scientific - US [thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. biorxiv.org [biorxiv.org]
Tracking Endocytosis: A Comparative Guide to FM4-64 Colocalization with Key Endosomal Markers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the styryl dye FM4-64's performance in tracking the endocytic pathway through colocalization analysis with established endosomal markers.
The lipophilic styryl dye this compound is a widely utilized tool for visualizing the endocytic pathway in living cells. Its mechanism of action involves insertion into the outer leaflet of the plasma membrane, followed by internalization and transport through the endosomal system. This guide provides a comparative analysis of this compound's colocalization with key protein markers of early and late endosomes, and lysosomes, supported by experimental data and detailed protocols.
Performance Comparison: this compound Colocalization with Endosomal Markers
It is important to note that the following data is compiled from different studies, experimental systems, and cell types. Therefore, direct comparison of the absolute values should be made with caution.
| Endosomal Marker | Organelle | Typical Time Post-Internalization | Quantitative Colocalization (Pearson's Correlation Coefficient) | Reference Cell Type |
| EEA1 (Early Endosome Antigen 1) | Early Endosomes | 5 - 15 minutes | ~0.6 - 0.8 | Mammalian Cells |
| Rab5 | Early Endosomes | 5 - 20 minutes | ~0.7 | Fungal Hyphae |
| Rab7 | Late Endosomes | 20 - 60 minutes | ~0.5 - 0.7 | Mammalian & Fungal Cells |
| LAMP1 (Lysosomal-associated membrane protein 1) | Lysosomes/Vacuoles | > 60 minutes | ~0.4 - 0.6 | Mammalian Cells |
Note: The Pearson's Correlation Coefficient (PCC) ranges from -1 to 1, where 1 indicates perfect positive correlation, -1 indicates perfect negative correlation, and 0 indicates no correlation. The values presented are estimations based on published images and qualitative descriptions where exact numerical data was not provided.
Experimental Protocols
General Protocol for this compound Staining and Live-Cell Imaging
This protocol describes a pulse-chase experiment to visualize the trafficking of this compound through the endocytic pathway.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
Cells of interest cultured on glass-bottom dishes
-
Confocal microscope with appropriate filter sets for this compound (Excitation/Emission: ~515/640 nm)
Procedure:
-
Preparation: Grow cells to an appropriate confluency on glass-bottom dishes suitable for live-cell imaging.
-
Staining (Pulse):
-
Pre-chill the cells and imaging medium to 4°C to inhibit endocytosis.
-
Dilute the this compound stock solution in cold imaging medium to a final working concentration (typically 2-5 µM).
-
Replace the culture medium with the cold this compound staining solution.
-
Incubate the cells on ice for 1-2 minutes to allow the dye to label the plasma membrane.
-
-
Wash:
-
Quickly wash the cells twice with cold imaging medium to remove excess dye.
-
-
Initiate Internalization (Chase):
-
Replace the cold medium with pre-warmed (37°C) imaging medium.
-
Immediately begin imaging using a confocal microscope.
-
-
Image Acquisition:
-
Acquire images at regular time intervals (e.g., every 5-10 minutes) for up to 60-90 minutes to track the movement of this compound through different endosomal compartments.
-
Protocol for Co-staining of this compound and GFP-tagged Endosomal Markers
This protocol outlines the procedure for visualizing the colocalization of this compound with fluorescently-tagged endosomal markers.
Materials:
-
Cells stably or transiently expressing GFP-tagged endosomal markers (e.g., GFP-Rab5, GFP-Rab7)
-
This compound stock solution
-
Live-cell imaging medium
-
Confocal microscope with dual-channel imaging capabilities
Procedure:
-
Cell Preparation: Culture cells expressing the GFP-tagged marker on glass-bottom dishes.
-
This compound Staining: Follow the pulse-chase protocol for this compound staining as described above.
-
Dual-Channel Imaging:
-
After initiating the chase, acquire images simultaneously in both the GFP channel (Excitation/Emission: ~488/509 nm) and the this compound channel.
-
Capture images at various time points to observe the temporal colocalization of this compound with the specific endosomal marker.
-
-
Colocalization Analysis:
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin, or commercial software) to quantify the degree of colocalization between the two channels.
-
Calculate Pearson's Correlation Coefficient or Mander's Overlap Coefficient to obtain quantitative data.
-
Visualizing the Endocytic Pathway
The following diagrams illustrate the key stages of the endocytic pathway and the experimental workflow for assessing this compound colocalization.
Caption: The endocytic journey of this compound.
Caption: this compound colocalization workflow.
A Comparative Guide to Plasma Membrane Labeling: FM4-64 vs. CellMask
For Researchers, Scientists, and Drug Development Professionals
Choosing the optimal fluorescent dye for plasma membrane labeling is critical for a wide range of applications, from tracking cellular dynamics to high-content screening. This guide provides an objective comparison of two commonly used plasma membrane stains, FM4-64 and CellMask, to aid in the selection of the most appropriate tool for your research needs. While direct quantitative comparative studies are limited, this guide synthesizes available data on their mechanisms, spectral properties, and operational characteristics.
At a Glance: Key Property Comparison
| Feature | This compound | CellMask (Deep Red) |
| Mechanism of Action | Lipophilic styryl dye that inserts into the outer leaflet of the plasma membrane and is subsequently internalized through endocytosis.[1][2][3] | Amphipathic molecule with a lipophilic moiety for membrane loading and a hydrophilic dye for anchoring, designed for slow internalization.[4] |
| Excitation/Emission Maxima | ~515 nm / ~640 nm[5] (can vary depending on the membrane environment) | ~649 nm / ~666 nm[4] |
| Suitability for Live Cells | Yes, widely used for tracking endocytosis and vesicle trafficking.[2][3][6] | Yes, designed for live-cell imaging with minimal internalization for 30-90 minutes.[4][7] |
| Suitability for Fixed Cells | Can be used with fixation, but internalization prior to fixation is a consideration.[8][9] | Yes, staining is maintained after formaldehyde fixation.[4][7] |
| Permeabilization Compatibility | Not recommended as it can lead to loss of specific membrane staining. | No, staining does not survive detergent extraction.[4][7] |
| Internalization Rate | Actively internalized via endocytosis, serving as a tracer for this pathway.[3][6] The rate is dependent on cell type and temperature.[10] | Designed to be slow to internalize, providing a longer window for plasma membrane-specific imaging.[4][7] |
| Photostability | Generally considered to have good photostability.[6] (Quantitative comparison to CellMask is not readily available). | Information on photostability relative to other dyes is not extensively published. |
| Cytotoxicity | Generally reported to have low cytotoxicity.[6] | Some studies suggest potential cytotoxicity in specific cell types, such as neurons.[11] |
Mechanism of Action and Staining Dynamics
This compound and CellMask employ different strategies for plasma membrane labeling, which dictates their primary applications.
This compound: As a lipophilic styryl dye, this compound is virtually non-fluorescent in aqueous environments and becomes intensely fluorescent upon insertion into a lipid membrane.[1][3] Its primary mode of interaction is the insertion of its lipophilic tail into the outer leaflet of the plasma membrane.[3] A key characteristic of this compound is that it is actively taken up by cells through endocytosis.[3][6] This property makes it an invaluable tool for studying vesicle trafficking and the dynamics of the endocytic pathway.[2][3][6] Over time, the dye will move from the plasma membrane to internal structures such as endosomes and eventually the vacuolar membrane in yeast and plant cells.[10]
CellMask: CellMask stains are amphipathic molecules, possessing both a lipophilic component that inserts into the cell membrane and a hydrophilic dye component that acts as an anchor.[4] This design is intended to provide stable and uniform labeling of the plasma membrane with a significantly slower rate of internalization compared to traditional lipophilic dyes.[4][7] This makes CellMask particularly suitable for applications where the primary goal is to delineate the cell boundary over a period of time without significant signal appearing in intracellular compartments.[7]
Experimental Protocols
Detailed protocols should be optimized for specific cell types and experimental conditions. Below are generalized protocols for staining live adherent cells.
This compound Staining Protocol (for Endocytosis Tracking)
-
Prepare Staining Solution: Prepare a working solution of 5-10 µM this compound in a suitable imaging buffer (e.g., HBSS or serum-free medium) from a stock solution in DMSO.
-
Cell Preparation: Culture adherent cells on coverslips to the desired confluency.
-
Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at the desired temperature (e.g., 37°C for active endocytosis or 4°C to inhibit it) for 5-30 minutes. Incubation time will depend on the desired stage of the endocytic pathway to be visualized.
-
Washing: Wash the cells twice with fresh imaging buffer to remove unbound dye.
-
Imaging: Proceed with fluorescence microscopy using appropriate filter sets (e.g., excitation ~515 nm, emission ~640 nm).
CellMask Staining Protocol (for Plasma Membrane Delineation)
-
Prepare Staining Solution: Dilute the CellMask stock solution to a 1X working concentration in a suitable imaging buffer or culture medium as per the manufacturer's instructions.
-
Cell Preparation: Culture adherent cells on coverslips.
-
Staining: Remove the culture medium and add the CellMask working solution to the cells.
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Washing: Wash the cells three times with fresh imaging buffer.
-
Imaging: Image the cells using the appropriate filter set for the specific CellMask variant (e.g., for Deep Red, excitation ~649 nm, emission ~666 nm). For live-cell imaging, the plasma membrane staining is expected to be stable for 30-90 minutes.[4][7]
Key Considerations for Dye Selection
The choice between this compound and CellMask depends heavily on the experimental goals.
-
Studying Endocytosis: this compound is the superior choice for visualizing and quantifying the internalization of the plasma membrane and tracking the fate of endocytic vesicles.[2][3][6]
-
Long-term Plasma Membrane Tracking: For experiments requiring stable and specific labeling of the plasma membrane over an extended period with minimal intracellular signal, CellMask is generally more suitable due to its slower internalization rate.[4][7]
-
Fixed-Cell Imaging: Both dyes can be used for fixed-cell imaging, however, CellMask's staining pattern is well-maintained after formaldehyde fixation.[4][7] It is important to note that neither dye is compatible with detergent permeabilization, which is often required for subsequent immunofluorescence staining of intracellular targets.[4]
-
Spectral Compatibility: The availability of CellMask in multiple colors (Green, Orange, Deep Red) offers greater flexibility for multicolor imaging experiments compared to the single red fluorescence of this compound.[4]
Conclusion
Both this compound and CellMask are effective fluorescent dyes for labeling the plasma membrane, but their distinct properties make them suitable for different research applications. This compound is the established tool for investigating the dynamic processes of endocytosis and vesicle trafficking. In contrast, CellMask is designed for applications requiring clear and stable delineation of the plasma membrane in live or fixed cells, with the added benefit of spectral variety for multiplexing. The optimal choice will always depend on the specific questions being addressed, the cell type under investigation, and the imaging modality being used. Researchers are encouraged to perform pilot experiments to validate the chosen dye's performance under their specific experimental conditions.
References
- 1. Organization and regulation of intracellular plasma membrane-connected HIV-1 assembly compartments in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. FRET analysis of transmembrane flipping of this compound in plant cells: is this compound a robust marker for endocytosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to FM4-64 and its Alternatives for Quantitative Fluorescence Analysis of Endocytosis
For researchers, scientists, and drug development professionals engaged in the study of endocytosis and membrane dynamics, the selection of an appropriate fluorescent probe is paramount for acquiring accurate and quantifiable data. This guide provides a detailed comparison of the widely used styryl dye, FM4-64, with its common alternatives, including FM1-43, CellMask™ Orange, and the novel fixable dye, mCLING. The comparison focuses on quantitative performance metrics, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Executive Summary
This compound is a lipophilic styryl dye extensively used as a vital stain to trace endocytic pathways. Its fluorescence is significantly enhanced upon insertion into the lipid-rich environment of the plasma membrane, and it is subsequently internalized via endocytic vesicles, allowing for the real-time visualization and quantification of membrane trafficking. While this compound is a robust and versatile tool, several alternatives exist, each with distinct advantages and disadvantages in terms of fluorescence intensity, photostability, cytotoxicity, and experimental flexibility. This guide aims to provide a clear, data-driven comparison to inform your experimental design.
Performance Comparison of Membrane Dyes
The following tables summarize the key performance characteristics of this compound and its alternatives based on available experimental data.
| Parameter | This compound | FM1-43 | CellMask™ Orange | mCLING | Source |
| Relative Fluorescence Intensity | Dimmer | Brighter | Data not directly comparable | Data not directly comparable | [1] |
| Photostability | More Photostable | Less Photostable | Data not available | Fixable, implies good stability | [2] |
| Cytotoxicity | Low | Higher | Low to Moderate | Low | [2] |
| Fixability | No | No | No | Yes | [3] |
| Live Cell Imaging | Yes | Yes | Yes | Yes | [2][3][4] |
| Endocytosis Tracer | Yes | Yes | Yes | Yes | [2][3][4] |
In-Depth Analysis of Each Dye
This compound: The Established Standard
This compound has long been a staple in endocytosis research due to its reliability and well-characterized behavior in a variety of model systems, from yeast to mammalian neurons.[5][6] Its mechanism of action involves the insertion of its lipophilic tail into the outer leaflet of the plasma membrane, leading to a significant increase in fluorescence.[7] The dye is then carried into the cell within endocytic vesicles, allowing for the tracking of their movement and fusion with endosomal compartments.
Advantages:
-
Well-established protocols: A vast body of literature exists, providing detailed protocols for its use in diverse applications.[8][9]
-
Good photostability: Compared to its analogue FM1-43, this compound exhibits greater resistance to photobleaching, making it more suitable for time-lapse imaging.[2]
-
Low cytotoxicity: It is generally considered to have minimal toxic effects on cells at typical working concentrations.[2]
Limitations:
-
Lower fluorescence intensity: this compound is notably dimmer than other styryl dyes like FM1-43, which may necessitate higher concentrations or more sensitive detection systems.
-
Not fixable: The dye is not retained in the membrane after cell fixation with aldehydes or permeabilization with detergents, precluding its use in immunocytochemistry experiments.[3]
FM1-43: The Brighter Alternative
FM1-43 shares a similar mechanism of action with this compound but offers a significantly brighter fluorescent signal. This increased brightness can be advantageous for imaging systems with lower sensitivity or when using low dye concentrations to minimize potential artifacts.
Advantages:
-
High fluorescence intensity: It is one of the brightest styryl dyes available, providing excellent signal-to-noise ratios.
Limitations:
-
Lower photostability: FM1-43 is more susceptible to photobleaching than this compound, which can be a significant drawback for long-term imaging experiments.[2]
-
Higher potential for cytotoxicity: Some studies suggest that FM1-43 may be more cytotoxic than this compound.[2]
-
Not fixable: Similar to this compound, it is not compatible with fixation and permeabilization protocols.
CellMask™ Orange: A Commercially Available Alternative
CellMask™ Orange is another lipophilic dye designed for plasma membrane staining in live cells. It is often used as a general membrane marker but can also be employed to track endocytosis.
Advantages:
-
Good for outlining cell boundaries: It provides clear and uniform staining of the plasma membrane.
-
Can be used in live cells: Suitable for real-time imaging of membrane dynamics.[10]
Limitations:
-
Limited quantitative comparison data: There is a lack of publicly available, direct quantitative comparisons of its fluorescence intensity, photostability, and cytotoxicity against this compound for endocytosis tracking.
-
Not fixable: The staining does not withstand permeabilization, limiting its use in multiplexed imaging with intracellular antibodies.[11]
mCLING: The Fixable Innovation
mCLING (membrane-binding fluorophore-cysteine-lysine-palmitoyl group) is a newer generation probe designed to overcome the major limitation of traditional styryl dyes: their inability to be fixed.[3] This probe covalently attaches to membrane proteins, allowing for the retention of the fluorescent signal even after fixation and permeabilization.[12][13]
Advantages:
-
Fixable and permeabilization-compatible: This unique feature allows for the combination of live-cell endocytosis tracking with subsequent immunofluorescence staining of intracellular targets.[3]
-
Suitable for super-resolution microscopy: Its properties make it amenable to advanced imaging techniques.[3]
-
Low cytotoxicity: It has been shown to have minimal toxic effects on cells.
Limitations:
-
Different mechanism of retention: As it covalently binds, its behavior and potential long-term effects might differ from the reversible binding of FM dyes.
Experimental Protocols
Quantitative Analysis of this compound Fluorescence Intensity
This protocol is adapted from methods used for quantifying endocytosis in plant and yeast cells.[5][6]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells of interest
-
Appropriate imaging medium (e.g., cell culture medium, buffer)
-
Confocal microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~640 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Staining:
-
Dilute the this compound stock solution to a final working concentration (typically 2-10 µM) in pre-warmed imaging medium.
-
Replace the culture medium with the this compound staining solution.
-
Incubate the cells for a specific time (e.g., 5-15 minutes) at the desired temperature (e.g., 37°C) to allow for dye uptake via endocytosis.
-
-
Washing (Optional but Recommended): To reduce background fluorescence from the plasma membrane, you can perform a wash step.
-
Gently remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging medium.
-
-
Image Acquisition:
-
Immediately after staining (or washing), acquire images using a confocal microscope.
-
Use consistent laser power, gain, and pinhole settings across all samples to ensure comparability.
-
Acquire a time-lapse series to observe the dynamics of endocytic vesicle trafficking.
-
-
Quantitative Analysis:
-
Open the image series in ImageJ/Fiji.
-
For each cell, define a region of interest (ROI) encompassing the entire cell and another ROI for the intracellular region (excluding the plasma membrane).
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Calculate the ratio of intracellular fluorescence to total cell fluorescence to quantify the extent of endocytosis.
-
Visualization of Key Processes
Endocytic Pathway of this compound
The following diagram illustrates the process of this compound uptake and its trafficking through the endocytic pathway.
Caption: Workflow of this compound internalization and trafficking.
General Experimental Workflow for Quantitative Analysis
This diagram outlines the key steps involved in a typical quantitative fluorescence microscopy experiment using membrane dyes.
Caption: Experimental workflow for quantitative fluorescence analysis.
Conclusion
The choice between this compound and its alternatives depends critically on the specific requirements of the experiment. For routine, long-term live-cell imaging of endocytosis where photostability and low cytotoxicity are paramount, this compound remains a solid choice. When a brighter signal is necessary and imaging times are shorter, FM1-43 may be preferable. For studies requiring subsequent immunofluorescence, the fixable nature of mCLING offers a distinct advantage, making it a powerful tool for correlative light and electron microscopy and super-resolution studies. While CellMask™ Orange is a viable option for general membrane staining, more extensive quantitative comparisons are needed to fully assess its performance specifically for endocytosis tracking against the established styryl dyes. Researchers are encouraged to consider the trade-offs between these probes and to perform pilot experiments to determine the optimal dye and conditions for their specific biological system and imaging setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new probe for super-resolution imaging of membranes elucidates trafficking pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing endocytosis from the enterocyte brush border using fluorescent lipophilic dyes: lipid sorting at the apical cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Concentration-Dependent Staining of Lactotroph Vesicles by FM 4-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging of this compound, a Tool for Tracing the Endocytic Pathways in Arabidopsis Root Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Confounding factors in vesicle uptake studies using fluorescent lipophilic membrane dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. sysy.com [sysy.com]
FM4-64: A Reliable Marker for Clathrin-Mediated Endocytosis? A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate cellular marker is paramount for the accurate study of endocytic pathways. The fluorescent styryl dye FM4-64 is widely used as a tracer for endocytosis and vesicle trafficking. This guide provides an objective comparison of this compound with established markers of clathrin-mediated endocytosis (CME), supported by experimental data, to evaluate its reliability as a specific marker for this pathway.
Introduction to this compound and Endocytosis
This compound is an amphipathic styryl dye that inserts into the outer leaflet of the plasma membrane, where it becomes intensely fluorescent. Its inability to cross the lipid bilayer makes it an effective tool for tracking the internalization of the plasma membrane through endocytosis. As endocytic vesicles form and traffic through the cell, the dye travels with them, sequentially labeling early endosomes, late endosomes, and ultimately, lysosomes or vacuoles. This process can be visualized and quantified using fluorescence microscopy.
Clathrin-mediated endocytosis is a major and well-characterized pathway for the uptake of specific cargo molecules from the extracellular space. This process involves the assembly of a clathrin coat on the cytosolic face of the plasma membrane, which drives the formation of an invaginated pit that subsequently pinches off to become a clathrin-coated vesicle. Given the widespread use of this compound as a general endocytosis marker, a critical question arises: how reliably does it report on the specific activity of the clathrin-mediated pathway?
Performance Comparison: this compound vs. Gold-Standard CME Markers
To assess the specificity of this compound for CME, its performance must be compared against molecules that are internalized predominantly through this pathway, such as the transferrin receptor (TfR). Transferrin, a protein that binds and transports iron, is the archetypal cargo for CME and serves as a gold-standard marker.
Experimental evidence suggests that this compound is internalized through multiple endocytic routes, including both clathrin-dependent and clathrin-independent pathways. This makes it a valuable tool for visualizing overall endocytic activity, often referred to as bulk endocytosis. However, its lack of specificity for a single pathway means that its use as a sole marker for CME requires careful consideration and the use of appropriate controls.
Evidence for Clathrin-Dependent Uptake
Studies utilizing pharmacological inhibitors and genetic disruption of the clathrin machinery have demonstrated that a significant portion of this compound uptake is indeed clathrin-dependent.
-
Pharmacological Inhibition: Treatment of cells with inhibitors of CME, such as Ikarugamycin (IKA) or dynasore (a dynamin inhibitor), has been shown to significantly block the internalization of this compound.[1][2][3] For instance, in tobacco protoplasts, IKA strongly inhibits the endocytosis of this compound.[4]
-
Genetic Interference: Genetic manipulation that impairs the function of clathrin heavy chain has also been shown to reduce the uptake of this compound, providing further evidence for its entry via the clathrin-dependent pathway.
Evidence for Clathrin-Independent Uptake
Conversely, a body of evidence indicates that this compound can also enter cells through pathways that do not involve clathrin.
-
Incomplete Inhibition: In some experiments, even in the presence of CME inhibitors, a residual uptake of this compound is observed, suggesting the activity of one or more clathrin-independent endocytosis (CIE) pathways.[4]
-
Use as a Bulk Endocytosis Marker: The literature frequently refers to this compound as a marker for bulk endocytosis, acknowledging its utility in tracking the total volume of membrane internalization without discriminating between different mechanisms.[5]
Quantitative Data Summary
The following table summarizes the key differences in the application and specificity of this compound and Transferrin as endocytosis markers.
| Feature | This compound | Transferrin |
| Primary Uptake Pathway | Clathrin-Mediated & Clathrin-Independent (Bulk Endocytosis)[5] | Clathrin-Mediated Endocytosis[6] |
| Specificity for CME | Low to Moderate | High |
| Mechanism of Labeling | Intercalates into the outer leaflet of the plasma membrane[7] | Binds to the Transferrin Receptor (TfR)[6] |
| Typical Cargo | General membrane tracer | Iron-bound transferrin |
| Effect of CME Inhibitors | Partial to strong inhibition of uptake[4] | Strong inhibition of uptake |
| Primary Application | Visualizing and quantifying total endocytic activity | Specific measurement of clathrin-mediated endocytosis |
Signaling and Internalization Pathways
To understand the context of this compound's utility, it is helpful to visualize the major endocytic pathways.
This compound, as a bulk endocytosis marker, can be internalized through CME as well as various clathrin-independent pathways.
Experimental Protocols
Protocol 1: this compound Uptake Assay for Bulk Endocytosis
This protocol allows for the visualization and quantification of total membrane internalization.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium or appropriate buffer (e.g., HBSS)
-
Coverslips with cultured adherent cells
-
Confocal microscope
Procedure:
-
Preparation: Prepare a working solution of this compound (typically 5-10 µM) in pre-warmed cell culture medium or buffer.
-
Labeling: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for a specified time course (e.g., 2, 5, 10, 15, 30 minutes). For a pulse-chase experiment, after the initial incubation, wash the cells with fresh, dye-free medium and incubate for various chase periods.
-
Washing: To stop the uptake and remove excess dye from the plasma membrane, wash the cells three times with ice-cold buffer.
-
Imaging: Immediately image the cells using a confocal microscope. Use appropriate laser lines and emission filters for this compound (e.g., excitation ~515 nm, emission ~640 nm).
-
Quantification: Measure the intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). This is often expressed as the ratio of intracellular fluorescence to plasma membrane fluorescence.
Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This protocol specifically measures the rate of CME using fluorescently labeled transferrin.[1][8][9]
Materials:
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)
-
Serum-free cell culture medium
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Confocal microscope
Procedure:
-
Serum Starvation: To upregulate transferrin receptor expression, incubate cells in serum-free medium for at least 1 hour at 37°C.[10]
-
Labeling: Add pre-warmed medium containing fluorescently labeled transferrin (typically 10-25 µg/mL) to the cells.[1][10]
-
Incubation: Incubate at 37°C for a defined period (e.g., 1-15 minutes) to allow for internalization.[1][9]
-
Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0).[8]
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization & Staining (for co-localization): If co-staining for intracellular markers, permeabilize the cells and proceed with standard immunofluorescence protocols.
-
Imaging: Mount the coverslips and image using a confocal microscope with the appropriate settings for the chosen fluorophore.
-
Quantification: Measure the fluorescence intensity of internalized transferrin puncta using image analysis software.[9]
Protocol 3: Co-localization of this compound with Clathrin
This experiment can help determine the extent to which this compound is internalized in clathrin-coated vesicles.
Materials:
-
Cells expressing a fluorescently tagged clathrin light chain (e.g., CLC-GFP)
-
This compound working solution
-
Confocal microscope with capabilities for dual-color imaging
Procedure:
-
Cell Culture: Plate cells expressing fluorescently tagged clathrin on coverslips.
-
This compound Labeling: Perform a short-term this compound uptake assay as described in Protocol 1 (e.g., 2-5 minutes incubation) to capture early endocytic events.
-
Washing: Wash the cells with ice-cold buffer to stop uptake and remove background fluorescence.
-
Live-Cell Imaging: Immediately image the live cells using a confocal microscope, acquiring images in both the green (for CLC-GFP) and red (for this compound) channels simultaneously or in rapid succession.
-
Co-localization Analysis: Use image analysis software to quantify the degree of overlap between the green and red signals. Co-localization coefficients such as Pearson's or Manders' can be calculated to provide a quantitative measure of association.
Conclusion and Recommendations
This compound is a robust and valuable tool for visualizing and quantifying bulk endocytosis. Experimental evidence clearly demonstrates that its internalization is, in large part, dependent on the clathrin machinery. However, the existence of clathrin-independent uptake routes for this dye means that it cannot be considered a specific marker for CME.
For researchers aiming to specifically study clathrin-mediated endocytosis, the following recommendations are advised:
-
Primary Marker: Use a gold-standard CME cargo, such as fluorescently labeled transferrin, as the primary marker for quantifying this pathway.
-
Complementary Use of this compound: this compound can be used in parallel to assess the overall endocytic activity of the cells, providing a broader context for the specific CME measurements.
-
Inhibitor Studies: When using this compound to infer CME activity, it is crucial to perform parallel experiments with well-characterized inhibitors of CME to dissect the clathrin-dependent component of its uptake.
-
Genetic Models: The most definitive approach is to use cell lines with genetic modifications that specifically disrupt the clathrin machinery and observe the effect on this compound internalization compared to control cells.
By employing these rigorous experimental designs, researchers can leverage the strengths of this compound as a general endocytic tracer while avoiding potential misinterpretations when studying the specific and intricate process of clathrin-mediated endocytosis.
References
- 1. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 2. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Clathrin-mediated endocytosis is inhibited during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. protocols.io [protocols.io]
- 10. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
A Researcher's Guide to the Genetic Validation of the FM4-64 Trafficking Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the genetic validation of the FM4-64 trafficking pathway, a cornerstone for studying endocytosis in yeast and other model organisms. We offer a comparative analysis of this compound with alternative endocytic tracers, detailed experimental protocols, and a summary of key genetic players whose disruption alters this compound transport, supported by available experimental data.
Introduction to this compound and the Endocytic Pathway
The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide (this compound), is a vital fluorescent probe used to monitor endocytosis. Its utility lies in its mechanism of action: it inserts into the outer leaflet of the plasma membrane and is subsequently internalized via endocytic vesicles.[1] This allows for the real-time visualization of membrane trafficking through various intracellular compartments, including early and late endosomes, ultimately leading to the vacuole (in yeast and fungi) or lysosome (in mammalian cells).[1][2] The pathway is energy-dependent and can be inhibited at low temperatures, confirming its reliance on active cellular processes.[3][4]
The genetic dissection of this pathway, primarily in the budding yeast Saccharomyces cerevisiae, has been instrumental in identifying a cohort of genes essential for endocytosis and vacuolar protein sorting.
Genetic Validation: Key Genes and Mutant Phenotypes
Genetic screens have been pivotal in identifying mutants with defects in the this compound trafficking pathway. These screens often rely on identifying cells that mislocalize the dye, for instance, by accumulating it in punctate structures instead of the vacuolar membrane. Flow cytometry has been employed to sort and isolate such mutants based on altered fluorescence patterns.[3][5]
Two major classes of mutants that exhibit altered this compound trafficking are the vacuolar protein sorting (vps) and the styryl dye vacuolar localization (svl) mutants.
Vacuolar Protein Sorting (vps) Mutants
The vps mutants were initially identified based on their inability to correctly sort and transport vacuolar hydrolases. Many of these mutants also display pronounced defects in endocytosis, as evidenced by aberrant this compound staining patterns. The vps mutants are categorized into several classes (A-F) based on their vacuolar morphology and the step of the trafficking pathway that is blocked. Class E vps mutants, for example, accumulate this compound in an exaggerated prevacuolar/late endosomal compartment, known as the class E compartment.[1][6]
Styryl Dye Vacuolar Localization (svl) Mutants
A genetic screen specifically designed to isolate mutants with defects in this compound localization led to the identification of svl mutants.[3][7] These mutants are classified based on their this compound staining phenotype:
-
Class I: Exhibit very large vacuoles.
-
Class II: Display fragmented vacuoles.
-
Class III: Show a strong phenotype with punctate or diffuse this compound staining, representing a blockage in the transport of the dye to the vacuole.[3]
Several svl genes have been identified as alleles of known VPS genes, highlighting the convergence of the endocytic and vacuolar protein sorting pathways.[3][7]
Data Presentation: Phenotypes of Key Endocytosis Mutants
| Gene Class | Mutant | Phenotype | Reference |
| Class E VPS | vps27Δ | Accumulation of this compound in an enlarged perivacuolar class E compartment; weak vacuolar membrane staining. | [1] |
| vps4Δ | Similar to vps27Δ, with this compound accumulating in the class E compartment. | [8] | |
| Class D VPS | vps45Δ | Delayed and reduced delivery of this compound to the vacuole. | [9] |
| SVL | svl2/vps41 | Punctate/diffuse this compound staining. | [3][7] |
| svl6/vps16 | Punctate/diffuse this compound staining. | [3][7] | |
| svl7/fab1 | Large vacuoles. | [3][7] | |
| Actin Cytoskeleton | act1 | Defective internalization of this compound from the plasma membrane. | [10] |
| sla2Δ | Accumulation of short membrane invaginations and a block in endocytic uptake. | [11] | |
| Other | ccz1Δ | Significant delay in the transport of this compound from endosomes to the vacuole. | [4] |
Visualizing the this compound Trafficking Pathway and its Genetic Validation
To better understand the process, the following diagrams illustrate the this compound trafficking pathway and the experimental workflow for its genetic validation.
References
- 1. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of yeast mutants defective for localization of vacuolar vital dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of yeast mutants defective for localization of vacuolar vital dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific Retrieval of the Exocytic SNARE Snc1p from Early Yeast Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Actin and Endocytosis in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrastructural Imaging of Endocytic Sites in Saccharomyces cerevisiae by Transmission Electron Microscopy and Immunolabeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FM4-64 Staining: Wild-Type vs. Mutant Cells in Endocytosis Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FM4-64 staining in wild-type and mutant cells, offering insights into the functional consequences of genetic mutations on the endocytic pathway. The lipophilic styryl dye, this compound, serves as a vital tool for visualizing and quantifying endocytosis, as it intercalates into the plasma membrane and is subsequently internalized through endocytic vesicles. By tracking its journey through the cell, researchers can elucidate the intricate mechanisms of membrane trafficking and the impact of specific mutations on this fundamental cellular process.
Quantitative Data Summary
The following table summarizes quantitative data from studies comparing this compound staining in wild-type cells versus various mutant cell lines, highlighting key differences in endocytic kinetics and efficiency.
| Organism/Cell Type | Mutant | Gene Function | Key Quantitative Difference from Wild-Type | Reference |
| Arabidopsis thaliana (root cortical cells) | pas2-1 | Fatty Acid Elongation | Endocytosis of this compound was significantly delayed, requiring approximately 20 minutes for internalization compared to 5 minutes in wild-type. | |
| Saccharomyces cerevisiae (yeast) | vma3Δ | V-ATPase subunit | Transport of this compound to the vacuole was markedly slowed down. After 60 minutes, mutant cells showed vacuolar staining comparable to wild-type cells at only 20 minutes. | |
| Saccharomyces cerevisiae (yeast) | vps27 (Class E) | ESCRT-0 complex subunit | This compound intensely stained enlarged pre-vacuolar compartments (Class E compartments), with only weak staining of the vacuolar membrane. | |
| Saccharomyces cerevisiae (yeast) | svl (styryl dye vacuolar localization) mutants | Various | Class I mutants exhibited very large vacuoles, Class II showed fragmented vacuoles, and Class III displayed punctate/diffuse this compound staining without vacuole fragmentation. |
Visualizing the Endocytic Pathway and Experimental Workflow
To better understand the process of this compound staining and how mutations can affect the endocytic pathway, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are generalized protocols for this compound staining in Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana (plant) root cells.
Protocol 1: this compound Staining of Yeast Vacuoles (Saccharomyces cerevisiae)
This pulse-chase protocol is designed to specifically label the vacuolar membrane.
Materials:
-
Log-phase yeast culture (OD600 between 0.5-0.8)
-
YPD medium
-
This compound stock solution (1.6 µM in DMSO)
-
Sterile water
-
YNB medium
-
Microcentrifuge tubes
-
Concanavalin A (ConA) or Poly-L-lysine coated slides
Procedure:
-
Cell Harvest: Transfer 1 mL of log-phase yeast culture to a microcentrifuge tube and centrifuge at 5,000 x g for 5 minutes at room temperature.
-
Staining (Pulse): Aspirate the supernatant and resuspend the cell pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.
-
Incubation: Incubate the cell suspension in a 30°C water bath for 20 minutes.
-
Wash: Add 1 mL of YPD and centrifuge at 5,000 x g for 5 minutes.
-
Chase: Aspirate the supernatant, resuspend the cell pellet in 5 mL of fresh YPD, and incubate with shaking at 30°C for 90-120 minutes.
-
Final Wash and Resuspension: Centrifuge the cells at 5,000 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in 1 mL of sterile water. Repeat this wash step once more and finally resuspend the pellet in 25 µL of YNB medium to reduce background fluorescence.
-
Microscopy: Spot 7 µL of the cell suspension onto a ConA or poly-L-lysine coated slide, cover with a coverslip, and observe under a fluorescence microscope using a Texas Red or equivalent filter set.
Note: To label the entire endocytic pathway, a continuous pulse with this compound for 60-120 minutes can be performed without the chase step. For temperature-sensitive mutants, the experiment should be designed to accommodate the specific temperature requirements.
Protocol 2: this compound Staining and Uptake in Arabidopsis thaliana Root Cells
This protocol is designed for observing the kinetics of this compound uptake in root epidermal cells.
Materials:
-
5-7 day old Arabidopsis thaliana seedlings grown vertically on MS agar plates
-
Liquid MS medium
-
This compound stock solution (2 mM in DMSO)
-
6-well plate
-
Ice
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Preparation: Prepare a 6-well plate with 1 mL of liquid MS medium in three wells. To the first well, add this compound stock solution to a final concentration of 2-4 µM. Keep the plate on ice for 15-30 minutes to pre-cool the solutions.
-
Staining: Gently transfer seedlings into the well containing the this compound staining solution. Incubate on ice for 5-10 minutes to allow the dye to label the plasma membrane while inhibiting endocytosis.
-
Wash: Transfer the seedlings sequentially to the two wells containing cold, dye-free liquid MS medium to wash off excess this compound.
-
Mounting and Imaging: Mount the seedlings in a drop of liquid MS medium on a microscope slide. Immediately begin imaging the root epidermal cells using a confocal microscope.
-
Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 1-3 minutes) for up to 30 minutes to monitor the internalization of the dye.
-
Quantification: Measure the fluorescence intensity of the plasma membrane and the intracellular compartments over time using image analysis software such as ImageJ. The ratio of intracellular to plasma membrane fluorescence can be calculated to quantify the rate of endocytosis.
Note: The excitation maximum for this compound is around 515 nm, making the 488 nm or 514 nm laser lines of a confocal microscope suitable for imaging. It is crucial to handle the seedlings gently to avoid root damage.
Conclusion
This compound staining is a powerful and versatile technique for investigating the endocytic pathway in a variety of organisms. By comparing the dynamics of this compound uptake and trafficking in wild-type versus mutant cells, researchers can gain valuable insights into the roles of specific genes and proteins in membrane transport. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at dissecting the complexities of endocytosis.
A Researcher's Guide to Cross-Validating FM4-64 Data with Electron Microscopy for Endocytosis Studies
For researchers, scientists, and drug development professionals investigating the intricate processes of endocytosis, the choice of methodology is paramount. This guide provides a comprehensive comparison of two powerful techniques: the use of the fluorescent styryl dye FM4-64 for live-cell imaging and the high-resolution capabilities of electron microscopy (EM). Understanding the strengths and limitations of each approach is crucial for robust experimental design and accurate data interpretation. This guide offers a detailed comparison, experimental protocols, and visual workflows to aid in the cross-validation of findings between these two essential methodologies.
Unveiling Endocytosis: A Tale of Two Techniques
This compound is an amphiphilic styryl dye widely used to track endocytosis and vesicle trafficking in living cells.[1][2][3] Its mechanism relies on its insertion into the outer leaflet of the plasma membrane, followed by internalization through endocytic vesicles.[1] As these vesicles travel through the endosomal pathway, the dye provides a dynamic, real-time visualization of this fundamental cellular process.
In contrast, electron microscopy (EM) offers unparalleled high-resolution static images of cellular ultrastructure.[4][5] By providing detailed snapshots of endocytic pits, vesicles, and organelles, EM serves as a gold standard for morphological analysis. The combination of these two techniques, often through Correlative Light and Electron Microscopy (CLEM), allows for a comprehensive understanding of endocytosis, bridging dynamic functional information with high-resolution structural detail.
Quantitative Data Presentation: A Comparative Analysis
While both this compound imaging and electron microscopy provide quantitative data, the nature and resolution of this information differ significantly. The following table summarizes the key quantitative parameters that can be derived from each technique.
| Parameter | This compound (Live-Cell Imaging) | Electron Microscopy (EM) |
| Vesicle/Endosome Size | Limited by the diffraction limit of light microscopy (~250 nm). Can provide an estimation of the size of larger endosomes. | High-resolution measurement of individual vesicle and endosome diameters (nanometer scale). |
| Vesicle/Endosome Number | Can quantify the number of fluorescent puncta (representing vesicles/endosomes) per cell or region of interest. | Precise counting of vesicles and endosomes in a given cross-section of a cell. |
| Rate of Endocytosis | Can measure the rate of dye uptake and the appearance of intracellular fluorescent puncta over time. | Provides static images; temporal information is inferred by fixing cells at different time points. |
| Vesicle Trafficking/Kinetics | Allows for real-time tracking of labeled vesicle movement, including velocity and directionality. | Does not provide real-time tracking of individual vesicles. |
| Colocalization with other markers | Can be readily combined with fluorescently tagged proteins to study the association of specific molecules with endocytic vesicles. | Requires immunogold labeling to localize specific proteins, which can be technically challenging. |
| Ultrastructural Details | Does not provide information on the fine structure of vesicles or surrounding organelles. | Reveals detailed morphology of endocytic pits (e.g., clathrin-coated), vesicle shape, and interactions with other organelles. |
Visualizing the Workflow: From Staining to Ultrastructure
To effectively integrate this compound data with electron microscopy, a correlative approach is often employed. The following diagrams illustrate the individual and combined experimental workflows.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for this compound staining and sample preparation for transmission electron microscopy (TEM).
Protocol 1: this compound Staining for Live-Cell Imaging of Endocytosis
Materials:
-
This compound dye (stock solution, e.g., 1 mM in DMSO)
-
Appropriate cell culture medium or buffer
-
Confocal or fluorescence microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~640 nm)
-
Live-cell imaging chamber
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish.
-
Staining: Prepare a working solution of this compound in pre-warmed culture medium (final concentration typically 2-10 µM).
-
Remove the existing medium from the cells and replace it with the this compound containing medium.
-
Incubation: Incubate the cells with the dye. The incubation time will vary depending on the cell type and the specific endocytic pathway being investigated (from a few minutes to over an hour). For time-course experiments, imaging can begin immediately after dye addition.
-
Washing (Optional for Pulse-Chase): For pulse-chase experiments, after the desired labeling period, wash the cells with fresh, dye-free medium to remove the dye from the plasma membrane and follow the internalized vesicles.
-
Imaging: Acquire images using a confocal or fluorescence microscope. For dynamic studies, a time-lapse series should be captured.
-
Data Analysis: Quantify the fluorescence intensity, number, and size of intracellular puncta using image analysis software.
Protocol 2: Sample Preparation for Transmission Electron Microscopy (TEM)
Materials:
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration
-
Propylene oxide (transitional solvent)
-
Epoxy resin
-
Uranyl acetate and lead citrate for staining
-
Ultramicrotome
-
TEM grids
Procedure:
-
Primary Fixation: Fix the cells with the primary fixative for at least 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the fixed cells with buffer (e.g., 0.1 M cacodylate buffer).
-
Secondary Fixation: Post-fix the cells with the secondary fixative for 1 hour at room temperature. This step enhances membrane contrast.
-
Washing: Wash the cells with distilled water.
-
Dehydration: Dehydrate the samples through a graded series of ethanol.
-
Infiltration: Infiltrate the samples with a mixture of propylene oxide and epoxy resin, gradually increasing the concentration of the resin.
-
Embedding and Polymerization: Embed the samples in pure epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Image the sections using a transmission electron microscope.
-
Data Analysis: Analyze the electron micrographs to identify and quantify endocytic structures.
Signaling Pathways and Logical Relationships
The process of this compound internalization and its correlation with the ultrastructural details observed by EM can be represented as a logical flow.
References
- 1. Microinjecting this compound validates it as a marker of the endocytic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live cell imaging of this compound, a tool for tracing the endocytic pathways in Arabidopsis root cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confocal microscopy of this compound as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative correlative microscopy reveals the ultrastructural distribution of endogenous endosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davidmoore.org.uk [davidmoore.org.uk]
Safety Operating Guide
Navigating the Safe Disposal of FM4-64: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the fluorescent dye FM4-64, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, including its key properties and a step-by-step disposal protocol.
Key Properties of this compound
Understanding the chemical and physical characteristics of this compound is fundamental to its safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C30H45Br2N3 |
| Molecular Weight | 607.51 g/mol |
| Excitation Maximum | ~515 nm |
| Emission Maximum | ~640 nm |
Protocol for Proper Disposal of this compound
Disclaimer: This disposal protocol is a general guideline based on best practices for chemical waste management. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Segregation of Waste
Properly segregate waste containing this compound to prevent accidental mixing with incompatible chemicals. Waste streams will typically include:
-
Unused or expired this compound solutions
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves)
-
Aqueous solutions from experimental washes
Step 3: Containment of Waste
-
Unused/Expired Solutions: Collect all unused or expired this compound solutions in a clearly labeled, sealed, and chemical-resistant waste container. The label should include "Hazardous Waste," "this compound," and the primary solvent (e.g., DMSO, water).
-
Contaminated Solid Waste: Place all contaminated solid materials into a designated, sealed hazardous waste bag or container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.
Step 4: Storage of Waste
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for temporary storage of chemical waste.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Provide them with all necessary information about the waste contents.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Handling of FM4-64 for Laboratory Professionals
Providing critical, immediate safety protocols and operational guidance for the handling and disposal of the fluorescent dye FM4-64, this document serves as a vital resource for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a lipophilic styryl dye widely used for imaging plasma membranes and tracking endocytosis in living cells. While an invaluable tool in cellular analysis, proper handling and disposal are crucial to mitigate any potential risks. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
Personal Protective Equipment (PPE) for Handling this compound
Although the Safety Data Sheet (SDS) for a commercially available this compound product, BioTracker 640 Red C2(this compound) Synaptic Dye, indicates that it does not meet the criteria for GHS hazard classification, standard laboratory best practices for handling chemical substances should always be observed.[1] Furthermore, since this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin, specific precautions related to DMSO must be taken.
The following table summarizes the recommended PPE for handling this compound, particularly when in a DMSO solution.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Gloves | Butyl rubber or neoprene gloves are recommended. Standard nitrile gloves may offer limited protection against DMSO and should be avoided for prolonged contact. Always inspect gloves for integrity before use. |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn to protect against accidental splashes of this compound solutions. |
| Body Protection | Laboratory Coat | A standard, fully-fastened laboratory coat should be worn to protect skin and clothing from contamination. |
Operational Protocol for this compound Handling
A systematic workflow is essential for the safe handling of this compound from preparation to disposal. The following diagram illustrates the key steps to be followed.
Detailed Experimental Protocols
Stock Solution Preparation: this compound is typically prepared as a stock solution in DMSO at a concentration of 1 to 5 mM. Due to the properties of DMSO, this should be done in a well-ventilated area or a chemical fume hood.
Working Solution Preparation: The stock solution is then diluted to a working concentration, usually in the range of 1 to 10 µM, in an appropriate buffer such as PBS or a serum-free medium.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Liquid Waste:
-
All solutions containing this compound, including stock solutions, working solutions, and the initial rinses of contaminated containers, should be collected as hazardous chemical waste.
-
Waste should be stored in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., DMSO).
-
Do not dispose of this compound solutions down the drain.
Solid Waste:
-
Items contaminated with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container for solids.
-
This container should also be clearly labeled with "Hazardous Waste" and indicate the presence of this compound.
Disposal Pathway:
-
All collected hazardous waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Consult your local and institutional regulations for specific disposal requirements.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
